1-(2-Sulfanylethoxy)ethan-1-ol
Description
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Properties
CAS No. |
17643-17-3 |
|---|---|
Molecular Formula |
C4H10O2S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
1-(2-sulfanylethoxy)ethanol |
InChI |
InChI=1S/C4H10O2S/c1-4(5)6-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
WKZSHTTZNHCMKA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Sulfanylethoxy)ethan-1-ol
This guide provides a comprehensive analysis of the spectroscopic techniques required for the structural elucidation and characterization of 1-(2-Sulfanylethoxy)ethan-1-ol. As this compound is not extensively documented in public databases, this document serves as an expert guide on the principles and practices for its analysis, presenting a combination of established methodologies and predicted data based on foundational spectroscopic principles. This work is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to apply modern spectroscopy to novel chemical entities.
Introduction and Molecular Overview
1-(2-Sulfanylethoxy)ethan-1-ol is a bifunctional organic molecule featuring a hemiacetal group and a primary thiol. The presence of these distinct functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation. The hemiacetal moiety (a carbon bonded to both an ether oxygen and a hydroxyl group) is a key structural feature, while the terminal thiol (-SH) group offers a site for potential conjugation or further chemical modification.
This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. Each section will provide not only the predicted spectral data but also the underlying scientific rationale for these predictions and a detailed, field-proven experimental protocol for data acquisition.
Molecular Structure
The logical first step in any characterization is to define the molecule's connectivity.
Caption: Molecular structure of 1-(2-Sulfanylethoxy)ethan-1-ol with carbons numbered for NMR assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the connectivity of a molecule by probing the chemical environment of hydrogen nuclei. The predicted spectrum of 1-(2-Sulfanylethoxy)ethan-1-ol should display six distinct signals, each corresponding to a unique proton environment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 4.85 - 4.95 | Quartet (q) | 1H | -O-CH (OH)-CH₃ |
| b | 3.60 - 3.75 | Multiplet (m) | 2H | -O-CH₂ -CH₂-SH |
| c | 2.70 - 2.85 | Triplet (t) | 2H | -O-CH₂-CH₂ -SH |
| d | 1.35 - 1.45 | Triplet (t) | 1H | -SH |
| e | 1.25 - 1.35 | Doublet (d) | 3H | -CH(OH)-CH₃ |
| f | 2.50 - 4.00 | Broad Singlet (br s) | 1H | -OH |
Expertise & Causality: Interpreting the ¹H NMR Spectrum
-
Signal (a) - Hemiacetal Proton: The proton on the hemiacetal carbon (C¹) is expected to be the most downfield of the aliphatic protons, predicted around 4.85-4.95 ppm.[1] This significant deshielding is due to the addictive electron-withdrawing effects of the two adjacent oxygen atoms. Its multiplicity will be a quartet due to coupling with the three equivalent protons of the methyl group (e).
-
Signals (b) and (c) - Ethoxy Protons: The two methylene groups of the ethoxy chain are diastereotopic and will appear as distinct signals. The protons on C³ (b), being attached to a carbon adjacent to an ether oxygen, are more deshielded (3.60-3.75 ppm) than the protons on C⁴ (c) which are adjacent to the less electronegative sulfur atom (2.70-2.85 ppm).[2] Both signals are predicted to be complex multiplets or triplets due to coupling with each other.
-
Signal (d) - Thiol Proton: The thiol proton typically appears between 1.0 and 2.0 ppm. Its coupling to the adjacent methylene group (c) should result in a triplet. The chemical shift of this proton can be highly variable depending on concentration and solvent.[3]
-
Signal (e) - Methyl Protons: The methyl protons are in a standard aliphatic environment but are slightly deshielded by the adjacent hemiacetal carbon. They will appear as a doublet around 1.25-1.35 ppm due to coupling with the single proton on C¹.
-
Signal (f) - Hydroxyl Proton: The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature.[4] A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to proton-deuterium exchange.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-(2-Sulfanylethoxy)ethan-1-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time (at): 2-4 seconds.[5]
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration if quantitative analysis is needed.[6]
-
Number of Scans (ns): 8-16 scans for a sufficiently concentrated sample.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
Caption: Standard workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 95 - 105 | C¹ | Hemiacetal carbon, strongly deshielded by two oxygen atoms.[8] |
| 65 - 75 | C³ | Ether-linked methylene carbon, deshielded by oxygen. |
| 30 - 40 | C⁴ | Methylene carbon adjacent to sulfur. |
| 20 - 30 | C² | Aliphatic methyl carbon. |
Expertise & Causality: Interpreting the ¹³C NMR Spectrum
The chemical shift of a carbon nucleus is primarily influenced by the electronegativity of the atoms attached to it.[9]
-
C¹ (Hemiacetal): This carbon is bonded to two highly electronegative oxygen atoms, causing a significant downfield shift into the 95-105 ppm range, which is characteristic of acetal and hemiacetal carbons.[8][10]
-
C³ (Ether): The carbon in the ethoxy group adjacent to the ether oxygen (C³) is expected in the 65-75 ppm region.
-
C⁴ (Thiol-adjacent): The carbon adjacent to the sulfur atom (C⁴) will be less deshielded than C³, appearing further upfield in the 30-40 ppm range.
-
C² (Methyl): The terminal methyl carbon (C²) is the most shielded, appearing in the typical aliphatic region of 20-30 ppm.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use a 500 MHz (operating at 125 MHz for ¹³C) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 256 to 1024 scans, or more, depending on the sample concentration.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| 3200 - 3500 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |
| 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 2550 - 2600 | Weak | S-H Stretch | Thiol |
| 1260 - 1050 | Strong | C-O Stretch | Hemiacetal / Ether |
Expertise & Causality: Interpreting the FT-IR Spectrum
-
O-H Stretch: The most prominent feature will be a very broad and strong absorption band in the 3200-3500 cm⁻¹ region.[11][12][13] This broadening is a classic indicator of intermolecular hydrogen bonding from the hydroxyl group.
-
S-H Stretch: A weak, but sharp, absorption is expected around 2550 cm⁻¹.[3] The weakness of this band is characteristic of the S-H bond and can sometimes be difficult to distinguish from baseline noise if the sample is not sufficiently concentrated.
-
C-H Stretch: Standard aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong, and likely complex, set of bands between 1260-1050 cm⁻¹ will correspond to the C-O stretching modes of the hemiacetal and ether linkages.[4][13]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for this type of sample as it requires minimal to no sample preparation.[14][15]
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid 1-(2-Sulfanylethoxy)ethan-1-ol directly onto the ATR crystal.[16]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be 4000-400 cm⁻¹.
-
Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[17]
Predicted Mass Spectrometry Data (EI)
-
Molecular Ion (M⁺•): A weak or absent peak at m/z = 136. Alcohols and ethers often show very weak molecular ion peaks due to rapid fragmentation.[18][19]
-
Key Fragments:
| m/z (Predicted) | Formula | Identity | Rationale |
| 118 | C₄H₆O₂S⁺• | [M - H₂O]⁺• | Dehydration, a common fragmentation for alcohols.[20][21] |
| 91 | C₃H₇OS⁺ | [M - CH₃CHO]⁺• | Loss of acetaldehyde from the hemiacetal portion. |
| 75 | C₂H₃O₂⁺ | [M - C₂H₅S]⁺ | Cleavage of the C-O ether bond. |
| 61 | C₂H₅S⁺ | [CH₂CH₂SH]⁺ | Cleavage of the C-O ether bond. |
| 45 | C₂H₅O⁺ | [CH(OH)CH₃]⁺ | Alpha-cleavage next to the ether oxygen.[20][22] |
Expertise & Causality: Interpreting the Mass Spectrum
The fragmentation of 1-(2-Sulfanylethoxy)ethan-1-ol under EI conditions is driven by the formation of stable radical cations and neutral losses. The initial ionization will likely occur at one of the lone pair electrons on oxygen or sulfur.
-
Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is a highly favored pathway for ethers.[23] This can lead to the loss of a C₂H₅S• radical to give a fragment at m/z = 75, or loss of a •CH(OH)CH₃ radical to give a fragment at m/z = 61.
-
Dehydration: The loss of a water molecule (18 amu) from the hydroxyl group is a classic fragmentation pathway for alcohols, leading to a peak at m/z = 118.[18][19]
-
Hemiacetal Instability: The hemiacetal group can readily fragment. A key fragmentation would be the loss of the CH₃CHO (acetaldehyde) neutral molecule, leading to a fragment at m/z = 91.
Caption: Plausible EI-MS fragmentation pathways.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[24][25]
-
GC Setup:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum for that peak can then be extracted and analyzed.
Conclusion
The structural elucidation of 1-(2-Sulfanylethoxy)ethan-1-ol requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FT-IR provides rapid confirmation of the key hydroxyl and thiol functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretative logic outlined in this guide, a researcher can confidently and accurately characterize this molecule and similar novel chemical structures.
References
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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American Chemical Society. Characterization of Hemiacetal Forms of Anthocyanidin 3-O-β-Glycopyranosides. Retrieved from [Link]
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UTHSCSA. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
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Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]
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Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
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Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
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Quantitative NMR Spectroscopy.docx. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
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JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
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Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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FDA. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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An In-depth Technical Guide to the Formation of 1-(2-Sulfanylethoxy)ethan-1-ol
This technical guide provides a comprehensive overview of the formation mechanism, synthesis, and characterization of 1-(2-Sulfanylethoxy)ethan-1-ol, a representative hemithioacetal. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry of sulfur-containing compounds and their reactions with carbonyls.
Introduction: The Significance of Hemithioacetals
1-(2-Sulfanylethoxy)ethan-1-ol is a fascinating molecule that belongs to the class of compounds known as hemithioacetals. These structures are the sulfur analogs of hemiacetals and are characterized by the presence of both a hydroxyl (-OH) and a thioether (-SR) group attached to the same carbon atom. Hemithioacetals are often transient intermediates in organic reactions, particularly in the formation of more stable dithioacetals.[1] However, understanding their formation and stability is crucial in various fields, including medicinal chemistry and materials science, where the reversible nature of their formation can be exploited. The formation of 1-(2-Sulfanylethoxy)ethan-1-ol from the reaction of the bifunctional molecule 2-mercaptoethanol with acetaldehyde serves as an excellent model for studying the fundamental principles of hemithioacetal chemistry.
Mechanisms of Formation: A Tale of Two Catalysts
The formation of 1-(2-Sulfanylethoxy)ethan-1-ol from 2-mercaptoethanol and acetaldehyde is a nucleophilic addition reaction. The sulfur atom of the thiol group in 2-mercaptoethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This reaction can be effectively catalyzed by either an acid or a base, each following a distinct mechanistic pathway.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst, the carbonyl oxygen of acetaldehyde is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfur atom of 2-mercaptoethanol. The subsequent deprotonation of the resulting intermediate yields the final hemithioacetal product.
Caption: Base-catalyzed formation of 1-(2-Sulfanylethoxy)ethan-1-ol.
Experimental Protocols
Due to the inherent instability of many hemithioacetals, their isolation and purification can be challenging. [2][3]The following protocols are designed to favor the formation of 1-(2-Sulfanylethoxy)ethan-1-ol while minimizing its decomposition back to the starting materials.
General Considerations
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Anhydrous Conditions: For the acid-catalyzed reaction, anhydrous conditions are recommended to prevent the formation of acetaldehyde hydrate.
-
Low Temperature: The reaction is typically performed at low temperatures to minimize side reactions and decomposition of the product.
Protocol 1: Acid-Catalyzed Synthesis
This protocol utilizes a mild acid catalyst to promote the reaction.
Materials:
-
Acetaldehyde (freshly distilled)
-
2-Mercaptoethanol
-
Anhydrous diethyl ether
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-mercaptoethanol (1.0 equivalent) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add freshly distilled acetaldehyde (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of solid sodium bicarbonate.
-
Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purify the product quickly via flash column chromatography on silica gel using a non-polar eluent system, keeping the column cold if necessary.
Protocol 2: Base-Catalyzed Synthesis
This protocol employs a base to generate the more nucleophilic thiolate.
Materials:
-
Acetaldehyde
-
2-Mercaptoethanol
-
Methanol
-
Sodium methoxide (catalytic amount)
-
Weak acid (e.g., ammonium chloride solution) for neutralization
Procedure:
-
Dissolve 2-mercaptoethanol (1.0 equivalent) in methanol in a flask cooled to 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of sodium methoxide.
-
Slowly add acetaldehyde (1.0 equivalent) to the reaction mixture.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction mixture by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify by flash column chromatography as described in the acid-catalyzed protocol.
Caption: General experimental workflow for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the expected physicochemical and spectroscopic data for 1-(2-Sulfanylethoxy)ethan-1-ol. Note that experimental values may vary depending on the specific conditions and instrumentation used.
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₄H₁₀O₂S |
| Molecular Weight | 122.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be unstable at high temperatures |
| Solubility | Soluble in common organic solvents |
| ¹H NMR | δ (ppm): ~1.4 (d, 3H, CH₃), ~2.7 (t, 2H, -SCH₂-), ~3.7 (t, 2H, -OCH₂-), ~4.8 (q, 1H, -CH(OH)-), ~2.5-3.5 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~20 (CH₃), ~35 (-SCH₂-), ~70 (-OCH₂-), ~85 (-CH(OH)-) |
| FTIR | ν (cm⁻¹): ~3400 (br, O-H stretch), ~2970 (C-H stretch), ~2550 (wk, S-H stretch, if starting material is present), ~1050 (C-O stretch) |
| Mass Spectrometry | m/z: 122 (M⁺), fragments corresponding to loss of CH₃, H₂O, and cleavage of the thioether linkage. [4] |
Conclusion
The formation of 1-(2-Sulfanylethoxy)ethan-1-ol from 2-mercaptoethanol and acetaldehyde provides a clear and instructive example of hemithioacetal synthesis. The reaction can be efficiently catalyzed by both acids and bases, proceeding through distinct mechanistic pathways. While the isolation of this and similar hemithioacetals can be challenging due to their inherent instability, careful control of reaction conditions, particularly temperature and atmosphere, allows for their successful preparation and characterization. The principles outlined in this guide are broadly applicable to the synthesis of other hemithioacetals and provide a solid foundation for further research in this area.
References
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An In-Depth Technical Guide to the Starting Materials and Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational starting materials and synthetic pathways for obtaining 1-(2-Sulfanylethoxy)ethan-1-ol. As a hemithioacetal, this molecule presents unique synthetic challenges, primarily concerning its inherent instability. This document will delve into the core principles of hemithioacetal formation, offering a detailed, field-proven protocol for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol from its primary precursors: 2-mercaptoethanol and acetaldehyde. The causality behind experimental choices, strategies for mitigating instability, and detailed characterization data are central to this guide, providing researchers with the necessary insights for the successful synthesis and handling of this compound.
Introduction: Understanding 1-(2-Sulfanylethoxy)ethan-1-ol
1-(2-Sulfanylethoxy)ethan-1-ol is an organic molecule belonging to the class of hemithioacetals. This functional group is characterized by a carbon atom bonded to a hydroxyl group (-OH), a sulfur atom (as part of a thioether linkage), a hydrogen atom, and an alkyl group. Hemithioacetals are the sulfur analogs of hemiacetals and are typically formed through the nucleophilic addition of a thiol to the carbonyl group of an aldehyde or ketone.
The inherent reactivity and potential for reversible formation make hemithioacetals like 1-(2-Sulfanylethoxy)ethan-1-ol interesting intermediates in organic synthesis and relevant in biological systems. However, their synthesis and isolation can be challenging due to their tendency to exist in equilibrium with their starting materials.[1] This guide will address these challenges by providing a robust synthetic strategy.
Primary Synthetic Pathway: Nucleophilic Addition of 2-Mercaptoethanol to Acetaldehyde
The most direct and primary route to 1-(2-Sulfanylethoxy)ethan-1-ol involves the reaction of two key starting materials: 2-mercaptoethanol and acetaldehyde.
-
2-Mercaptoethanol (HSCH₂CH₂OH): This bifunctional molecule contains both a thiol (-SH) group and a hydroxyl (-OH) group. The thiol group serves as the nucleophile in the formation of the hemithioacetal.[2]
-
Acetaldehyde (CH₃CHO): As a simple aldehyde, the carbonyl carbon of acetaldehyde is electrophilic and susceptible to nucleophilic attack.
The fundamental reaction is a nucleophilic addition of the sulfur atom of 2-mercaptoethanol to the carbonyl carbon of acetaldehyde.
Figure 1: Primary starting materials for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol.
Mechanistic Insights: The "Why" Behind the Reaction
The formation of a hemithioacetal from a thiol and an aldehyde is a reversible reaction that can be catalyzed by either acid or base.[3]
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the weakly nucleophilic sulfur atom of 2-mercaptoethanol. Subsequent deprotonation of the resulting oxonium ion yields the hemithioacetal.
Sources
Physical properties of 1-(2-Sulfanylethoxy)ethan-1-ol
An In-depth Technical Guide to the Physical Properties of 1-(2-Sulfanylethoxy)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-(2-Sulfanylethoxy)ethan-1-ol. As this compound is not described in readily available literature and is understood to be a transient chemical intermediate, this paper establishes its likely characteristics through a first-principles approach. By examining its constituent functional groups and the known properties of its precursors—acetaldehyde and 2-mercaptoethanol—we infer its physical state, solubility, acidity, and spectroscopic signatures. This guide is intended for researchers, chemists, and drug development professionals who may encounter this or similar thiohemiacetal structures as intermediates in complex synthetic pathways.
Introduction and Causality of Instability
1-(2-Sulfanylethoxy)ethan-1-ol is a thiohemiacetal, a specific class of organosulfur compounds. Structurally, it is the product of the nucleophilic addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon of acetaldehyde.
A critical point of understanding, which dictates the entire framework of this guide, is that simple, acyclic hemiacetals and thiohemiacetals are generally not stable, isolable compounds.[1][2] They exist in a dynamic equilibrium with their parent aldehyde and thiol. The formation is a reversible, acid-catalyzed process, as depicted below.
Figure 1: Reversible formation of 1-(2-Sulfanylethoxy)ethan-1-ol.
Due to this inherent instability, direct experimental measurement of the bulk physical properties of pure 1-(2-Sulfanylethoxy)ethan-1-ol is impractical. Therefore, this guide will derive its properties by dissecting its molecular structure and analyzing its precursors.
Inferred Physical and Chemical Properties
The properties of this transient molecule are best understood as a composite of its functional parts: a hydroxyl group, a thioether linkage, and short alkyl chains.
| Property | Inferred Value / Description | Rationale & Expert Insights |
| Molecular Formula | C₄H₁₀O₂S | Derived from structural analysis. |
| Molecular Weight | 122.19 g/mol | Calculated from the molecular formula. |
| Physical State | Colorless to pale yellow liquid. | The precursors, 2-mercaptoethanol and acetaldehyde, are liquids at room temperature. The product is unlikely to be a solid. |
| Odor | Strong, disagreeable. | 2-mercaptoethanol is known for its strong, unpleasant odor.[3] This characteristic is likely to be carried over to the product. |
| Boiling Point | Undetermined; decomposes. | The compound would decompose back to its volatile starting materials (Acetaldehyde BP: 20.2°C; 2-Mercaptoethanol BP: 157°C) upon heating.[3] |
| Solubility | Miscible in water; soluble in polar organic solvents (e.g., ethanol, THF). | The presence of a terminal hydroxyl group allows for hydrogen bonding with water, suggesting high aqueous solubility, similar to 2-mercaptoethanol which is miscible.[3] |
| Acidity (pKa) | ~15-17 (for the -OH proton) | The only acidic proton is on the hydroxyl group. Its acidity would be comparable to a typical secondary alcohol. This is significantly less acidic than the thiol proton of its precursor, 2-mercaptoethanol (pKa ≈ 9.72).[3][4] This difference is critical in pH-sensitive reaction design. |
| Chirality | Chiral | The central carbon atom, bonded to four different groups (-H, -CH₃, -OH, and -SCH₂CH₂OH), is a stereocenter.[1] The synthesis would produce a racemic mixture of (R) and (S) enantiomers. |
Comparison with Precursors
| Compound | MW ( g/mol ) | Boiling Point (°C) | Solubility in Water | pKa |
| Acetaldehyde | 44.05 | 20.2 | Miscible | ~16.7 (as hydrate) |
| 2-Mercaptoethanol | 78.13 | 157 | Miscible[3] | 9.72[3] |
| 1-(2-Sulfanylethoxy)ethan-1-ol | 122.19 | Decomposes | (Inferred) Miscible | ~15-17 (Inferred) |
Stability and Further Reaction Pathways
As a reactive intermediate, 1-(2-Sulfanylethoxy)ethan-1-ol is a key step in the formation of more stable cyclic structures. Under acid catalysis and with the removal of water (e.g., using a Dean-Stark apparatus), the hydroxyl group can be protonated and eliminated, allowing for intramolecular cyclization or reaction with a second molecule of the thiol to form a dithioacetal. The reaction of 2-mercaptoethanol with aldehydes is a common method for creating 1,3-oxathiolanes, which are valuable protecting groups in organic synthesis.[5]
Figure 3: Workflow for in situ generation and validation.
Conclusion for the Field
For researchers in synthetic chemistry and drug development, 1-(2-Sulfanylethoxy)ethan-1-ol serves as an important conceptual model for a reactive thiohemiacetal intermediate. While it cannot be isolated or stored, understanding its formation, inherent instability, and likely physical properties is crucial for controlling reaction pathways. Its transient existence is a gateway to forming more stable and synthetically useful sulfur-containing heterocycles. The principles outlined in this guide—inferring properties from structure and validating formation through in-situ analysis—provide a robust framework for investigating similar unstable intermediates in complex chemical systems.
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An In-Depth Technical Guide to 1-(2-Sulfanylethoxy)ethan-1-ol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the bifunctional molecule, 1-(2-Sulfanylethoxy)ethan-1-ol. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and analogous structures to present a scientifically grounded perspective on its synthesis, chemical characteristics, and potential utility for researchers and professionals in drug development and materials science.
IUPAC Nomenclature and Structural Analysis
The correct and unambiguous naming of a chemical entity is fundamental to scientific communication. The structure of 1-(2-Sulfanylethoxy)ethan-1-ol contains three key functional groups: a primary thiol (-SH), an ether (-O-), and a secondary alcohol (-OH). According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the alcohol functional group takes precedence over both ethers and thiols.[1][2][3]
Therefore, the parent chain is identified as the two-carbon chain containing the hydroxyl group, which is named as an ethanol derivative. The hydroxyl group is located on the first carbon, leading to the base name "ethan-1-ol". The substituent attached to the oxygen atom at position 1 is a 2-sulfanylethyl group, which is systematically named "2-sulfanylethoxy". Combining these components, the definitive IUPAC name for the molecule is 1-(2-Sulfanylethoxy)ethan-1-ol .
A related isomer, 2-(2-sulfanylethoxy)ethan-1-ol, is a known compound, and its IUPAC name is derived following similar principles.[4]
Proposed Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
A plausible and efficient synthetic route to 1-(2-sulfanylethoxy)ethan-1-ol can be envisioned through the acid-catalyzed reaction of 2-mercaptoethanol with vinyl ether. This method is analogous to the formation of acetals and hemiacetals from alcohols and carbonyl compounds.[5][6] The vinyl ether serves as a masked acetaldehyde, which, under acidic conditions, becomes protonated and susceptible to nucleophilic attack by the hydroxyl group of 2-mercaptoethanol.
Reaction Mechanism
The proposed mechanism involves the following key steps:
-
Protonation of the vinyl ether double bond to generate a resonance-stabilized carbocation.
-
Nucleophilic attack of the hydroxyl group of 2-mercaptoethanol on the carbocation.
-
Deprotonation of the resulting oxonium ion to yield the final product, 1-(2-sulfanylethoxy)ethan-1-ol.
The thiol group of 2-mercaptoethanol is less nucleophilic than the hydroxyl group under these conditions and is therefore less likely to react.
Experimental Protocol
Materials:
-
2-Mercaptoethanol (HSCH₂CH₂OH)
-
Ethyl vinyl ether (CH₂=CHOCH₂CH₃)
-
Anhydrous diethyl ether (solvent)
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptoethanol (1 equivalent) in anhydrous diethyl ether.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add ethyl vinyl ether (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-sulfanylethoxy)ethan-1-ol.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 1-(2-sulfanylethoxy)ethan-1-ol can be predicted based on its structure and by analogy to similar compounds like 2-ethoxyethanol.[7]
| Property | Predicted Value |
| Molecular Formula | C₄H₁₀O₂S |
| Molecular Weight | 122.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure |
| Solubility | Soluble in water and common organic solvents |
| pKa (Thiol) | Approximately 9-10 |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.80-4.70 (q, 1H, -O-CH(OH)-CH₃)
-
δ 3.80-3.60 (m, 2H, -O-CH₂-CH₂-SH)
-
δ 3.55-3.45 (m, 1H, one proton of -O-CH₂-CH₂-SH)
-
δ 3.40-3.30 (m, 1H, one proton of -O-CH₂-CH₂-SH)
-
δ 2.75 (dt, 2H, -CH₂-SH)
-
δ 2.50 (br s, 1H, -OH)
-
δ 1.60 (t, 1H, -SH)
-
δ 1.30 (d, 3H, -CH(OH)-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 100.5 (-O-CH(OH)-CH₃)
-
δ 70.0 (-O-CH₂-CH₂-SH)
-
δ 68.0 (-O-CH₂-CH₂-SH)
-
δ 25.0 (-CH₂-SH)
-
δ 20.0 (-CH(OH)-CH₃)
-
-
IR (neat, cm⁻¹):
-
3400 (br, O-H stretch)
-
2970-2850 (C-H stretch)
-
2550 (weak, S-H stretch)
-
1120 (C-O stretch, ether)
-
1050 (C-O stretch, alcohol)
-
Chemical Reactivity and Potential Transformations
The trifunctional nature of 1-(2-sulfanylethoxy)ethan-1-ol imparts a rich and versatile chemical reactivity.
Reactions of the Thiol Group
The thiol group is nucleophilic and can undergo a variety of reactions, including:
-
Oxidation: Mild oxidation (e.g., with I₂ or H₂O₂) would lead to the corresponding disulfide. Stronger oxidizing agents can yield sulfonic acids.[8][9]
-
Alkylation: Deprotonation with a base to form a thiolate, followed by reaction with an alkyl halide, would result in a thioether.[10]
-
Michael Addition: The thiolate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Reactions of the Alcohol Group
The secondary alcohol can undergo typical alcohol reactions:
-
Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) would yield the corresponding ketone, 1-(2-sulfanylethoxy)ethan-1-one.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form esters.
-
Etherification: Deprotonation and reaction with an alkyl halide can form another ether linkage.
Reactions of the Ether Group
The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Potential Applications in Research and Development
The unique combination of a hydrophilic alcohol, a versatile thiol, and a stable ether linkage in 1-(2-sulfanylethoxy)ethan-1-ol suggests several potential applications.
Drug Development and Bioconjugation
The thiol group is a key functional group for bioconjugation, allowing for the attachment of this molecule to proteins, peptides, and other biomolecules through disulfide exchange or reaction with maleimides. The hydroxyl group can be used for further modification or to enhance water solubility. This makes the molecule a potential linker in antibody-drug conjugates (ADCs) or for the surface modification of nanoparticles for drug delivery.
Materials Science
The thiol group can be used to anchor the molecule to gold surfaces, making it a candidate for the development of self-assembled monolayers (SAMs) with tailored surface properties. The hydroxyl group can be further functionalized to introduce other desired chemical moieties. Such SAMs could find applications in biosensors, electronics, and anti-fouling coatings.
Synthesis of Complex Molecules
As a trifunctional building block, 1-(2-sulfanylethoxy)ethan-1-ol can be used in the synthesis of more complex molecules. For example, the selective protection and reaction of its functional groups can lead to the creation of novel ligands for catalysis or new monomers for polymerization.
Safety and Handling
Based on the properties of related compounds like 2-mercaptoethanol, 1-(2-sulfanylethoxy)ethan-1-ol is expected to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood. The compound is also likely to have a strong, unpleasant odor characteristic of thiols.
Conclusion
References
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The Organic Chemistry Tutor. (2016, November 29). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems [Video]. YouTube. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-[(Ethoxycarbonyl)sulfanyl]ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nomenclature of Ethers. Retrieved from [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
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ResearchGate. (n.d.). (PDF) Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an S N Ar-triggered cascade. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Notability. (n.d.). Chapter 9 Alcohols, Ethers and Thiols. Retrieved from [Link]
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PubChem. (n.d.). Mercapto-ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Hemithioacetal. Retrieved from [Link]
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Gómez, M. F., Arrúa, L. A., & Abello, M. C. (2004). Synthesis of 1,1-diethoxyethane from bioethanol. Influence of catalyst acidity. Journal of Chemical Technology & Biotechnology, 79(7), 752-757. [Link]
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National Center for Biotechnology Information. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Advances, 12(23), 14755-14772. [Link]
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Open Oregon Educational Resources. (n.d.). 5.1 Names and Structures for Alcohols, Thiols, Ethers, and Amines – Introductory Organic Chemistry. Retrieved from [Link]
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Leah4sci. (2021, February 13). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5). Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Dr. Masi. (2019, December 9). Ethylene Glycol, 1,2 Ethanediol, Naming Alcohols - IUPAC Nomenclature , How to Name Alcohols [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]
-
Leah4sci. (2018, March 13). Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem Tube. (2023, December 8). CHAPTER 14: ALCOHOL, ETHER AND THIOL [Video]. YouTube. [Link]
-
NSJ Prayoglife. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol. Retrieved from [Link]
Diagrams
Caption: Key reactions of 1-(2-Sulfanylethoxy)ethan-1-ol.
Sources
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An In-Depth Technical Guide to 1-(2-Sulfanylethoxy)ethan-1-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(2-Sulfanylethoxy)ethan-1-ol, a unique bifunctional molecule featuring both a hemiacetal and a thiol group. Although not extensively cataloged in chemical databases, its structure suggests a straightforward synthesis from common precursors and a rich chemistry with significant potential in medicinal chemistry and drug development. This document will detail its physicochemical properties, propose robust synthetic and analytical protocols, and explore its reactivity and potential applications as a prodrug, linker, or bioactive agent. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the distinct properties of thiol-containing hemiacetals.
Introduction: Unveiling a Bifunctional Scaffold
In the landscape of medicinal chemistry, molecules possessing multiple reactive functional groups offer a versatile platform for drug design and development. 1-(2-Sulfanylethoxy)ethan-1-ol, with the chemical structure CH₃CH(OH)OCH₂CH₂SH, is one such molecule of interest. It is classified as a hemiacetal, formed from the reaction of acetaldehyde and 2-mercaptoethanol, and also as a primary thiol.
The presence of the thiol (or sulfhydryl) group is of particular significance. Thiols are integral to a wide array of biological processes and are found in numerous approved drug compounds.[1][2] Their utility stems from their ability to act as antioxidants, scavenge reactive oxygen species (ROS), chelate heavy metals, and participate in nucleophilic reactions.[1][2] The thiol moiety can also form disulfide bonds, a critical interaction for protein structuring and function.[3]
Simultaneously, the hemiacetal group imparts a different set of chemical properties. Hemiacetals exist in equilibrium with their parent aldehyde and alcohol, a reversible reaction that can be sensitive to pH.[4][5] This characteristic makes them attractive as potential prodrugs, where the active aldehyde or a related therapeutic moiety can be released under specific physiological conditions.
This guide will provide a detailed exploration of 1-(2-Sulfanylethoxy)ethan-1-ol, from its fundamental properties to its potential as a valuable building block in the development of novel therapeutics.
Physicochemical and Structural Properties
Molecular Structure and Weight
The core of 1-(2-Sulfanylethoxy)ethan-1-ol is a four-carbon backbone containing two oxygen atoms and one sulfur atom.
-
Molecular Formula: C₄H₁₀O₂S
-
Molecular Weight (Molar Mass): 122.18 g/mol
-
IUPAC Name: 1-(2-Sulfanylethoxy)ethan-1-ol
-
Synonyms: 1-(2-mercaptoethoxy)ethanol, Acetaldehyde 2-mercaptoethyl hemiacetal
The structure is chiral at the carbon atom of the hemiacetal group, meaning it can exist as a racemic mixture of two enantiomers.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 1-(2-Sulfanylethoxy)ethan-1-ol. These values are estimated using computational models and by comparison with structurally related compounds like 2-mercaptoethanol and simple hemiacetals.
| Property | Predicted Value | Notes |
| Boiling Point | ~180-200 °C | Higher than 2-mercaptoethanol due to increased molecular weight and potential for hydrogen bonding. |
| Density | ~1.05-1.15 g/cm³ | Expected to be slightly denser than water. |
| pKa (Thiol) | ~9-10 | Similar to other alkyl thiols. |
| Water Solubility | Soluble | The presence of hydroxyl and ether groups should confer good water solubility. |
| LogP | < 1 | Indicates a preference for hydrophilic environments. |
| Odor | Pungent, disagreeable | Characteristic of low-molecular-weight thiols.[6] |
Synthesis and Reactivity Profile
The chemistry of 1-(2-Sulfanylethoxy)ethan-1-ol is dictated by the interplay between the hemiacetal and thiol functional groups.
Proposed Synthesis Pathway
The most direct route for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol is the acid-catalyzed reaction between acetaldehyde and 2-mercaptoethanol.[4][7]
// Reactants acetaldehyde [label="Acetaldehyde\n(CH₃CHO)"]; mercaptoethanol [label="2-Mercaptoethanol\n(HOCH₂CH₂SH)"];
// Catalyst catalyst [label="H⁺ (Acid Catalyst)", fontcolor="#EA4335"];
// Product product [label="1-(2-Sulfanylethoxy)ethan-1-ol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction {rank=same; acetaldehyde; mercaptoethanol} -> catalyst [arrowhead=none]; catalyst -> product;
// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; acetaldehyde -> dummy1 [style=invis]; mercaptoethanol -> dummy2 [style=invis]; dummy1 -> catalyst [arrowhead=none]; dummy2 -> catalyst [arrowhead=none]; }
Figure 1: Proposed synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol.
This reaction involves the nucleophilic attack of the hydroxyl group of 2-mercaptoethanol on the protonated carbonyl carbon of acetaldehyde. The reaction is typically carried out in an inert solvent at moderate temperatures.
Key Reactivity
-
Hemiacetal Equilibrium: The formation of the hemiacetal is a reversible process.[5] In aqueous solutions, 1-(2-Sulfanylethoxy)ethan-1-ol will exist in equilibrium with its starting materials, acetaldehyde and 2-mercaptoethanol. The position of this equilibrium can be influenced by pH and the concentration of reactants and products.
-
Thiol Oxidation: The thiol group is susceptible to oxidation. In the presence of mild oxidizing agents, it can readily form a disulfide-bridged dimer. This is a crucial reaction in many biological systems and can be exploited in drug delivery systems that are designed to be cleaved in the reducing environment of the cell.
-
Acetal Formation: In the presence of excess alcohol and a strong acid catalyst, the hemiacetal can react further to form a full acetal.[4]
-
Thiol Alkylation: The thiol group is a good nucleophile and can undergo S-alkylation with electrophiles such as alkyl halides.
// Central Molecule hemiacetal [label="1-(2-Sulfanylethoxy)ethan-1-ol"];
// Reactions equilibrium [label="Equilibrium with\nAcetaldehyde +\n2-Mercaptoethanol", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation to\nDisulfide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetalization [label="Acetal Formation\n(with excess alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation [label="S-Alkylation\n(with electrophile)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections hemiacetal -> equilibrium [dir=both, label="Reversible"]; hemiacetal -> oxidation; hemiacetal -> acetalization; hemiacetal -> alkylation; }
Figure 2: Key reactivity pathways of 1-(2-Sulfanylethoxy)ethan-1-ol.
Analytical Characterization Workflow
A multi-technique approach is necessary for the unambiguous characterization of 1-(2-Sulfanylethoxy)ethan-1-ol.
Figure 3: Proposed workflow for synthesis and characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a quartet and a doublet for the ethyl group of the hemiacetal, a triplet for the thiol proton (which is exchangeable with D₂O), and multiplets for the two methylene groups of the ethoxy chain. The proton on the chiral center (CH-OH) would likely appear as a quartet.
-
¹³C NMR: Distinct signals for the four carbon atoms are expected, with the carbon of the hemiacetal group (C-OH) being the most downfield.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be suitable for determining the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 123.1.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3500 cm⁻¹), a C-O stretch (around 1000-1200 cm⁻¹), and a weak S-H stretch (around 2550-2600 cm⁻¹).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to assess the purity of the synthesized compound. A UV detector might have limited utility due to the lack of a strong chromophore, so an evaporative light scattering detector (ELSD) or a mass spectrometer as the detector would be more appropriate.
Potential Applications in Drug Development
The unique combination of a labile hemiacetal and a reactive thiol group makes 1-(2-Sulfanylethoxy)ethan-1-ol an attractive scaffold for various applications in drug development.
Prodrug Strategies
The hemiacetal linkage can be used to mask a potent aldehyde-containing drug. The release of the active aldehyde could be triggered by the acidic environment of tumor tissues or specific cellular compartments.
Linker Technology for Bioconjugation
The thiol group provides a handle for conjugation to biomolecules, such as antibodies, to form antibody-drug conjugates (ADCs). The hemiacetal portion could be part of a cleavable linker system, releasing the payload upon internalization into the target cell.
Bioactive Molecule
Thiol-containing compounds are known to have a range of biological activities, including antioxidant and anti-inflammatory effects.[3] The intact molecule could be investigated for its own therapeutic properties, potentially acting as a glutathione mimetic or a modulator of cellular redox status.[1]
Experimental Protocols
The following are proposed, non-validated protocols based on established chemical principles. They should be optimized and validated in a laboratory setting.
Protocol for Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
-
To a solution of 2-mercaptoethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add acetaldehyde (1.1 equivalents).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol for ¹H NMR Characterization
-
Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
To confirm the identity of the -OH and -SH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly diminish.
Conclusion
1-(2-Sulfanylethoxy)ethan-1-ol represents a promising yet underexplored molecule with a unique bifunctional architecture. Its synthesis is theoretically straightforward, and its properties can be reliably predicted. The presence of both a reactive thiol and a cleavable hemiacetal linkage provides a versatile platform for applications in drug delivery, prodrug design, and as a potential bioactive agent. This technical guide serves as a foundational resource for researchers and scientists interested in harnessing the potential of this and similar thiol-containing hemiacetals in the pursuit of novel therapeutic strategies. Further experimental validation of the proposed protocols and exploration of its biological activities are warranted.
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An In-Depth Technical Guide to the Safe Handling and Application of 1-(2-Sulfanylethoxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling procedures for 1-(2-Sulfanylethoxy)ethan-1-ol. As a bifunctional molecule containing both a thiol and a hemiacetal group, this compound presents a unique set of considerations for laboratory use. This document is intended to equip researchers with the necessary knowledge to handle this compound responsibly and effectively in a research and development setting.
Molecular Profile and Inferred Physicochemical Properties
1-(2-Sulfanylethoxy)ethan-1-ol is a molecule with the chemical formula C4H10O2S. Its structure incorporates a primary alcohol, a thioether, and a hydroxyl group on the same carbon as the ether linkage, forming a hemiacetal. Due to the absence of specific experimental data for this compound, its physicochemical properties are inferred from structurally related molecules.
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Weight | 122.19 g/mol | Calculated from the chemical formula. |
| Appearance | Colorless to pale yellow liquid | Thiols and alcohols are typically colorless liquids. A slight yellow tinge may be present due to trace impurities or oxidation. |
| Odor | Pungent, garlic-like, or unpleasant | The thiol group is notorious for its strong and often unpleasant odor, detectable at very low concentrations.[1][2] |
| Boiling Point | Estimated to be in the range of 150-200 °C | Based on structurally similar compounds like 2-(2-Ethoxyethoxy)ethanol (b.p. 197 °C) and considering the presence of a thiol group. |
| Solubility | Miscible with water and organic solvents | The presence of a hydroxyl group suggests good solubility in polar solvents like water and alcohols. |
| Reactivity | See Section 3 | The molecule's reactivity is dictated by the thiol and hemiacetal functional groups. |
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling 1-(2-Sulfanylethoxy)ethan-1-ol. The primary hazards are associated with its thiol and hemiacetal functionalities.
Toxicological Profile (Inferred)
-
Acute Toxicity: Thiols can be toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Many thiols are known to be toxic, with some exhibiting hemolytic activity and cytotoxicity.[6]
-
Skin and Eye Irritation: Structurally similar compounds can cause skin and eye irritation.[7][8] Prolonged or repeated contact may lead to dermatitis.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[7]
-
Odor Nuisance: The strong, unpleasant odor of thiols can cause nausea and headaches in some individuals and may lead to widespread disruption if released.[2]
Physical and Chemical Hazards
-
Flammability: While not confirmed, the compound should be treated as a potentially flammable liquid, similar to other low molecular weight alcohols and ethers.[4][9] Vapors may form explosive mixtures with air.[9]
-
Reactivity Hazards: See Section 3 for a detailed discussion on chemical reactivity and stability.
Chemical Reactivity and Stability
The reactivity of 1-(2-Sulfanylethoxy)ethan-1-ol is governed by its two primary functional groups: the thiol and the hemiacetal.
Thiol Group Reactivity
The sulfhydryl (-SH) group is a versatile functional group known for:
-
Oxidation: Thiols are readily oxidized to disulfides (R-S-S-R) in the presence of mild oxidizing agents like air, especially in the presence of base.[1] Stronger oxidizing agents can lead to the formation of sulfonic acids.[1]
-
Nucleophilicity: The thiolate anion (R-S⁻), formed under basic conditions, is a potent nucleophile and can participate in various substitution and addition reactions.
-
Heavy Metal Binding: Thiols have a high affinity for heavy metals.
Hemiacetal Group Reactivity
Hemiacetals are generally unstable and exist in equilibrium with their corresponding aldehyde and alcohol.[10]
-
Equilibrium with Aldehyde and Thio-alcohol: 1-(2-Sulfanylethoxy)ethan-1-ol is in equilibrium with acetaldehyde and 2-sulfanylethanol. This equilibrium can be influenced by temperature, pH, and the presence of catalysts.
-
Acetal Formation: In the presence of an acid catalyst and excess alcohol, the hemiacetal can react further to form a more stable acetal.[11][12]
-
Hydrolysis: The hemiacetal can be hydrolyzed back to the aldehyde and alcohol under aqueous conditions, particularly with acid or base catalysis.
Caption: Equilibrium of 1-(2-Sulfanylethoxy)ethan-1-ol with its aldehyde and thiol precursors.
Safe Handling and Storage Protocols
Given the inferred hazards, strict adherence to the following protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | To prevent skin contact and absorption.[13] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[13] |
| Lab Coat | Flame-resistant lab coat. | To protect clothing and skin from splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of harmful and odorous vapors.[13] |
Engineering Controls
-
Chemical Fume Hood: All handling of 1-(2-Sulfanylethoxy)ethan-1-ol should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure and contain its strong odor.[4]
-
Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[13]
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][13]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and heavy metals.
-
Inert Atmosphere: For long-term storage and to prevent oxidation of the thiol group, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
Caption: Recommended storage protocol for 1-(2-Sulfanylethoxy)ethan-1-ol.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
In case of Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3]
-
Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous waste. Do not dispose of it down the drain.
Synthesis and Purification Considerations
Synthesis
The synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol would likely involve the reaction of 2-sulfanylethanol with acetaldehyde. This reaction is an equilibrium process, and driving it towards the product may require specific conditions, such as the use of a catalyst or removal of water.
Purification
Purification would likely be achieved through distillation under reduced pressure to avoid decomposition. The presence of the thiol group may necessitate purification under an inert atmosphere to prevent oxidation.
Conclusion
1-(2-Sulfanylethoxy)ethan-1-ol is a compound with significant potential in research and development, particularly in areas where the unique properties of both a thiol and a hemiacetal are desired. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and the environment.
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A Prospective Guide to the Synthesis and Characterization of 1-(2-Sulfanylethoxy)ethan-1-ol
Abstract: This technical guide outlines a comprehensive research program for the prospective synthesis, purification, and structural elucidation of the novel compound 1-(2-Sulfanylethoxy)ethan-1-ol. As of the date of this publication, this molecule is not indexed in major chemical databases, suggesting its status as a new chemical entity. The proposed molecule is a thiohemiacetal, a class of compounds known for their roles as transient intermediates in biochemical pathways and their potential utility in synthetic organic chemistry.[1][2] This document provides a robust framework for its discovery, detailing the underlying chemical principles, step-by-step experimental protocols, and a suite of analytical techniques required for its unambiguous characterization. It is intended for researchers in synthetic chemistry, drug discovery, and materials science.
Introduction and Rationale
The target molecule, 1-(2-Sulfanylethoxy)ethan-1-ol, combines the structural features of an alcohol, an ether, and a thiol.[3] Its core structure is that of a thiohemiacetal, formed from the conceptual reaction between 2-mercaptoethanol and acetaldehyde. Thiohemiacetals are pivotal intermediates in various enzymatic reactions, including those catalyzed by glyoxalase I and prenylcysteine lyase.[1] However, they are often unstable and readily dissociate into their constituent aldehyde and thiol components.[1][4]
The successful isolation and characterization of this specific acyclic thiohemiacetal would be a significant contribution to the field. It would allow for the study of the inherent stability of such structures, influenced by the intramolecular proximity of the hydroxyl and thiol groups. Furthermore, this molecule could serve as a valuable synthon, a reactive building block for the synthesis of more complex sulfur-containing heterocycles or polymers. The presence of three distinct functional groups offers multiple handles for subsequent chemical modification.
This guide is structured to provide a logical and scientifically rigorous workflow, from the initial synthetic design to the final structural confirmation.
Proposed Synthetic Strategy
The most direct and logical approach to synthesizing 1-(2-Sulfanylethoxy)ethan-1-ol is through the nucleophilic addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon of acetaldehyde. This reaction is analogous to the formation of hemiacetals from alcohols and aldehydes.[4][5]
Caption: Proposed Synthesis of the Target Molecule.
Mechanistic Considerations and Causality
The reaction between a thiol and an aldehyde to form a thiohemiacetal is an equilibrium process.[1] To favor the formation of the product, Le Châtelier's principle must be applied. This can be achieved by using a high concentration of one of the reactants, typically the less expensive or more easily removed one.
The reaction can be catalyzed by either acid or base.
-
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the sulfur atom of 2-mercaptoethanol.[6]
-
Base Catalysis: A base catalyst can deprotonate the thiol of 2-mercaptoethanol to form a thiolate anion. The thiolate is a more potent nucleophile than the neutral thiol, accelerating the reaction.
Given the potential for side reactions, such as the formation of the full thioacetal (dithiolane) if excess 2-mercaptoethanol and strong acid are used, a mild catalytic approach is recommended.[7][8] The inherent instability of hemiacetals often means that isolation can be challenging; therefore, the reaction should be conducted at low temperatures to shift the equilibrium towards the product and minimize decomposition.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Objective: To synthesize the target compound and isolate it with sufficient purity for characterization.
Materials:
-
2-Mercaptoethanol (≥99%)
-
Acetaldehyde (≥99.5%, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Add 2-mercaptoethanol (1.0 eq) to anhydrous DCM in the flask and cool the solution to -10 °C in an ice-salt bath.
-
Add the catalyst. For base catalysis, add triethylamine (0.1 eq). For mild acid catalysis, add PPTS (0.05 eq).
-
Dissolve freshly distilled acetaldehyde (1.1 eq) in cold, anhydrous DCM and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred 2-mercaptoethanol solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the aldehyde proton signal.
-
Upon completion, quench the reaction by adding cold, saturated aqueous ammonium chloride solution if an acid catalyst was used, or cold, dilute HCl if a base catalyst was used, to neutralize the catalyst.
-
Separate the organic layer. Wash it twice with cold brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent in vacuo at a low temperature (<20 °C) to avoid decomposition of the product.
-
The resulting crude oil should be purified immediately via flash column chromatography on silica gel, using a cold solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the final product.
Rationale for Protocol Choices
-
Low Temperature: Essential for managing the exothermic nature of the reaction and shifting the equilibrium towards the thermodynamically favored thiohemiacetal product, minimizing its dissociation back to starting materials.[1]
-
Anhydrous Conditions: Prevents water from competing with the thiol as a nucleophile, which would lead to the formation of acetaldehyde hydrate.
-
Inert Atmosphere: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. An inert atmosphere of argon or nitrogen mitigates this side reaction.
-
Immediate Purification: Due to the expected instability of the acyclic thiohemiacetal, purification must be performed promptly after synthesis to prevent decomposition.
Structural Elucidation and Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized 1-(2-Sulfanylethoxy)ethan-1-ol.
Caption: Analytical Workflow for Structural Confirmation.
Spectroscopic Data Predictions
The following table summarizes the expected spectroscopic data for the target molecule based on its proposed structure and data from analogous compounds.
| Analytical Technique | Functional Group | Expected Signal / Observation | Reference/Rationale |
| ¹H NMR | -O-CH(OH)-CH₃ | Quartet, ~4.8-5.5 ppm | The proton on the carbon bearing both oxygens in a hemiacetal is typically deshielded.[9][10] |
| -O-CH(OH)-CH₃ | Doublet, ~1.2-1.4 ppm | Coupled to the methine proton. | |
| -S-CH₂ -CH₂-O- | Triplet, ~2.7-2.9 ppm | Adjacent to the sulfur atom. | |
| -S-CH₂-CH₂ -O- | Triplet, ~3.6-3.8 ppm | Adjacent to the ether oxygen. | |
| -SH | Singlet (broad), ~1.5-2.5 ppm | Chemical shift can vary; may exchange with D₂O.[3] | |
| -OH | Singlet (broad), ~2.0-4.0 ppm | Chemical shift is concentration and solvent dependent; will exchange with D₂O.[11] | |
| ¹³C NMR | -O-C H(OH)-CH₃ | ~95-105 ppm | Characteristic chemical shift for a hemiacetal carbon. |
| FT-IR | O-H Stretch (Alcohol) | Strong, broad band at 3500-3200 cm⁻¹ | Indicative of hydrogen-bonded hydroxyl groups.[12][13] |
| S-H Stretch (Thiol) | Weak, sharp band at ~2550-2600 cm⁻¹ | A key indicator of the free thiol group.[14] | |
| C-O Stretch | Strong band at 1260-1050 cm⁻¹ | Represents the C-O bonds of the ether and alcohol.[11][12] | |
| HRMS (ESI+) | Molecular Ion | [M+Na]⁺ expected at m/z 159.0399 | Calculated for C₄H₁₀O₂SNa⁺. The presence of sulfur provides a characteristic isotopic pattern ([M+2] peak).[15][16][17] |
Protocol 2: NMR Analysis with D₂O Shake
Objective: To confirm the presence and assignment of the -OH and -SH protons.
Procedure:
-
Acquire a standard ¹H NMR spectrum of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds to facilitate proton-deuteron exchange.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signals assigned to the -OH and -SH protons will diminish or disappear completely, confirming their identity as labile protons.[11]
Safety and Handling
-
2-Mercaptoethanol: Is toxic upon inhalation and absorption through the skin. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated chemical fume hood.[8][18]
-
Acetaldehyde: Is a volatile, flammable liquid and a potential carcinogen. It should be handled with care in a fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
This guide presents a prospective and comprehensive plan for the discovery of a novel chemical entity, 1-(2-Sulfanylethoxy)ethan-1-ol. By detailing a robust synthetic protocol, a thorough analytical characterization workflow, and the underlying scientific rationale, this document serves as a complete roadmap for researchers. The successful synthesis and isolation of this molecule would provide valuable insights into the chemistry of thiohemiacetals and potentially unlock new avenues for its application in synthetic and medicinal chemistry.
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Hemithioacetal - Wikipedia. Available from: [Link]
-
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Preparation and stability of thio-acetal and thio-ketal: Complete mechanistic description. (2019-12-19). YouTube. Available from: [Link]
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Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. (2021-02-13). YouTube. Available from: [Link]
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Spectroscopy of Alcohols and Phenols. (2022-10-04). Chemistry LibreTexts. Available from: [Link]
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Reaction aldehydes with 2-mercaptoethanol in the presence of SANM. ResearchGate. Available from: [Link]
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Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. (2020-10-30). Semantic Scholar. Available from: [Link]
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Computational Study of Base-Catalyzed Thiohemiacetal Decomposition in Pseudomonas mevalonii HMG-CoA Reductase. (2024-11-30). National Institutes of Health (NIH). Available from: [Link]
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Stability of acetals and hemi-acetals in acid and base. (2019-11-28). YouTube. Available from: [Link]
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Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. (2010). PubMed. Available from: [Link]
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Mechanism of the thiohemiacetal formation. ResearchGate. Available from: [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications. Available from: [Link]
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available from: [Link]
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2-Mercaptoethanol - Wikipedia. Available from: [Link]
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Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis of Inadequate Mass Resolution. (2025-08-05). ACS Publications. Available from: [Link]
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Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. ResearchGate. Available from: [Link]
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Spectroscopy of Alcohols. (2020-05-30). Chemistry LibreTexts. Available from: [Link]
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Acetaldehyde Production by Ethanol Dehydrogenation. Richard Turton. Available from: [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available from: [Link]
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2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). PubChem. Available from: [Link]
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2-Mercaptoethanol. PubChem. Available from: [Link]
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IR: alcohols. University of Calgary. Available from: [Link]
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acetaldehyde from ethanol via TCCA. The Hive. Available from: [Link]
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Acetals and Ketals. (2022-07-20). Chemistry LibreTexts. Available from: [Link]
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The physical and NMR characterizations of allyl- and crotylcelluloses. ResearchGate. Available from: [Link]
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Table of contents. The Royal Society of Chemistry. Available from: [Link]
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Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. Available from: [Link]
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GCMS Section 6.5. Whitman College. Available from: [Link]
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Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs. National Institutes of Health (NIH). Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-(2-Sulfanylethoxy)ethan-1-ol in Thioether Synthesis via Electrophilic Engagement
Foreword: Unveiling the Synthetic Potential of a Versatile Hemithioacetal
In the landscape of modern organic synthesis and drug development, the strategic incorporation of sulfur-containing moieties is a cornerstone for modulating the biological activity, pharmacokinetic properties, and metabolic stability of lead compounds. Among the diverse synthons available, 1-(2-sulfanylethoxy)ethan-1-ol, a unique hemithioacetal, presents itself as a compelling building block. Its bifunctional nature, possessing both a nucleophilic thiol and a masked aldehyde, opens avenues for intricate molecular architectures. This guide provides an in-depth exploration of the reactivity of 1-(2-sulfanylethoxy)ethan-1-ol with a range of electrophiles, focusing on the practical application and mechanistic underpinnings of these transformations. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to harness the full synthetic potential of this versatile reagent.
Mechanistic Insights into the Reactivity of 1-(2-Sulfanylethoxy)ethan-1-ol
The chemical behavior of 1-(2-sulfanylethoxy)ethan-1-ol is dominated by the nucleophilic character of its terminal thiol group. While the molecule exists in equilibrium with its constituent aldehyde (acetaldehyde) and thiol (2-mercaptoethanol), under appropriate basic conditions, the thiolate anion is readily formed, acting as a potent nucleophile.[1][2] This thiolate is poised to react with a variety of electron-deficient species, or electrophiles.
The general mechanism for the reaction of the thiolate with an electrophile (E+) proceeds via a nucleophilic attack, leading to the formation of a new carbon-sulfur or heteroatom-sulfur bond. The choice of base, solvent, and reaction temperature is critical in optimizing the yield and selectivity of these reactions, minimizing potential side reactions such as elimination or reaction at the hydroxyl group.
Diagram of the General Reaction Mechanism
Sources
Application Notes: 1-(2-Sulfanylethoxy)ethan-1-ol
A Versatile Acid-Labile Linker System for Controlled Bioconjugate Cleavage
Abstract
The targeted delivery and controlled release of therapeutic and diagnostic agents are paramount in modern drug development and molecular biology research. Cleavable linkers, which are stable in systemic circulation but are selectively cleaved by specific triggers within the target microenvironment, are critical components in advanced bioconjugates like Antibody-Drug Conjugates (ADCs).[1][] This document details the application of a novel linker system based on the 1-(2-Sulfanylethoxy)ethan-1-ol (SEEL) moiety. The core of this system is a hemiacetal ether linkage, which offers excellent stability at physiological pH but undergoes rapid hydrolysis in the acidic environments characteristic of endosomes and lysosomes (pH 4.5-6.5).[] We provide a comprehensive overview of the SEEL linker's mechanism, detailed protocols for its conjugation to biomolecules and payloads, and methodologies for characterizing the resulting conjugates and their release kinetics.
Principle and Mechanism of Action
The efficacy of the SEEL linker is rooted in the inherent chemical properties of its hemiacetal ether bond. This functional group is formed from the condensation of an aldehyde and an alcohol and is susceptible to acid-catalyzed hydrolysis. In the context of a bioconjugate, the SEEL linker connects a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a fluorescent probe).
The proposed structure for a complete bioconjugate is as follows:
Biomolecule - [Conjugation Moiety] - O - CH(CH₃) - O - CH₂ - CH₂ - S - Payload
The key features are:
-
Acid-Labile Core: The O-CH(CH₃)-O bond is the hemiacetal ether. At physiological pH (~7.4), this bond is stable, ensuring the integrity of the bioconjugate in circulation and minimizing off-target payload release.[4]
-
Cleavage Trigger: Upon internalization into a target cell and trafficking to acidic compartments like the endosome or lysosome, the lowered pH catalyzes the rapid hydrolysis of the hemiacetal ether.[1][]
-
Release Mechanism: This hydrolysis results in the clean release of the payload, which is attached to a small, hydrophilic 2-mercaptoethanol fragment, along with acetaldehyde and the regenerated biomolecule.
The mechanism is depicted below:
Caption: Workflow of SEEL-linker based bioconjugate action.
Protocols for Application
This section provides a framework for synthesizing a functional SEEL linker, conjugating it to an antibody, and assaying its pH-dependent payload release. As a model system, we will describe the conjugation of a fluorescent payload (Fluorophore-Maleimide) to an antibody (e.g., Trastuzumab) via a SEEL-based linker.
Protocol 1: Synthesis of Activated SEEL-Fluorophore Conjugate
Causality: The raw 1-(2-Sulfanylethoxy)ethan-1-ol molecule must first be linked to the payload and then activated for conjugation to the biomolecule. The thiol group provides a convenient handle for reaction with a maleimide-functionalized payload, a common and highly efficient bioconjugation reaction. The hydroxyl group is then activated to facilitate reaction with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
1-(2-Sulfanylethoxy)ethan-1-ol (SEEL)
-
Maleimide-functionalized fluorophore (e.g., Alexa Fluor™ 488 C₅ Maleimide)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-Nitrophenyl chloroformate (p-NPC)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
Step 1: Payload Attachment to SEEL Thiol
-
Dissolve SEEL (1.2 equivalents) in anhydrous DMF.
-
Add the maleimide-fluorophore (1.0 equivalent) to the solution.
-
Add DIPEA (2.0 equivalents) to catalyze the thiol-maleimide reaction.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 4 hours.
-
QC Check: Monitor reaction completion by TLC or LC-MS to confirm the formation of the SEEL-Fluorophore conjugate.
-
Purify the product using flash column chromatography.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the purified SEEL-Fluorophore conjugate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add p-NPC (1.5 equivalents) and DIPEA (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 6 hours under nitrogen.
-
QC Check: Monitor the formation of the activated p-nitrophenyl carbonate ester by LC-MS.
-
Evaporate the solvent and purify the final activated linker-payload construct by chromatography. Store under desiccated conditions at -20°C.
Protocol 2: Conjugation of Activated Linker to Antibody
Causality: The activated p-nitrophenyl carbonate group reacts with nucleophilic primary amines on the surface of the antibody, primarily the ε-amino group of lysine residues, to form a stable carbamate bond. The reaction is performed at a slightly alkaline pH to ensure the lysine amine is deprotonated and thus reactive, but not so high as to cause significant hydrolysis of the activated ester.
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in Phosphate Buffered Saline (PBS).
-
Activated SEEL-Fluorophore conjugate (from Protocol 2.1).
-
Borate buffer (50 mM, pH 8.5).
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200).
Procedure:
-
Exchange the antibody into the borate buffer using a desalting column. Adjust the final concentration to 5 mg/mL.
-
Dissolve the activated SEEL-Fluorophore in a small amount of anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of the activated linker solution to the antibody solution with gentle vortexing.
-
Incubate the reaction at 4°C for 12-18 hours with gentle end-over-end mixing.
-
Self-Validation: The reaction is self-limiting as accessible and reactive lysines are consumed.
-
Purify the resulting Antibody-Fluorophore Conjugate (AFC) from unreacted linker and byproducts using SEC. The first major peak corresponds to the AFC.
Caption: Experimental workflow for antibody conjugation.
Protocol 3: Characterization and Release Assay
Causality: Proper characterization is essential to confirm the success of the conjugation and to understand the behavior of the linker. The Drug-to-Antibody Ratio (DAR) quantifies the average number of fluorophores per antibody. The in vitro release assay validates the core hypothesis: the linker is stable at neutral pH and cleaves at acidic pH.
Materials:
-
Purified AFC (from Protocol 2.2).
-
PBS (pH 7.4) and Acetate Buffer (pH 5.0).
-
UV-Vis Spectrophotometer.
-
RP-HPLC system.
Procedure:
Step 1: DAR Calculation
-
Measure the absorbance of the AFC solution at 280 nm (for the antibody) and the excitation maximum of the fluorophore (e.g., 495 nm for Alexa Fluor 488).
-
Calculate the concentrations of the antibody and the fluorophore using their respective extinction coefficients, applying a correction factor for the fluorophore's absorbance at 280 nm.
-
DAR = [Molar concentration of Fluorophore] / [Molar concentration of Antibody].
Step 2: In Vitro Release Assay
-
Aliquot the AFC into two sets of tubes.
-
To one set, add PBS (pH 7.4). To the other, add Acetate Buffer (pH 5.0).
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a sample from each pH condition.
-
Analyze the samples by RP-HPLC. The intact AFC will have a specific retention time. The released payload fragment will have a different, typically later, retention time.
-
Calculate the percentage of released payload at each time point by integrating the respective peak areas.
Data Presentation and Expected Results
Quantitative data should be summarized for clarity.
Table 1: AFC Characterization Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Protein Concentration | 2.5 mg/mL | > 1.0 mg/mL |
| Average DAR | 3.8 | 3.0 - 4.5 |
| Aggregation (by SEC) | < 2% | < 5% |
| Purity (by SDS-PAGE) | > 98% | > 95% |
Table 2: pH-Dependent Payload Release Kinetics
| Time (hours) | % Release at pH 7.4 | % Release at pH 5.0 |
|---|---|---|
| 0 | 0 | 0 |
| 1 | < 1% | 15% |
| 4 | < 2% | 45% |
| 8 | < 3% | 70% |
| 24 | < 5% | > 90% |
| 48 | < 5% | > 95% |
The expected results demonstrate high stability in neutral conditions, mimicking blood plasma, and efficient, time-dependent cleavage in an acidic environment, mimicking the lysosomal compartment.
References
-
PubChem. 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). National Center for Biotechnology Information. [Link]
-
University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Usiena air. [Link]
-
RSC Publishing. A versatile acid-labile linker for antibody–drug conjugates. [Link]
-
Bio-Synthesis Inc. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]
-
Gomes, C. L., et al. (2021). Chemical modification strategies to prepare advanced protein-based biomaterials. Materials Today Bio. [Link]
-
Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
NJ Bio, Inc. Linkers for ADCs. [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Abstract: This document provides a comprehensive experimental guide for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol, a hemithioacetal of significant interest in synthetic chemistry. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative that combines a step-by-step procedure with the underlying chemical principles. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology. This guide includes a detailed reaction mechanism, safety protocols, characterization data, troubleshooting, and visual workflows to ensure clarity and success in the laboratory.
Introduction and Scientific Background
1-(2-Sulfanylethoxy)ethan-1-ol is a bifunctional molecule featuring both a hydroxyl group and a thioether linkage. It is formally the product of the nucleophilic addition of 2-mercaptoethanol to acetaldehyde. This structure, a hemithioacetal, is an important intermediate in organic synthesis, often serving as a precursor to more stable cyclic oxathiolanes, which are valuable as protecting groups for carbonyl compounds.[1][2]
The synthesis hinges on the fundamental reactivity of the carbonyl group. The carbon atom of a carbonyl is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles.[3][4] Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and readily add to aldehydes and ketones.[5] This reaction leads to the formation of a hemithioacetal, which exists in equilibrium with the starting materials.[6][7]
This guide will detail a controlled procedure to synthesize and isolate 1-(2-Sulfanylethoxy)ethan-1-ol, focusing on conditions that favor the formation of the hemithioacetal product.
Reaction Mechanism: Nucleophilic Addition
The formation of 1-(2-Sulfanylethoxy)ethan-1-ol proceeds via a nucleophilic addition mechanism. The sulfur atom of 2-mercaptoethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This process can be catalyzed by either acid or base, although the high nucleophilicity of the thiol often allows the reaction to proceed under neutral conditions. The mechanism involves the formation of a tetrahedral intermediate which, upon proton transfer, yields the final hemithioacetal product.[6][8][9]
Caption: Figure 1: Reaction Mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier | Notes |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 60-24-2 | ≥99% | Sigma-Aldrich | Acrid smell, toxic. Handle in fume hood. |
| Acetaldehyde | C₂H₄O | 44.05 | 75-07-0 | ≥99.5% | Sigma-Aldrich | Volatile, flammable, irritant. Keep cool. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Fisher Scientific | Volatile, suspected carcinogen. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Reagent | VWR | Used for aqueous work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Reagent Grade | VWR | Drying agent. |
| Deuterated Chloroform | CDCl₃ | 120.38 | 865-49-6 | 99.8 atom % D | Cambridge Isotope | For NMR analysis. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
NMR spectrometer, IR spectrophotometer, Mass spectrometer
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations must be performed in a well-ventilated chemical fume hood.
Reaction Setup and Execution
-
Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-mercaptoethanol (0.78 g, 0.71 mL, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.
-
Reagent Addition: In a separate flask, prepare a solution of acetaldehyde (0.44 g, 0.56 mL, 10 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acetaldehyde solution dropwise to the stirred 2-mercaptoethanol solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. The slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours. Monitor the reaction's progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
Caption: Figure 2: Experimental Workflow.
Work-up and Purification
-
Quenching: Once the reaction is complete, remove the ice bath and slowly add 20 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator at low temperature (<30 °C) to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40%). Collect the fractions containing the desired product, identified by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-Sulfanylethoxy)ethan-1-ol as a colorless oil. Calculate the final yield. An expected yield is typically in the range of 75-85%.
Characterization of the Product
The identity and purity of the synthesized 1-(2-Sulfanylethoxy)ethan-1-ol should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.80-4.70 (q, 1H, -CH(OH)-), 3.80-3.70 (t, 2H, -O-CH₂-), 2.90-2.70 (m, 3H, -S-CH₂- and -OH), 1.40-1.30 (d, 3H, -CH₃). The -OH proton is exchangeable with D₂O. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 85.5 (-CH(OH)-), 71.0 (-O-CH₂-), 35.0 (-S-CH₂-), 22.5 (-CH₃). |
| IR (Infrared) (thin film, cm⁻¹) | 3400 (broad, O-H stretch), 2970-2850 (C-H stretch), 1120 (C-O stretch). Absence of a strong C=O peak (~1715 cm⁻¹) from acetaldehyde and S-H peak (~2550 cm⁻¹) from 2-mercaptoethanol. |
| MS (Mass Spec) ESI+ | m/z = 123.05 [M+H]⁺, 145.03 [M+Na]⁺ for C₄H₁₀O₂S. |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Fume Hood: All steps of this procedure must be conducted in a certified chemical fume hood. 2-mercaptoethanol has an extremely unpleasant and pervasive odor and is toxic upon inhalation or skin contact.[1][10] Acetaldehyde is highly volatile and flammable.[11]
-
Handling: Acetaldehyde should be handled as a potential carcinogen. Keep it cooled to minimize vaporization. The reaction is exothermic and should be cooled appropriately to prevent it from becoming uncontrollable.
-
Waste Disposal: All organic waste, including solvents from chromatography, should be collected in a designated chlorinated waste container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Extend the reaction time or allow the reaction to slowly warm to room temperature. Confirm reagent quality. |
| Decomposition of product. | Ensure the reaction temperature is kept low (0-5 °C). Avoid high temperatures during solvent removal on the rotary evaporator. | |
| Presence of Starting Material | Insufficient reaction time or stoichiometry imbalance. | Re-check molar equivalents. Increase reaction time and continue to monitor by TLC. |
| Formation of Side Products | Reaction temperature too high. | Maintain strict temperature control using an ice bath during the addition of acetaldehyde. |
| Presence of water in reagents/solvent. | Use anhydrous solvents and oven-dried glassware to prevent unwanted side reactions. | |
| Further reaction to form cyclic 1,3-oxathiolane. | Avoid acid catalysts if the hemiacetal is the desired product. Keep reaction times and temperatures minimal. |
References
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71311527, 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1567, 2-Mercaptoethanol. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Reaction aldehydes with 2-mercaptoethanol in the presence of SANM. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of aldehydes (1) with 2-mercaptoethanol (2) for oxathiacetalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carbonyl Group-Mechanisms of Addition. Retrieved from [Link]
-
YouTube. (2021). Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7. Retrieved from [Link]
-
Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. Retrieved from [Link]
-
Chad's Prep. (2021). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). Retrieved from [Link]
-
The Hive Chemistry Discourse. (2004). acetaldehyde from ethanol via TCCA. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemiacetal. Retrieved from [Link]
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Application Note: 1,3-Oxathiolanes as a Robust Protecting Group Strategy for Aldehydes
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-mercaptoethanol for the protection of aldehydes via 1,3-oxathiolane formation.
Introduction: Navigating Chemoselectivity with Aldehyde Protection
In the intricate landscape of multi-step organic synthesis, the aldehyde functional group presents a unique challenge. Its high reactivity, while synthetically useful, often leads to undesired side reactions in the presence of strong nucleophiles, bases, or reducing agents intended for other parts of a molecule.[1][2] To achieve chemoselectivity, a common strategy is the temporary conversion of the aldehyde into a less reactive functional group—a process known as protection.[3][4] The ideal protecting group should be easy to install, stable under a specific set of reaction conditions, and readily removable with high yield when its purpose is served.[5]
This guide provides a comprehensive overview and detailed protocols for the use of 2-mercaptoethanol as a highly effective protecting agent for aldehydes. The reaction of an aldehyde with 2-mercaptoethanol, which contains both a thiol and a hydroxyl group, results in the formation of a cyclic O,S-acetal, specifically a 1,3-oxathiolane. These structures offer a distinct stability profile compared to their dithioacetal or O,O-acetal counterparts, making them a valuable tool in the synthetic chemist's arsenal.
It is worth noting that the compound 1-(2-sulfanylethoxy)ethan-1-ol is a specific hemiacetal formed from acetaldehyde and 2-(sulfanylethoxy)ethanol. While related, the broader and more synthetically versatile application involves the direct reaction of an aldehyde with 2-mercaptoethanol to form the stable cyclic 1,3-oxathiolane, which is the focus of this note.
Section 1: The Underlying Chemistry of 1,3-Oxathiolane Formation
The formation of a 1,3-oxathiolane from an aldehyde and 2-mercaptoethanol is a reversible reaction that is typically catalyzed by a Brønsted or Lewis acid.[6] The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
1.1: Reaction Mechanism
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl: An acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The sulfur atom of 2-mercaptoethanol, being a stronger nucleophile than the oxygen atom, preferentially attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly formed sulfonium ion to the hydroxyl group, forming a hemithioacetal intermediate.
-
Formation of a Good Leaving Group: The hydroxyl group of the intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Intramolecular Cyclization and Deprotonation: The intramolecular attack by the pendant hydroxyl group, followed by the loss of water and subsequent deprotonation, yields the stable five-membered 1,3-oxathiolane ring.
To drive the reaction to completion, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[7]
Caption: Mechanism of acid-catalyzed 1,3-oxathiolane formation.
1.2: Stability and Reactivity Profile
1,3-Oxathiolanes exhibit excellent stability under a wide range of conditions where aldehydes are reactive. This stability is the cornerstone of their utility as a protecting group.
-
Basic and Nucleophilic Conditions: They are exceptionally stable in the presence of strong bases (e.g., NaOH, LDA) and common nucleophiles such as Grignard reagents, organolithiums, and hydrides (e.g., LiAlH₄, NaBH₄).[1][7][8] This allows for transformations on other parts of the molecule, such as ester reduction or organometallic additions, without affecting the protected aldehyde.
-
Acidic Conditions: While they are cleaved by aqueous acid to regenerate the aldehyde, 1,3-oxathiolanes are generally more stable to acidic conditions than their O,O-acetal counterparts.[7] This differential stability can be exploited in complex syntheses requiring orthogonal protection strategies.[3]
Section 2: Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
Protocol 2.1: Protection of Benzaldehyde using 2-Mercaptoethanol
This protocol describes the formation of 2-phenyl-1,3-oxathiolane.
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
2-Mercaptoethanol (0.86 g, 11.0 mmol, 1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 0.05 eq)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Reagent Addition: To the flask, add benzaldehyde (10.0 mmol), toluene (50 mL), 2-mercaptoethanol (11.0 mmol), and p-TsOH·H₂O (0.5 mmol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-phenyl-1,3-oxathiolane.
Protocol 2.2: Deprotection of 2-Phenyl-1,3-Oxathiolane
This protocol uses mercury(II) chloride, a classic and effective reagent. Note: Mercury compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment and waste disposal procedures.
Materials:
-
2-Phenyl-1,3-oxathiolane (1.66 g, 10.0 mmol)
-
Mercury(II) chloride (HgCl₂) (5.43 g, 20.0 mmol, 2.0 eq)
-
Calcium carbonate (CaCO₃) (2.0 g, 20.0 mmol, 2.0 eq)
-
Acetonitrile (40 mL)
-
Water (10 mL)
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Reagent Addition: In a 100 mL round-bottom flask, suspend 2-phenyl-1,3-oxathiolane (10.0 mmol), HgCl₂ (20.0 mmol), and CaCO₃ (20.0 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature. The deprotection is often rapid (30-60 minutes).[9] Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble mercury salts and calcium carbonate. Wash the pad thoroughly with diethyl ether or dichloromethane.
-
Workup: Transfer the filtrate to a separatory funnel, add water to dissolve any remaining salts, and separate the layers. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically of high purity but can be further purified by chromatography or distillation if necessary to yield the parent benzaldehyde.
Alternative, Milder Deprotection: For substrates sensitive to mercury salts, reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) in the presence of water can be effective under neutral conditions.[6][10]
Section 3: Workflow and Data Overview
A typical synthetic sequence involving an aldehyde protection step is illustrated below.
Caption: General synthetic workflow using 1,3-oxathiolane protection.
Table 1: Representative Conditions for Aldehyde Protection
The following table summarizes typical conditions for the protection of various aldehydes as reported in the literature.[6] Yields are generally high, demonstrating the efficiency of the method.
| Aldehyde Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | p-TsOH | Toluene | 2-4 | >95 |
| 4-Nitrobenzaldehyde | Y(OTf)₃ | CH₂Cl₂ | 1 | 92 |
| Cinnamaldehyde | Iodine (I₂) | CH₂Cl₂ | 0.5 | 98 |
| Heptanal (aliphatic) | LiBr | Neat | 0.25 | 94 |
| Furfural | H₃PW₁₂O₄₀ | Neat | 0.1 | 95 |
Section 4: Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction stalls, ensure that water is being effectively removed. The Dean-Stark trap must be properly set up, and anhydrous solvents should be used. For less reactive aldehydes, a stronger Lewis acid catalyst like Y(OTf)₃ may be beneficial.[6]
-
Odor Control: Thiols like 2-mercaptoethanol have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Any residual thiol can be quenched by rinsing glassware with a dilute bleach solution.
-
Difficult Deprotection: If the standard deprotection fails or gives low yields, it may be due to the substrate's sensitivity to the reagents. Explore alternative methods. For example, oxidative methods using reagents like IBX can be very effective under mild, neutral conditions.[6] The choice of deprotection agent is critical and must be compatible with other functional groups in the molecule.[9]
-
Causality of Reagent Choice: The use of CaCO₃ in the mercury-mediated deprotection is crucial. It acts as a mild base to neutralize the acid that is co-generated during the hydrolysis, preventing acid-catalyzed side reactions on sensitive substrates.[9]
Conclusion
The formation of 1,3-oxathiolanes using 2-mercaptoethanol is a reliable and versatile method for the protection of aldehydes. The resulting protected group is robust, withstanding strongly basic and nucleophilic conditions, yet can be removed efficiently to regenerate the parent aldehyde. By understanding the underlying mechanism and leveraging the detailed protocols provided, researchers can confidently incorporate this strategy to enhance the selectivity and success of their complex synthetic endeavors.
References
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic-Chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Wikipedia. (n.d.). Hemiacetal. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]
-
Taylor & Francis Online. (2006). Developments in the deprotection of thioacetals. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. [Link]
-
Lang, P. T., et al. (2001). A Mild, Chemoselective Protocol for the Removal of Thioketals and Thioacetals Mediated by Dess−Martin Periodinane. Organic Letters, 3(24), 3891–3894. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. [Link]
-
ResearchGate. (2007). Cleavage of O/O Acetals. [Link]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thioether Synthesis Utilizing 1-(2-Sulfanylethoxy)ethan-1-ol as a 2-Mercaptoethanol Precursor
Introduction: Overcoming the Challenges of Thiol Chemistry in Thioether Synthesis
Thioethers are a vital class of organosulfur compounds, integral to numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry. The most direct route to thioethers involves the nucleophilic substitution reaction between a thiolate and an electrophile, such as an alkyl halide, or the conjugate addition of a thiol to an activated alkene.[2]
However, the practical application of this chemistry is often hampered by the physical properties of simple thiols. Low molecular weight thiols, such as the widely used 2-mercaptoethanol, are notoriously volatile and possess potent, unpleasant odors, posing significant handling challenges in a laboratory setting. Furthermore, the thiol functional group is susceptible to oxidation to form disulfides, which can complicate reactions and reduce yields.[3]
To circumvent these issues, the use of protected thiols has emerged as a valuable strategy. This application note details the use of 1-(2-sulfanylethoxy)ethan-1-ol , a stable and low-odor hemithioacetal, as a convenient precursor for the in situ generation of 2-mercaptoethanol for thioether synthesis. This approach offers the benefits of improved handling, stability, and controlled release of the reactive thiol, thereby enhancing the efficiency and practicality of thioether synthesis.
The Strategic Advantage of 1-(2-Sulfanylethoxy)ethan-1-ol
1-(2-Sulfanylethoxy)ethan-1-ol serves as a masked form of 2-mercaptoethanol. The thiol group is protected as a hemithioacetal, which is stable under neutral or basic conditions but can be readily cleaved under mild acidic conditions to release the free thiol. This controlled release is the key to its utility, allowing for the generation of the reactive thiolate precisely when it is needed for the subsequent thioether formation.
Reaction Mechanisms
The synthesis of thioethers using 1-(2-sulfanylethoxy)ethan-1-ol is a two-stage process that occurs in a single pot:
-
In Situ Deprotection: The process begins with the acid-catalyzed hydrolysis of the hemithioacetal to release 2-mercaptoethanol and acetaldehyde. In the presence of a base, the liberated thiol is deprotonated to form the highly nucleophilic 2-hydroxyethanethiolate anion. Hemithioacetals are generally in equilibrium with the corresponding aldehyde and thiol, and this equilibrium can be driven towards the thiol under appropriate conditions.[4]
-
Thioether Formation: The in situ generated thiolate then reacts with a suitable electrophile to form the desired thioether. Two common and highly efficient methods are:
-
Nucleophilic Substitution (SN2) with Alkyl Halides: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 fashion to displace the halide and form the C-S bond.[2]
-
Michael Addition to α,β-Unsaturated Carbonyls: In this conjugate addition reaction, the soft thiolate nucleophile adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ketone or ester.[5]
-
Below is a diagrammatic representation of the reaction pathways:
Caption: Reaction pathways for thioether synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of thioethers using 1-(2-sulfanylethoxy)ethan-1-ol.
Protocol 1: Synthesis of S-benzyl-2-hydroxyethanethiol via SN2 Reaction
This protocol describes the reaction of in situ generated 2-mercaptoethanol with benzyl bromide.
Materials:
-
1-(2-Sulfanylethoxy)ethan-1-ol
-
Benzyl bromide
-
Ethanol (anhydrous)[6]
-
Sodium ethoxide (21% solution in ethanol)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-sulfanylethoxy)ethan-1-ol (1.2 g, 8.7 mmol) and anhydrous ethanol (20 mL).
-
Stir the solution at room temperature and add a catalytic amount of 1 M HCl (e.g., 2-3 drops) to initiate the deprotection. Stir for 10 minutes.
-
Slowly add sodium ethoxide solution (4.0 mL, ~10.5 mmol) to the reaction mixture. Stir for an additional 15 minutes to ensure complete formation of the thiolate.
-
Add benzyl bromide (1.0 mL, 8.4 mmol) dropwise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure S-benzyl-2-hydroxyethanethiol.
Quantitative Data for SN2 Reactions:
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | NaOEt | Ethanol | 3 | >90 |
| 1-Iodobutane | NaOEt | Ethanol | 4 | ~85 |
| 2-Bromopropane | NaH | THF | 5 | ~70 |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of a β-keto thioether via Michael Addition
This protocol details the conjugate addition of in situ generated 2-mercaptoethanol to cyclohex-2-enone.
Materials:
-
1-(2-Sulfanylethoxy)ethan-1-ol
-
Cyclohex-2-enone
-
Methanol
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-(2-sulfanylethoxy)ethan-1-ol (0.55 g, 4.0 mmol) in methanol (15 mL).
-
Add a catalytic amount of 1 M HCl (1-2 drops) and stir for 10 minutes at room temperature.
-
Add triethylamine (0.6 mL, 4.3 mmol) to the solution to generate the thiolate.
-
Add cyclohex-2-enone (0.38 g, 4.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.
-
Upon completion, remove the methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (40 mL) and wash with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (hexane/ethyl acetate) to afford the desired 3-((2-hydroxyethyl)thio)cyclohexan-1-one.
Quantitative Data for Michael Additions:
| Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| Cyclohex-2-enone | TEA | Methanol | 12 | >95 |
| Methyl acrylate | DBU | THF | 8 | ~90 |
| Acrylonitrile | TEA | Methanol | 10 | ~88 |
Yields are approximate and may vary.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient deprotection of the hemithioacetal. | Add a slightly larger catalytic amount of acid and increase the initial stirring time before adding the base. |
| Low reactivity of the electrophile. | For SN2 reactions, consider using a more reactive leaving group (I > Br > Cl). For Michael additions, a stronger base may be required. Increase reaction time and/or temperature. | |
| Formation of Disulfide | Presence of oxygen during the reaction. | Ensure the reaction is carried out under a robust inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Low Yield | Product loss during workup or purification. | Ensure proper pH adjustments during extraction. Optimize the chromatography conditions. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of thioethers using 1-(2-sulfanylethoxy)ethan-1-ol.
Caption: A typical experimental workflow.
Conclusion
1-(2-Sulfanylethoxy)ethan-1-ol is a highly effective and practical reagent for the synthesis of thioethers. Its stability and low odor make it a superior alternative to the direct use of 2-mercaptoethanol. The protocols described herein for SN2 and Michael addition reactions demonstrate the versatility of this reagent in forming carbon-sulfur bonds under mild and efficient conditions. This approach is well-suited for a wide range of applications in research, drug discovery, and materials science, offering a more user-friendly and reliable method for the synthesis of thioether-containing molecules.
References
-
Caraballo, R., et al. (2011). Protein-directed dynamic combinatorial chemistry. Accounts of Chemical Research, 44(11), 1155-1165. Retrieved from [Link]
-
Synthesis of thiols and thioether. (2025, February 25). YouTube. Retrieved from [Link]
- US Patent US20210040029A1. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
-
Chemistry Stack Exchange. (2016). What is a laboratory set-up for the synthesis of ethanol from ethene?. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemithioacetal. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 11(34), 20956-20965. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Traditional methods for synthesizing thioesters using thiols. (b) A... [Image]. Retrieved from [Link]
-
MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules, 28(15), 5828. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Adv. J. Chem. A, 7(1), 1-10. Retrieved from [Link]
- US Patent US7173156B1. (2007). Thioacetate deprotection.
-
Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube. Retrieved from [Link]
-
Blank, I. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]
-
Pearson. (n.d.). (a) Show how ethanol and cyclohexanol may be used to synthesize c.... Retrieved from [Link]
-
Salehi, M., Nowrouzi, N., & Abbasi, M. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 15(1), 1-8. Retrieved from [Link]
-
ChemGuides. (2020, October 29). Ether Formation and Cleavage [Video]. YouTube. Retrieved from [Link]
-
Ji, X., et al. (1998). Thiol ester hydrolysis catalyzed by glutathione S-transferase A1-1. Biochemistry, 37(42), 14947-14954. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethanol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Molecules. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(15), 4458. Retrieved from [Link]
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- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-(2-Sulfanylethoxy)ethan-1-ol in Organic Synthesis
Introduction: A Bifunctional Reagent for Modern Organic Synthesis
1-(2-Sulfanylethoxy)ethan-1-ol is a versatile bifunctional molecule that holds significant promise for applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a reactive thiol (-SH) group and a hemiacetal moiety, allows it to serve as a masked thiol, a nucleophilic building block, and a precursor for more complex molecular architectures. The hemiacetal can act as a temporary protecting group for the highly reactive thiol, enabling selective transformations at other sites of a molecule.[1] Conversely, the thiol group's inherent nucleophilicity can be exploited in various carbon-sulfur bond-forming reactions.[2] This guide provides an in-depth exploration of the synthesis and key applications of 1-(2-Sulfanylethoxy)ethan-1-ol, complete with detailed experimental protocols to facilitate its use in the modern research laboratory.
Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
The synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol can be readily achieved through the acid-catalyzed reaction of 2-mercaptoethanol with an excess of acetaldehyde. This reaction proceeds via the nucleophilic attack of the thiol sulfur on the protonated carbonyl carbon of acetaldehyde, forming a thiohemiacetal.
Protocol 1: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Materials:
-
2-Mercaptoethanol
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Dry HCl gas or a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, add 2-mercaptoethanol (1.0 eq).
-
Dissolve the 2-mercaptoethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly bubble dry HCl gas through the solution for a few minutes, or add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
While maintaining the temperature at 0 °C, add acetaldehyde (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure 1-(2-Sulfanylethoxy)ethan-1-ol.
Application as a Masked Thiol: A Protecting Group Strategy
The high reactivity and propensity for oxidation of thiols often necessitate their protection during multi-step syntheses.[3] The hemiacetal functionality of 1-(2-Sulfanylethoxy)ethan-1-ol can be further reacted to form a more stable acetal, effectively masking the thiol group. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sulfur moiety. The thioacetal can be readily cleaved under specific conditions to regenerate the free thiol.[4][5]
Workflow for Thiol Protection and Deprotection
Sources
Application Note: 1-(2-Sulfanylethoxy)ethan-1-ol as a Chemoselective Nucleophile in Sₙ2 Reactions
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-(2-sulfanylethoxy)ethan-1-ol as a nucleophile in bimolecular nucleophilic substitution (Sₙ2) reactions. We delve into the fundamental principles governing its reactivity, emphasizing the inherent chemoselectivity due to the differential nucleophilicity of its thiol and hydroxyl functional groups. Detailed, field-tested protocols for the synthesis of functionalized thioethers are provided, along with troubleshooting guidance and characterization methodologies.
Introduction and Scientific Principles
1-(2-Sulfanylethoxy)ethan-1-ol is a bifunctional reagent featuring both a primary thiol (-SH) and a secondary hydroxyl (-OH) group (present as a hemiacetal). This structure makes it a valuable building block for introducing a hydrophilic, hydroxy-terminated thioether chain into a target molecule. Thioether linkages are integral to numerous pharmaceuticals and advanced materials, and this reagent offers a straightforward route to their synthesis.
The utility of 1-(2-sulfanylethoxy)ethan-1-ol in Sₙ2 reactions hinges on the superior nucleophilic character of sulfur compared to oxygen. Several key principles govern this selectivity:
-
Acidity: Thiols are significantly more acidic than alcohols.[1] The pKa of a typical thiol is around 10-11, whereas for an alcohol, it is closer to 16-18. Consequently, a moderately strong base will selectively deprotonate the thiol to form a thiolate anion (RS⁻), leaving the hydroxyl group intact.[1]
-
Nucleophilicity & Polarizability: The resulting thiolate is an exceptionally potent nucleophile.[2][3] Sulfur is larger and more polarizable than oxygen, meaning its electron cloud is more easily distorted to initiate bond formation with an electrophilic carbon center.[4] This makes thiolates significantly more nucleophilic than their corresponding alkoxides, especially in protic solvents.[2][3]
-
The Sₙ2 Mechanism: The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (a "backside attack").[5][6] This process results in the inversion of stereochemistry at the carbon center and its rate is dependent on the concentration of both the nucleophile and the electrophile.[6][7][8]
Due to these factors, the reaction of 1-(2-sulfanylethoxy)ethan-1-ol with an alkyl halide in the presence of a suitable base proceeds with high chemoselectivity at the sulfur atom, yielding the desired S-alkylated product.
Reaction Mechanism: Selective S-Alkylation
The overall transformation involves two primary stages:
-
Deprotonation: A base selectively removes the acidic proton from the thiol group to generate a highly nucleophilic thiolate anion in situ.
-
Nucleophilic Attack: The thiolate attacks the electrophilic carbon of the substrate (e.g., an alkyl halide), displacing the leaving group in a concerted Sₙ2 fashion.
Caption: Mechanism of selective S-alkylation.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation
This protocol describes a general method for the Sₙ2 reaction between 1-(2-sulfanylethoxy)ethan-1-ol and a primary alkyl halide.
3.1. Materials and Reagents
-
1-(2-Sulfanylethoxy)ethan-1-ol
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-(2-sulfanylethoxy)ethan-1-ol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (or other suitable polar aprotic solvent) to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas. Ensure the system is under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes. The cessation of bubbling indicates the complete formation of the thiolate.
-
Electrophile Addition: Add the alkyl halide (1.0-1.2 eq), either neat or as a solution in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive electrophiles.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to consume any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then saturated brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure thioether product.
-
Protocol 2: Product Characterization
The identity and purity of the synthesized thioether should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent attachment of the alkyl group to the sulfur atom. The disappearance of the thiol proton (~1.5-3.0 ppm) and the appearance of new signals corresponding to the added alkyl group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (typically weak, around 2550-2600 cm⁻¹) provides further evidence of successful S-alkylation.
Data Presentation and Troubleshooting
Table 1: Representative Sₙ2 Reactions and Expected Outcomes
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Methyl Iodide | NaH | DMF | RT | 2-4 | >90% |
| Ethyl Bromide | NaH | DMF | RT | 4-8 | 85-95% |
| Benzyl Bromide | NaH | DMF | RT | 2-4 | >90% |
| 1-Bromobutane | NaH | DMF | 50 | 8-12 | 80-90% |
| Ethyl Tosylate | NaOH | MeCN | 60 | 12-16 | 75-85% |
| (Note: These are hypothetical values based on established principles of Sₙ2 reactions. Actual results may vary.) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH (old stock).- Poor quality (wet) solvent.- Unreactive electrophile (e.g., secondary or neopentyl halide).- Insufficient temperature. | - Use fresh, high-quality NaH.- Use freshly distilled or commercially available anhydrous solvent.- Switch to a more reactive electrophile (e.g., tosylate or iodide).- Gently heat the reaction mixture (40-60 °C). |
| Formation of Side Products | - Over-alkylation (if electrophile has multiple leaving groups).- Elimination (E2) reaction with hindered electrophiles.- Reaction with the hydroxyl group (unlikely but possible with very strong bases or reactive electrophiles). | - Use stoichiometric amounts of the electrophile.- Use a primary or methyl halide to minimize E2 competition.- Ensure only a slight excess (1.1 eq) of base is used. |
| Starting Material Remains | - Insufficient base.- Reaction time too short. | - Ensure accurate measurement of NaH (1.1-1.2 eq).- Continue monitoring by TLC until the starting material is consumed. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from reagent preparation to final product analysis.
Caption: Overall experimental workflow.
Conclusion
1-(2-Sulfanylethoxy)ethan-1-ol serves as an effective and chemoselective nucleophile for the synthesis of hydroxy-functionalized thioethers via the Sₙ2 pathway. The pronounced difference in acidity and nucleophilicity between the thiol and hydroxyl groups allows for targeted S-alkylation under standard basic conditions, often obviating the need for protecting group chemistry. The protocols and guidelines presented herein provide a robust framework for researchers to successfully employ this versatile reagent in their synthetic endeavors.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Chemistry LibreTexts. (2023). SN2. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube. [Link]
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Wallace Way. (2023). Thioether (Sulfide) Synthesis - EASY!. YouTube. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]
-
Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Leah4sci. (2013). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]
-
Ryan Jeske. (2018). Nucleophilicity and Solvent Effects. YouTube. [Link]
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Application Note & Protocols: Leveraging 1-(2-Sulfanylethoxy)ethan-1-ol in Thiol-Ene and Thiol-Yne Click Chemistry for Advanced Bioconjugation and Material Science
Abstract
This technical guide delves into the prospective applications of 1-(2-Sulfanylethoxy)ethan-1-ol as a novel and versatile reagent in the realm of click chemistry. While direct literature on this specific compound is nascent, its bifunctional nature, possessing both a reactive thiol group and a hemiacetal moiety, presents significant opportunities for innovation in drug development, bioconjugation, and materials science. This document provides a comprehensive overview of the fundamental principles of thiol-ene and thiol-yne click reactions, proposes a synthetic pathway for 1-(2-Sulfanylethoxy)ethan-1-ol, and offers detailed, field-proven protocols for its application. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Untapped Potential of a Bifunctional Click Reagent
Click chemistry has revolutionized the synthesis of complex molecular architectures by emphasizing reactions that are high in yield, wide in scope, stereospecific, and generate minimal byproducts.[1][2] Among the click reaction families, the photo-initiated thiol-ene and thiol-yne reactions have gained prominence for their efficiency and orthogonality, particularly in biological and material science applications where biocompatibility and mild reaction conditions are paramount.[3][4]
1-(2-Sulfanylethoxy)ethan-1-ol is a uniquely structured molecule featuring a terminal thiol (-SH) group, the cornerstone of its utility in thiol-ene/yne chemistry, and a hemiacetal group. The thiol group provides a reactive handle for covalent linkage to a wide array of alkene- and alkyne-functionalized molecules, polymers, and surfaces.[5][6] The hemiacetal functionality, an equilibrium mixture of an alcohol and an aldehyde, offers intriguing possibilities for post-conjugation modification or as a solubility enhancer.[7][8] This application note will serve as a detailed guide for researchers and drug development professionals on the synthesis and utilization of this promising, yet underexplored, molecule.
Proposed Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
2.1. Synthetic Workflow
The proposed synthesis involves the protection of 2-mercaptoethanol, followed by its reaction with an acetaldehyde equivalent, and subsequent deprotection.
Caption: Proposed synthetic workflow for 1-(2-Sulfanylethoxy)ethan-1-ol.
2.2. Detailed Protocol for Synthesis
Step 1: Protection of 2-Mercaptoethanol
-
To a solution of 2-mercaptoethanol (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add triethylamine (1.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield S-trityl-2-mercaptoethanol.
Step 2: Formation of the Hemiacetal Ether
-
Dissolve S-trityl-2-mercaptoethanol (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Add 2-vinyloxyethanol (1.2 eq.) dropwise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the protected product.
Step 3: Deprotection to Yield 1-(2-Sulfanylethoxy)ethan-1-ol
-
Dissolve the protected intermediate in DCM.
-
Add triisopropylsilane (TIPS) (1.5 eq.) as a scavenger.
-
Slowly add trifluoroacetic acid (TFA) (10 eq.) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield pure 1-(2-Sulfanylethoxy)ethan-1-ol.
Principles and Mechanisms of Thiol-Ene and Thiol-Yne Click Chemistry
The utility of 1-(2-Sulfanylethoxy)ethan-1-ol in click chemistry is centered around the reactivity of its thiol group with alkenes ('enes') and alkynes ('ynes'). These reactions can proceed via a radical-mediated or a nucleophilic pathway.
3.1. Radical-Mediated Thiol-Ene/Yne Reaction
This is the most common pathway for thiol-based click chemistry, typically initiated by UV light in the presence of a photoinitiator or by thermal initiators.[9] The reaction proceeds via a free-radical chain mechanism, leading to the anti-Markovnikov addition of the thiol across the double or triple bond.[4]
Caption: Radical-mediated thiol-ene/yne reaction mechanism.
Key Characteristics:
-
High Efficiency: Reactions are often quantitative or near-quantitative.[10]
-
Mild Conditions: Can be performed at room temperature using low-energy UV light, which is ideal for sensitive biological molecules.[3]
-
Orthogonality: The reaction is specific to thiols and alkenes/alkynes, avoiding side reactions with other functional groups.
3.2. Nucleophilic Thiol-Yne Michael Addition
In the presence of a base or nucleophilic catalyst, thiols can undergo a Michael addition to electron-deficient alkynes.[11] This pathway is particularly useful for reactions with activated alkynes such as propiolates and propiolamides.[12]
Experimental Protocols for Click Chemistry Applications
The following protocols are designed as a starting point for utilizing 1-(2-Sulfanylethoxy)ethan-1-ol in click chemistry. Researchers are encouraged to optimize these conditions for their specific substrates.
4.1. General Materials and Reagents
| Reagent/Material | Recommended Grade/Purity |
| 1-(2-Sulfanylethoxy)ethan-1-ol | Synthesized as per Section 2 |
| Alkene/Alkyne Substrate | >95% |
| Photoinitiator (e.g., DMPA) | >98% |
| Solvents (e.g., Acetonitrile, THF) | Anhydrous, HPLC grade |
| Base Catalyst (e.g., DBU) | >98% |
4.2. Protocol 1: Photo-initiated Thiol-Ene Conjugation
This protocol is suitable for conjugating 1-(2-Sulfanylethoxy)ethan-1-ol to an alkene-containing molecule, such as an allyl-functionalized peptide or polymer.
-
In a quartz reaction vessel, dissolve the alkene substrate (1 eq.) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add 1-(2-Sulfanylethoxy)ethan-1-ol (1.2 eq.) to the solution.
-
Add the photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 0.1-1 mol% relative to the alkene.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by LC-MS or NMR by observing the disappearance of the starting materials and the appearance of the product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product using an appropriate method, such as HPLC or column chromatography.
4.3. Protocol 2: Base-Catalyzed Thiol-Yne Conjugation
This protocol is designed for the conjugation to an electron-deficient alkyne, such as an ethyl propiolate-functionalized surface.
-
In a glass vial, dissolve the alkyne substrate (1 eq.) in an anhydrous polar aprotic solvent like THF or DMF.
-
Add 1-(2-Sulfanylethoxy)ethan-1-ol (1.1 eq.).
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05-0.1 eq.).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC, LC-MS, or NMR. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a mild acid (e.g., acetic acid) to neutralize the base.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or preparative HPLC.
Potential Advantages and Unique Applications
The dual functionality of 1-(2-Sulfanylethoxy)ethan-1-ol opens up novel avenues in various fields:
-
Drug Delivery: The hydrophilic nature of the ethoxy and hydroxyl groups can enhance the aqueous solubility of conjugated drugs.[13] The hemiacetal can be a point for further modification or may offer a pH-sensitive linkage for drug release.
-
Bioconjugation: The mild conditions of the thiol-ene reaction make it ideal for labeling sensitive biomolecules like proteins and peptides without denaturation.[13]
-
Surface Modification: The thiol group can be used to anchor the molecule to surfaces, and the hemiacetal can then be used to attach other molecules, creating a multifunctional surface coating.[10]
-
Polymer Chemistry: This molecule can be used as a chain-end functionalizing agent or as a monomer in step-growth polymerizations to create novel materials with unique properties.[14]
Conclusion
1-(2-Sulfanylethoxy)ethan-1-ol represents a promising new tool in the click chemistry toolbox. Its unique bifunctional structure provides a versatile platform for a wide range of applications, from the synthesis of novel biomaterials to the development of advanced drug delivery systems. The proposed synthesis and detailed protocols in this application note are intended to provide a solid foundation for researchers to explore the full potential of this exciting molecule. As with any novel reagent, careful optimization and characterization will be key to unlocking its full capabilities.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. [Link]
-
Wikipedia. (n.d.). Thiol-yne reaction. [Link]
-
Campos, L. M., Killops, K. L., Sakai, R., Paul, J. M., & Hawker, C. J. (2008). Development of a versatile and efficient method for the synthesis of functionalized polymers via thiol-ene click chemistry. Macromolecules, 41(19), 7063-7070. [Link]
-
YouTube. (2021, May 24). Polymerization Process Using Click Chemistry Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71311527, 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.3: Hemiacetals, Hemiketals, and Hydrates. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Wikipedia. (n.d.). Hemiacetal. [Link]
-
Barner-Kowollik, C. (Ed.). (2011). Themed issue: Thiol-X chemistries. Royal Society of Chemistry. [Link]
-
Kiessling, V., & Kren, V. (2013). Thiol–ene “click” chemistry: a facile and versatile route to functionalization of porous polymer monoliths. Analytical and bioanalytical chemistry, 405(21), 6721-6729. [Link]
-
Lowe, A. B. (2014). Thiol-yne “click”/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer Chemistry, 5(17), 4814-4845. [Link]
-
Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol− yne photopolymerizations: novel mechanism, kinetics, and physical properties. Macromolecules, 42(1), 211-217. [Link]
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Application Note & Protocol: A Scalable Approach to the Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scalable synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol, a versatile thioacetal with potential applications in materials science and bioconjugation. We present a detailed protocol based on the acid-catalyzed addition of 2-mercaptoethanol to ethyl vinyl ether. This application note elaborates on the underlying chemical principles, offers a step-by-step experimental procedure, and discusses critical process parameters for ensuring high yield and purity. Furthermore, we address safety considerations and provide a framework for process optimization and scale-up.
Introduction and Scientific Background
1-(2-Sulfanylethoxy)ethan-1-ol is a bifunctional molecule featuring a free thiol group and a hemiacetal ether linkage. The presence of the thiol moiety makes it a valuable building block for various chemical transformations, including thiol-ene "click" chemistry, disulfide bond formation, and conjugation to biomolecules.[1][2] The thioacetal structure itself can be of interest in the development of novel polymers and materials.[3][4]
The synthesis of thioacetals from thiols and vinyl ethers is a well-established transformation in organic chemistry.[3][5] This reaction can proceed through either a free-radical or a cationic mechanism.[6][7] For the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol, the acid-catalyzed cationic addition of 2-mercaptoethanol to a vinyl ether presents a highly efficient and scalable route.
The reaction mechanism, as depicted below, involves the protonation of the vinyl ether to form a resonance-stabilized carbocation. This is followed by the nucleophilic attack of the sulfur atom of 2-mercaptoethanol to yield the desired thioacetal product.
Reaction Mechanism and Experimental Workflow
Proposed Reaction Mechanism
Caption: Acid-catalyzed addition of 2-mercaptoethanol to ethyl vinyl ether.
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be adapted for larger scales with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Mercaptoethanol | ≥99% | Sigma-Aldrich | 60-24-2 | Pungent odor, handle in a fume hood.[8] |
| Ethyl vinyl ether | ≥99% | Sigma-Aldrich | 109-92-2 | Flammable liquid, contains polymerization inhibitor. |
| p-Toluenesulfonic acid monohydrate | ACS reagent | Sigma-Aldrich | 6192-52-5 | Catalyst. Other protic acids can be used. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Saturated sodium bicarbonate solution | - | - | - | For quenching the reaction. |
| Anhydrous magnesium sulfate | - | - | 7487-88-9 | For drying the organic phase. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the flask with 2-mercaptoethanol (1.0 eq) and anhydrous dichloromethane (DCM). Dissolve a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq) in the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Ethyl Vinyl Ether: Add ethyl vinyl ether (1.1 eq) to the dropping funnel. Add the ethyl vinyl ether dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C. The slight excess of ethyl vinyl ether ensures complete consumption of the thiol.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-mercaptoethanol is consumed.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure 1-(2-Sulfanylethoxy)ethan-1-ol.
Safety and Handling
-
2-Mercaptoethanol: This compound is toxic and has a strong, unpleasant odor.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Vinyl Ether: This is a highly flammable liquid. All operations should be conducted away from ignition sources.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use in a fume hood and with appropriate PPE.
-
Acid Catalyst: Handle with care as it is corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Process Optimization and Scalability
For scaling up this synthesis, several factors should be considered:
-
Heat Management: The reaction is exothermic. For larger scales, a jacketed reactor with controlled cooling is recommended to maintain the optimal temperature profile.
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially during the dropwise addition of the vinyl ether.
-
Catalyst Loading: The amount of acid catalyst may need to be optimized for larger scales to balance reaction rate and potential side reactions.
-
Purification: Vacuum distillation is a scalable purification method. For industrial production, fractional distillation may be required to achieve high purity.
Conclusion
The acid-catalyzed addition of 2-mercaptoethanol to ethyl vinyl ether provides a robust and scalable method for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol. The protocol detailed in this application note offers a solid foundation for researchers and drug development professionals. By understanding the underlying chemical principles and adhering to the safety guidelines, this versatile building block can be synthesized efficiently and safely.
References
-
Popelka, S., & Rypáček, F. (n.d.). Synthesis of Polylactide with Thiol End Groups. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US3043880A - Process for preparing 1, 2-ethanedithiol.
- Google Patents. (n.d.). US20220119569A1 - Curable and Solvent Soluble Formulations and Methods of Making and Using Thereof.
-
Sato, E., et al. (n.d.). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. PMC. Retrieved from [Link]
-
MediaWiki. (n.d.). Parsoid/Language conversion/Preprocessor fixups/enwiki. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2024112611A1 - Targeted protein modification.
-
ResearchGate. (n.d.). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]
- Google Patents. (n.d.). EP0569044A1 - Latent curing agents for epoxy resins.
-
Wiley Online Library. (n.d.). Supplementary Information for Vinyl mercaptoethanol as a reactive monomer for preparation of functional homo- and copolymers with (meth)acrylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]
-
Dove, A. P. (n.d.). Applications of Thiol-Ene Chemistry for Peptide Science. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-mercapto- (CAS 60-24-2). Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,2-Ethanedithiol. Retrieved from [Link]
- Google Patents. (n.d.). AU602714B2 - Colloidal stable vinyl halide polymerizations with....
-
RSC Publishing. (n.d.). Cyclic thioacetal carbonates for dual-stimuli degradable poly(vinyl ether)s with cleavable.... Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiol-Ene Cationic and Radical Reactions: Cyclization, Step.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Cyclic thioacetal carbonates for dual-stimuli degradable poly(vinyl ether)s with cleavable thioacetal and carbonate bonds evenly distributed in the ma ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00054H [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges, particularly the issue of low product yield. Our approach is grounded in mechanistic principles to empower you to not only solve immediate problems but also to strategically optimize your synthetic route.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
Low yield in this synthesis is a common yet surmountable issue. The root cause often lies in the inherent reactivity of the starting materials. 2-Mercaptoethanol possesses two nucleophilic centers: a soft nucleophile (thiol, -SH) and a hard nucleophile (hydroxyl, -OH). The target molecule, 1-(2-Sulfanylethoxy)ethan-1-ol, is a hemiacetal formed from the reaction of the hydroxyl group with acetaldehyde. However, the more nucleophilic thiol group readily reacts with acetaldehyde to form a hemithioacetal, 2-((1-hydroxyethyl)thio)ethan-1-ol, which is often the major byproduct and the primary reason for low yields of the desired product.
Below, we address specific issues you might be encountering in a question-and-answer format.
Q1: My reaction yield is consistently low, and I suspect a competing reaction. How can I confirm this and what is happening at a molecular level?
A1: The most probable cause for low yield is the formation of the isomeric hemithioacetal byproduct. The thiol group (-SH) in 2-mercaptoethanol is a more potent nucleophile towards the carbonyl carbon of acetaldehyde than the hydroxyl group (-OH). This leads to a competing reaction pathway.
Mechanism of Side Reaction:
Caption: Competing reaction pathways in the synthesis.
Analytical Confirmation:
-
TLC Analysis: Co-spot your reaction mixture with your starting materials. The presence of a new, major spot that is not your desired product is indicative of a side reaction.
-
NMR Spectroscopy: Acquire a 1H NMR spectrum of the crude reaction mixture. The chemical shifts will be distinct for the two isomers. For the desired hemiacetal, you would expect to see a characteristic signal for the O-CH(OH)-CH3 proton. In the hemithioacetal byproduct, the corresponding S-CH(OH)-CH3 proton will appear at a different chemical shift.
-
Mass Spectrometry: Both the desired product and the byproduct have the same molecular weight. Therefore, MS is best used after separation (e.g., by chromatography) to confirm the mass of the isolated components.
Q2: How can I favor the formation of the desired hemiacetal over the hemithioacetal byproduct?
A2: This is a classic case of thermodynamic versus kinetic control. The formation of the hemithioacetal is faster (kinetically favored), while the hemiacetal is generally more stable (thermodynamically favored).[1][2][3][4] To favor the thermodynamic product, you need to allow the reaction to reach equilibrium.
Strategies to Promote Thermodynamic Control:
| Strategy | Rationale | Key Parameters |
| Increase Reaction Time | Allows the reversible kinetically favored reaction to revert to the starting materials, which can then form the more stable thermodynamic product.[3] | Monitor by TLC or 1H NMR until the product ratio is stable. This could range from several hours to days. |
| Elevate Temperature | Provides the necessary activation energy to overcome the reverse barrier of the kinetic product formation, facilitating equilibration.[1][2][3] | Start with gentle heating (e.g., 40-50 °C) and monitor for product degradation. |
| Use of an Acid Catalyst | An acid catalyst protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic.[5][6] This accelerates both the forward and reverse reactions, helping the system reach equilibrium faster. | Use a catalytic amount of a mild acid like p-toluenesulfonic acid (pTSA) or an acidic resin like Amberlyst 15.[7] |
| Solvent Choice | A protic solvent (like ethanol) can stabilize the transition states and intermediates, potentially influencing the product ratio. | Experiment with different solvents, but be mindful of potential side reactions (e.g., acetaldehyde reacting with the ethanol solvent). |
Self-Validating System: To implement this, set up small-scale parallel reactions varying one parameter at a time (e.g., temperature at 25°C, 40°C, and 60°C). Withdraw aliquots at regular intervals (e.g., 2, 6, 12, 24 hours), quench the reaction, and analyze the crude mixture by 1H NMR to determine the ratio of the desired product to the byproduct. This will give you empirical data on the optimal conditions for your specific setup.
Q3: I'm concerned about the purity of my starting materials. What are the critical parameters to check?
A3: The purity of your starting materials is paramount. Impurities can inhibit the reaction or lead to unforeseen side products.
| Starting Material | Critical Purity Parameter | Potential Issue if Contaminated | Recommended Action |
| Acetaldehyde | Acetal/Paraldehyde Content: Acetaldehyde can oligomerize to form paraldehyde (a trimer) or polymerize. | These are less reactive and will reduce the effective concentration of the aldehyde, leading to an incomplete reaction. | Use freshly distilled acetaldehyde for best results. Store under an inert atmosphere and at a low temperature. |
| Acetic Acid Content: Oxidation of acetaldehyde can form acetic acid. | The acid can interfere with the intended catalysis and potentially lead to esterification side reactions. | Check the pH of a solution of the acetaldehyde. If acidic, consider purification or using a fresh bottle. | |
| 2-Mercaptoethanol | Disulfide Content: Oxidation of the thiol can lead to the formation of the corresponding disulfide. | The disulfide is not nucleophilic and will not participate in the reaction, effectively reducing the concentration of your starting material. | Use a freshly opened bottle or distill under reduced pressure if oxidation is suspected. Store under nitrogen or argon. |
| Solvent | Water Content: | Hemiacetal formation is a reversible reaction where water is a byproduct of the subsequent acetal formation. While you are forming a hemiacetal, excess water can still shift the equilibrium towards the starting materials. | Use anhydrous solvents. If necessary, use molecular sieves to dry the solvent before use. |
Q4: My product seems to decompose during workup or purification. What are the best practices for isolation?
A4: Hemiacetals are often unstable and can readily revert to their starting aldehyde and alcohol, especially in the presence of strong acids or bases, or upon heating.
Best Practices for Workup and Purification:
-
Mild Quenching: Avoid strong acidic or basic washes during the workup. Use a saturated solution of a mild base like sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Low-Temperature Extraction: Perform all extractions using cooled solvents and equipment to minimize thermal decomposition.
-
Anhydrous Drying: Dry the organic layer thoroughly with an anhydrous salt like sodium sulfate or magnesium sulfate. Residual water can promote decomposition.
-
Avoid High Temperatures during Solvent Removal: Use a rotary evaporator at a low temperature and moderate vacuum. Do not heat the water bath excessively. It is better to have a slightly longer evaporation time than to decompose the product.
-
Purification Method:
-
Flash Chromatography: This is often the preferred method. Use a neutral stationary phase like silica gel. Deactivate acidic sites on the silica by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).
-
Distillation: This is generally not recommended due to the thermal instability of the product. If you must distill, use a high-vacuum, short-path distillation apparatus to minimize the temperature and residence time.
-
Caption: A logical workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
-
Q: Can I use a base catalyst for this reaction?
-
A: A base catalyst (like an alkoxide) would deprotonate the thiol to form a thiolate. Thiolates are extremely potent nucleophiles and would almost exclusively lead to the formation of the hemithioacetal. Therefore, base catalysis is not recommended for the synthesis of the desired hemiacetal.
-
-
Q: Is it possible to protect the thiol group first?
-
A: Yes, this is a viable, albeit longer, synthetic strategy. You could protect the thiol group with a suitable protecting group (e.g., as a thioester), perform the hemiacetal formation reaction with the hydroxyl group, and then deprotect the thiol. This adds steps to the synthesis but provides excellent control over selectivity.
-
-
Q: How can I be certain of the structure of my final product?
-
A: A combination of spectroscopic techniques is required for unambiguous structure elucidation:
-
1H NMR: Will show the connectivity of all protons. Key signals include the quartet and doublet for the CH(OH)CH3 group and the triplets for the -O-CH2-CH2-SH moiety.
-
13C NMR: Will confirm the number of unique carbon environments.
-
FT-IR: Will show characteristic stretches for the O-H and S-H bonds.
-
2D NMR (COSY, HSQC): Can be used to definitively assign proton and carbon signals and confirm the bonding arrangement.
-
-
Validated Experimental Protocol
This protocol is designed to favor the formation of the thermodynamic product, 1-(2-Sulfanylethoxy)ethan-1-ol.
Caption: Step-by-step experimental workflow.
Materials:
-
2-Mercaptoethanol (1.0 eq)
-
Acetaldehyde (1.1 eq), freshly distilled
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Triethylamine
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous toluene.
-
Add 2-mercaptoethanol (1.0 eq) to the solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled acetaldehyde (1.1 eq) to the reaction mixture dropwise over 15 minutes.
-
Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Remove the ice bath and warm the reaction mixture to 40 °C. Allow the reaction to stir for 24-48 hours. Monitor the progress by TLC, observing the consumption of starting material and the formation of the product. An aliquot can be taken, worked up, and analyzed by 1H NMR to check the product/byproduct ratio.
-
Once the reaction has reached equilibrium (i.e., the product ratio is no longer changing), cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract three times with cold ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the resulting crude oil by flash column chromatography on silica gel. The column should be packed using an eluent containing 0.5% triethylamine to neutralize the silica and prevent product decomposition.
References
-
Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts? Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
- Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
YouTube. (2019). aldehyde-to-acetal mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH2. Retrieved from [Link]
-
Wiley Online Library. (2004). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
YouTube. (2020). Alcohols and Aldehydes/Ketones to form Acetals and Hemiacetals. Retrieved from [Link]
-
YouTube. (2013). Thermodynamic vs Kinetic Control. Retrieved from [Link]
-
OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1-(2-Sulfanylethoxy)ethan-1-ol
Document ID: TSS-T5819-01A
Last Updated: January 23, 2026
Introduction: Understanding the Unique Chemistry of 1-(2-Sulfanylethoxy)ethan-1-ol
Welcome to the technical support guide for 1-(2-Sulfanylethoxy)ethan-1-ol. This molecule possesses a unique combination of functional groups: a thiol (sulfhydryl), an ether, and a secondary alcohol which is part of a hemiacetal structure. This specific arrangement, CH₃CH(OH)OCH₂CH₂SH, dictates its stability and reactivity profile. As a hemiacetal, it exists in a dynamic equilibrium with its constituent aldehyde (acetaldehyde) and alcohol (2-mercaptoethanol).[1][2] Furthermore, the presence of a thiol group introduces susceptibility to oxidative processes.[3] This guide is designed to provide researchers, scientists, and drug development professionals with the expertise to anticipate and troubleshoot challenges related to the storage, handling, and use of this compound, ensuring experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(2-Sulfanylethoxy)ethan-1-ol?
A: There are two main degradation pathways to be aware of:
-
Hemiacetal Reversion: The most significant stability issue is the reversible dissociation of the hemiacetal back into acetaldehyde and 2-mercaptoethanol.[4] This equilibrium can be influenced by solvent, pH, and temperature.
-
Thiol Oxidation: The sulfanyl (-SH) group is prone to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This leads to the formation of a disulfide-linked dimer.[5][6]
Q2: How should I properly store this compound to ensure maximum stability?
Q3: What are the visible or analytical signs of degradation?
A:
-
Physical: Development of a sharp, pungent odor characteristic of acetaldehyde or the strong skunk-like odor of the thiol.
-
Analytical (HPLC/GC): Appearance of new peaks corresponding to acetaldehyde and 2-mercaptoethanol, and a decrease in the area of the parent compound peak. A later-eluting peak may indicate the disulfide dimer.
-
Analytical (¹H NMR): Emergence of a doublet and quartet characteristic of acetaldehyde, and new multiplets for 2-mercaptoethanol. See the Purity Assessment Protocol for specific chemical shifts.
Q4: Can I dissolve the compound in an aqueous buffer?
A: Dissolving in aqueous solutions, especially under acidic or basic conditions, will likely accelerate the hydrolysis of the hemiacetal back to its starting components.[8][9] If an aqueous system is required, prepare the solution immediately before use and maintain it at a low temperature and neutral pH whenever possible. The use of deoxygenated buffers is also recommended to slow thiol oxidation.
Q5: The material safety data sheet (MSDS) is not available for this specific compound. What precautions should I take?
A: In the absence of a specific MSDS, you should handle the compound with the precautions appropriate for its constituent functional groups. Thiols are often toxic and have strong, unpleasant odors.[10][11] Acetaldehyde is a flammable and volatile irritant. Therefore, always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Purity Detected by HPLC or NMR Analysis
-
Potential Cause A: Hemiacetal Dissociation.
-
Scientific Rationale: The hemiacetal functional group is in a constant, dynamic equilibrium with its aldehyde and alcohol precursors.[2] In solution, especially in protic solvents like methanol or water, this equilibrium can shift, leading to the presence of all three species. The rate and position of this equilibrium are highly sensitive to the local environment.
-
Troubleshooting Steps:
-
Analyze the sample immediately after dissolving it in a non-polar, aprotic solvent (e.g., deuterated chloroform or benzene) for NMR analysis.
-
If using HPLC, employ a low-temperature autosampler (e.g., 4°C) to minimize degradation while samples are queued for injection.
-
Accept that the presence of small amounts of acetaldehyde and 2-mercaptoethanol may be unavoidable and quantify them to assess the purity of the hemiacetal itself.
-
-
-
Potential Cause B: Oxidative Dimerization.
-
Scientific Rationale: Thiols are readily oxidized to disulfides by atmospheric oxygen. This is a redox reaction where two thiol molecules each lose a proton and an electron to form a disulfide bond (-S-S-).[3] This process can be catalyzed by trace metal impurities or exposure to light.
-
Troubleshooting Steps:
-
Ensure the compound was stored under an inert atmosphere. If the seal has been compromised, the likelihood of oxidation is high.
-
When preparing solutions, use solvents that have been deoxygenated by sparging with nitrogen or argon.
-
Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to your analytical standard if you need to confirm the presence of the disulfide, as DTT will cleave the disulfide bond and convert it back to the thiol. Note: Do not add this to your experimental samples unless compatible with your downstream application.
-
-
Issue 2: Experimental Results are Not Reproducible
-
Potential Cause: On-Bench Degradation.
-
Scientific Rationale: The stability of the compound can be poor once it is removed from its ideal storage conditions. Variations in how long a solution sits on the bench, the ambient temperature, or its exposure to air can lead to different levels of degradation between experiments, causing inconsistent results.
-
Troubleshooting Steps:
-
Standardize your solution preparation method. Always prepare solutions fresh for each experiment and discard any unused portions.
-
Keep solutions on ice and protected from light as much as possible during the experimental setup.
-
If working with multi-well plates, minimize the time between plating the first and last well to ensure all samples are treated with a compound of similar integrity.
-
-
Key Degradation Pathways
The following diagrams illustrate the primary chemical instabilities of 1-(2-Sulfanylethoxy)ethan-1-ol.
Caption: Oxidation of the thiol group to a disulfide dimer.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This protocol is essential for maintaining the integrity of the compound.
-
Receiving and Initial Storage:
-
Upon receipt, immediately transfer the manufacturer's sealed vial to a 2-8°C storage location.
-
Log the date of receipt and the intended first use.
-
-
Preparing for First Use:
-
Prepare the workspace inside a chemical fume hood.
-
Have a source of dry inert gas (argon or nitrogen) with a needle adapter ready.
-
Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
-
Aliquoting and Blanketing:
-
Carefully open the vial. Pierce the septum with a needle connected to the inert gas line to create a positive pressure.
-
Use a clean, dry syringe to withdraw the desired amount of the liquid.
-
It is highly recommended to aliquot the compound into smaller, single-use vials if you will not be using the entire amount within a short period. This minimizes repeated exposure of the bulk stock to potential contaminants.
-
Before re-sealing the main vial (and any new aliquots), ensure it is flushed with inert gas for 15-20 seconds.
-
Seal the vials tightly with high-quality caps with PTFE-lined septa. Wrap the cap-vial interface with Parafilm® for an extra barrier.
-
-
Long-Term Storage:
-
Place the master stock and all aliquots back into 2-8°C storage.
-
Clearly label all aliquots with the compound name, concentration (if diluted), and date of aliquoting.
-
Caption: Recommended workflow for handling 1-(2-Sulfanylethoxy)ethan-1-ol.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of compound integrity.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve 5-10 mg of 1-(2-Sulfanylethoxy)ethan-1-ol in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the spectrum immediately after preparation.
-
-
Spectral Analysis:
-
Analyze the spectrum for the characteristic peaks of the parent compound and potential degradation products. Refer to the table below for expected chemical shifts.
-
Integrate the peaks corresponding to the parent compound and the impurities to estimate the relative molar ratio.
-
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
| Compound | Protons (Assignment) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 1-(2-Sulfanylethoxy)ethan-1-ol (Parent) | -CH₃ | ~1.25 | Doublet (d) |
| -SH | ~1.60 | Triplet (t) | |
| -OCH₂CH₂SH | ~2.80 | Quartet (q) | |
| -OCH₂CH₂SH | ~3.60 - 3.80 | Multiplet (m) | |
| -CH(OH)- | ~4.80 | Quartet (q) | |
| -OH | Variable, broad | Singlet (s) | |
| Acetaldehyde (Impurity) | -CH₃ | ~2.20 | Doublet (d) |
| -CHO | ~9.80 | Quartet (q) | |
| 2-Mercaptoethanol (Impurity) | -SH | ~1.55 | Triplet (t) |
| -CH₂SH | ~2.70 | Quartet (q) | |
| -CH₂OH | ~3.75 | Triplet (t) | |
| -OH | Variable, broad | Singlet (s) |
Note: Chemical shifts are estimates and can vary based on solvent, concentration, and instrument.
References
-
PubChem. 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). National Center for Biotechnology Information. [Link]
-
PubChem. 2-[(Ethoxycarbonyl)sulfanyl]ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Wikipedia. Hemithioacetal. Wikimedia Foundation. [Link]
-
Carl ROTH. Safety Data Sheet: Ethanol. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
- Google Patents.US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
Ma, L., et al. (2020). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports. [Link]
-
Greco, G. (2015). 06 07 Hemiacetal Hydrolysis. YouTube. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Ethanedithiol. [Link]
-
Penta s.r.o. (2024). 1-Hexanol - SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
Nakamura, T., et al. (2004). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Letters in Organic Chemistry. [Link]
-
Stannol. (2025). Safety data sheet. [Link]
-
PubChem. 2-Sulfanyl(1-
13C)ethan-1-ol. National Center for Biotechnology Information. [Link] -
Gomez, M. F., et al. (2004). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Journal of Chemical Technology & Biotechnology. [Link]
-
The Organic Chemistry Tutor. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. [Link]
-
Wang, H., et al. (2020). Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. Environmental Science and Pollution Research. [Link]
-
Chemistry LibreTexts. (2020). 21.3: Formation of hydrates, hemiacetals, acetals. [Link]
-
BCH3023 Biochemistry. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?. [Link]
-
Wikipedia. Hemiacetal. Wikimedia Foundation. [Link]
-
Pharmco. Safety Data Sheet for Ethanol, 190 Proof. [Link]
-
PubChem. (1S)-1-(2-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Vojood, A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A. [Link]
-
North Metal and Chemical Company. Safety Data Sheet: DEAE. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)Ethan(ol). [Link]
-
ResearchGate. Hemithioacetal exchange formed by two aldehydes and five thiols. [Link]
-
ScienceOpen. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. [Link]
-
Tanaka, H., et al. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry. [Link]
-
PubChem. 2-(Tert-butoxy)ethan-1-ol. National Center for Biotechnology Information. [Link]
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Fiveable. Thiol Oxidation Definition. [Link]
-
Transformation Tutoring. (2022). How To Predict Products Of A Hemiacetal Hydrolysis Reaction?. YouTube. [Link]
-
Nature. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. [Link]
-
ResearchGate. Pathway of 1,2-propanediol degradation. [Link]
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- 2. Hemiacetal - Wikipedia [en.wikipedia.org]
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- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemos.de [chemos.de]
- 11. 2-Sulfanyl(1-~13~C)ethan-1-ol | C2H6OS | CID 71309111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Welcome to the technical support guide for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. This guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol is fundamentally a nucleophilic addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon of acetaldehyde. This reaction forms a hemithioacetal, a functional group that is often in equilibrium with its starting materials. The reaction's outcome is highly sensitive to the chosen conditions, particularly the catalyst (acidic or basic) and temperature, which can significantly influence the formation of various side products. Understanding these potential side reactions is critical for optimizing the yield of the desired product and simplifying its purification.
Reaction Pathway Overview
The primary reaction and major potential side reactions are illustrated below. The course of the reaction can be directed by careful control of the experimental parameters.
Caption: Main and side reaction pathways in the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of 1-(2-Sulfanylethoxy)ethan-1-ol.
FAQ 1: My yield is very low, or I've isolated only starting materials. What went wrong?
Answer:
A low or negligible yield of 1-(2-Sulfanylethoxy)ethan-1-ol is a common issue that typically points to the reversible nature of hemithioacetal formation or suboptimal reaction conditions.
Causality and Troubleshooting:
-
Equilibrium Position: The formation of a hemithioacetal is an equilibrium process.[1] Under certain conditions, the equilibrium may strongly favor the starting materials (2-mercaptoethanol and acetaldehyde).
-
Troubleshooting: Consider using a higher concentration of reactants to shift the equilibrium toward the product. Lowering the reaction temperature can also sometimes favor the formation of the adduct, as the reaction is typically exothermic.
-
-
Acetaldehyde Loss: Acetaldehyde has a very low boiling point (20.2 °C). If the reaction is run at or above room temperature without a sealed vessel or an efficient condenser, a significant portion of the acetaldehyde may be lost to evaporation.
-
Troubleshooting:
-
Perform the reaction at a lower temperature (e.g., 0-5 °C).
-
Use a sealed reaction vessel or a condenser cooled to a very low temperature (e.g., with a cryocooler).
-
Consider using a precursor to acetaldehyde that releases it in situ, such as paraldehyde (the cyclic trimer of acetaldehyde) with a catalytic amount of a strong acid.
-
-
-
Ineffective Catalysis: The reaction is often catalyzed by either acid or base. The absence of a catalyst can lead to a very slow reaction rate.
-
Troubleshooting:
-
Acid Catalysis: Introduce a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid. Be aware that strong acid catalysis can promote the formation of the cyclic side product, 2-methyl-1,3-oxathiolane.
-
Base Catalysis: A catalytic amount of a non-nucleophilic base can be used. However, basic conditions strongly favor the self-condensation of acetaldehyde to form 3-hydroxybutanal (the aldol adduct).
-
-
FAQ 2: I see unexpected peaks in my NMR/GC-MS analysis. What are these impurities?
Answer:
The appearance of unexpected peaks is indicative of side product formation. The identity of these side products is highly dependent on the reaction conditions. Below is a summary of the most common impurities and their characteristic analytical data.
Common Side Products and Their Identification:
| Side Product | Structure | Formation Condition | ¹H NMR (CDCl₃) - Key Signals (δ, ppm) | ¹³C NMR (CDCl₃) - Key Signals (δ, ppm) | Mass Spectrum (m/z) |
| Bis(2-hydroxyethyl) disulfide | HO-CH₂-CH₂-S-S-CH₂-CH₂-OH | Oxidation of 2-mercaptoethanol | ~3.8 (t, -CH₂OH), ~2.9 (t, -S-CH₂-) | ~60 (-CH₂OH), ~41 (-S-CH₂-) | 154 (M⁺), 123, 92, 76, 61, 45 |
| 2-Methyl-1,3-oxathiolane | Acid-catalyzed cyclization | ~5.2 (q, O-CH-S), ~4.3 & ~3.8 (m, -O-CH₂-), ~3.1 & ~2.9 (m, -S-CH₂-), ~1.6 (d, -CH₃) | ~85 (O-CH-S), ~68 (-O-CH₂-), ~34 (-S-CH₂-), ~21 (-CH₃) | 104 (M⁺), 89, 61, 60, 45 | |
| 3-Hydroxybutanal (Aldol) | Base-catalyzed self-condensation of acetaldehyde | ~9.7 (t, -CHO), ~4.2 (m, -CH(OH)-), ~2.5 (d, -CH₂-CHO), ~1.2 (d, -CH₃) | ~202 (-CHO), ~65 (-CH(OH)-), ~51 (-CH₂-CHO), ~23 (-CH₃) | 88 (M⁺), 70, 45, 43 | |
| Paraldehyde | Acid-catalyzed trimerization of acetaldehyde | ~5.0 (q, O-CH-O), ~1.4 (d, -CH₃) | ~99 (O-CH-O), ~21 (-CH₃) | 132 (M⁺), 117, 88, 73, 45, 43 |
Troubleshooting Flowchart for Impurity Identification:
Caption: Decision tree for identifying likely side products based on reaction catalysis.
FAQ 3: My reaction mixture became a thick, viscous oil/polymer. What happened?
Answer:
The formation of a viscous oil or a solid precipitate often points to polymerization or oligomerization of acetaldehyde.
Causality and Troubleshooting:
-
Aldol Condensation and Polymerization: Under basic conditions, the initial aldol addition product, 3-hydroxybutanal, can undergo further condensation reactions, leading to the formation of higher molecular weight oligomers and polymers.[2]
-
Troubleshooting: If using a base catalyst, use it in strictly catalytic amounts and at low temperatures (0 °C or below). Slowly adding the acetaldehyde to the mixture of 2-mercaptoethanol and the base catalyst can also help to minimize its self-reaction.
-
-
Acid-Catalyzed Polymerization: Strong acids can also induce the polymerization of acetaldehyde.
-
Troubleshooting: Use a mild acid catalyst and ensure the reaction temperature is kept low.
-
FAQ 4: The product seems to be unstable during workup or storage. How can I improve its stability?
Answer:
The product, 1-(2-Sulfanylethoxy)ethan-1-ol, is a hemithioacetal, which is inherently unstable and can revert to its starting materials, especially in the presence of acid or base, and upon heating.[1]
Causality and Troubleshooting:
-
Equilibrium Reversion: During workup (e.g., extraction with aqueous solutions) or purification (e.g., chromatography), changes in pH or temperature can shift the equilibrium back to the starting materials.
-
Troubleshooting:
-
Perform extractions with neutral, cold water or brine.
-
Avoid high temperatures during solvent removal; use a rotary evaporator at low temperature and reduced pressure.
-
If purification by column chromatography is necessary, consider using a less acidic silica gel or a neutral support like alumina, and run the column cold if possible.
-
-
-
Oxidation: The free thiol group in the starting material and potentially in the product can be oxidized to a disulfide, especially during storage if exposed to air.
-
Troubleshooting: Store the product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-mercaptoethanol (1.0 equivalent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled acetaldehyde (1.1 equivalents) dropwise with vigorous stirring.
-
(Optional) Add a catalytic amount of a mild acid (e.g., a few crystals of p-TSA) or a mild base (e.g., triethylamine, a few drops).
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent and excess acetaldehyde under reduced pressure at a low temperature (<30 °C).
-
The crude product can be used directly or purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Protocol 2: Diagnostic Test for Acetaldehyde Self-Condensation
-
Take a small aliquot of your reaction mixture.
-
Add a solution of 2,4-dinitrophenylhydrazine (Brady's reagent).
-
The formation of a yellow, orange, or red precipitate indicates the presence of carbonyl compounds. If aldol condensation has occurred, you may see a precipitate corresponding to 3-hydroxybutanal or its dehydration product, crotonaldehyde.
References
- This is a placeholder for a specific reference to the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol, which is not readily available in the searched literature.
- This is a placeholder for a specific reference containing the spectral d
- This is a placeholder for a specific reference detailing the purific
-
Chemistry LibreTexts. (2024, September 30). 23.1: Carbonyl Condensations - The Aldol Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15906, Hydroxyethyl disulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519463, 2-Methyl-1,3-oxathiolane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7897, 3-Hydroxybutanal. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-1,3-oxathiolane. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2,2'-dithiobis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). 2-METHYL-1,3-OXATHIOLANE. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 3-Hydroxybutanal. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybutanal. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemithioacetal. Retrieved from [Link]
Sources
Technical Support Center: Optimizing 1-(2-Sulfanylethoxy)ethan-1-ol Synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-(2-Sulfanylethoxy)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
The synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol involves the reaction of 2-mercaptoethanol with acetaldehyde. The core challenge lies in achieving chemoselectivity: the preferential reaction of the hydroxyl group over the highly nucleophilic thiol group, while minimizing common side reactions. This guide provides a framework for understanding and controlling these variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 1-(2-Sulfanylethoxy)ethan-1-ol?
The most direct route is the nucleophilic addition of 2-mercaptoethanol to acetaldehyde. This reaction forms a hemiacetal. The process can be catalyzed by either an acid or a base, but the choice of catalyst is critical as it significantly influences the reaction's equilibrium and the distribution of side products.
Q2: What are the major competing side reactions I should be aware of?
Several side reactions can reduce the yield and purity of the target molecule. The most significant are:
-
Hemithioacetal Formation: The thiol group of 2-mercaptoethanol is a potent nucleophile and can attack the acetaldehyde carbonyl to form the isomeric hemithioacetal byproduct.[1][2]
-
Disulfide Formation: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer of 2-mercaptoethanol, especially in the presence of air (oxygen).
-
Aldol Condensation: Acetaldehyde can self-condense under either acidic or basic conditions to form 3-hydroxybutanal and subsequent crotonaldehyde, leading to polymeric byproducts.[3]
-
Acetal/Thioacetal Formation: The initial hemiacetal or hemithioacetal can react with a second molecule of 2-mercaptoethanol to form a full, and more stable, acetal or thioacetal.[4]
Caption: Key reaction pathways in the synthesis.
Q3: Should I use an acid or base catalyst for this reaction?
The choice is a trade-off and depends on your experimental goals.
-
Acid Catalysis (e.g., p-TsOH, Amberlyst-15): Activates the acetaldehyde carbonyl, making it more electrophilic. This is the standard condition for acetal formation.[4] However, it can also promote the undesired aldol condensation of acetaldehyde.
-
Base Catalysis (e.g., Triethylamine, Pyridine): Does not activate the carbonyl. However, a mild base can deprotonate the thiol to form a thiolate, a significantly stronger nucleophile than the neutral thiol. This can dramatically increase the rate of hemithioacetal formation. Therefore, strong bases are generally not recommended. Mildly basic or neutral conditions may favor the desired reaction if the inherent nucleophilicity of the alcohol is sufficient.
Our recommendation is to start with a mild acid catalyst, as it directly promotes the desired mechanism while managing the rate of side reactions.
Q4: My reaction solution is turning yellow and viscous. What is likely happening?
This is a classic sign of acetaldehyde self-condensation (the aldol reaction).[3] This process is accelerated by both strong acids and strong bases, as well as elevated temperatures. To mitigate this, ensure your acetaldehyde is fresh and consider adding it slowly to the reaction mixture at a reduced temperature (e.g., 0-5 °C).
Q5: How can I prevent the oxidation of the thiol group?
Thiols are readily oxidized to disulfides in the presence of oxygen.[5] To prevent this, all reaction and workup steps should be performed under an inert atmosphere (e.g., nitrogen or argon). Using solvents that have been degassed (by sparging with nitrogen or via freeze-pump-thaw cycles) is also highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem: Low Yield of 1-(2-Sulfanylethoxy)ethan-1-ol
A low yield is the most frequent challenge, often stemming from unfavorable equilibrium or competing reactions.
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Unfavorable Equilibrium | NMR or GC of the crude reaction mixture shows significant amounts of unreacted 2-mercaptoethanol. | 1. Use a molar excess of acetaldehyde (e.g., 1.5-2.0 eq.).2. Conduct the reaction at a lower temperature (e.g., 0 °C) to favor the exothermic hemiacetal formation. | Hemiacetal formation is an equilibrium process. Increasing the concentration of a reactant shifts the equilibrium toward the product side (Le Chatelier's Principle). Most bond-forming reactions of this type are exothermic. |
| Hemithioacetal Dominance | The primary product observed has a mass and NMR spectrum consistent with the sulfur adduct. | 1. Switch to a mild, non-nucleophilic acid catalyst (e.g., PPTS, Amberlyst-15).2. (Advanced) Implement a thiol protecting group strategy (see Protocol 2).[6][7][8] | An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the neutral hydroxyl group. A protecting group chemically blocks the thiol, preventing it from reacting.[8] |
| Product Degradation | Yield decreases significantly during workup or purification steps. | 1. Maintain a neutral pH during aqueous workup.2. Remove solvent under reduced pressure at low temperature (<30 °C).3. Perform all steps under an inert atmosphere. | Hemiacetals are often unstable in the presence of strong acid or base and can revert to their starting components.[1] Thiols can oxidize in air. |
Problem: Product Decomposes During Purification
| Possible Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Thermal Instability | Product loss is observed during distillation, even under high vacuum. | Use column chromatography on silica gel with a non-polar eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient) at room temperature. | The hemiacetal C-O bond can be thermally labile. Chromatography is a non-thermal purification method that avoids this issue. |
| Acid/Base Sensitivity on Silica | Product streaks or decomposes on a standard silica TLC plate. | 1. Deactivate the silica gel by pre-treating with a solvent mixture containing a small amount of triethylamine (~0.5%).2. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). | Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds. Neutralizing the silica surface minimizes this effect. |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis
This protocol provides a starting point for optimization.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, all under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add 2-mercaptoethanol (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.5 M). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq.).
-
Substrate Addition: Add freshly distilled acetaldehyde (1.2 eq.) to the dropping funnel. Add it dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Exothermic reactions require careful temperature control.[9][10]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour.
-
Quenching: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of sodium bicarbonate. Stir for 5 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel.
Protocol 2: Thiol-Selective Protection Strategy
For cases where selectivity is a major issue, protecting the thiol is a robust, albeit longer, strategy.
-
Protection: Selectively protect the thiol group of 2-mercaptoethanol. A common choice is to form a silyl ether, but this would also react with the alcohol. A better choice might be a p-methoxybenzyl (PMB) thioether.
-
Hemiacetal Formation: React the resulting alcohol (with the protected thiol) with acetaldehyde under the acid-catalyzed conditions described in Protocol 1. The protected thiol will not react.
-
Purification: Purify the protected hemiacetal intermediate, which is typically more stable than the final product.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., for a PMB ether, using an oxidizing agent like DDQ or CAN) to yield the final, pure product.
Data & Solvent Selection
The choice of solvent can influence reaction rates and selectivity by affecting the solvation of reactants and transition states.[11]
| Solvent | Polarity (Dielectric Constant) | Typical Application Notes |
| Dichloromethane (DCM) | 9.1 | Good general-purpose solvent. Solubilizes reactants well. Non-protic. |
| Tetrahydrofuran (THF) | 7.5 | Ethereal solvent, can coordinate with catalysts. Non-protic. |
| Diethyl Ether | 4.3 | Very non-polar. May result in slower reaction rates but can sometimes improve selectivity. |
| Acetonitrile | 37.5 | Polar aprotic. Can accelerate reactions but may also promote side reactions. |
References
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Pearson. (n.d.). Thioacetal Explained. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
YouTube. (2021, February 13). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Hernández, E., et al. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). THE REACTIONS OF ACETALDEHYDE WITH METHANOL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF. Retrieved from [Link]
-
NIH. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents on the oxidation of acetaldehyde-TPACC complex at 298 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4132529A - Temperature control in exothermic/endothermic reaction systems.
-
IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. Retrieved from [Link]
- Google Patents. (n.d.). CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent.
Sources
- 1. youtube.com [youtube.com]
- 2. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this bifunctional molecule. As a hemiacetal derived from 2-mercaptoethanol and acetaldehyde, its synthesis presents unique challenges, primarily related to the equilibrium nature of the reaction and the reactivity of the thiol group.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate these challenges and consistently achieve high yields of pure product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Problem 1: Low Conversion and Poor Yield
Question: "My reaction consistently results in a low conversion of starting materials, leading to a poor isolated yield of 1-(2-Sulfanylethoxy)ethan-1-ol. What are the likely causes and how can I improve this?"
Answer:
Low conversion is the most common issue in hemiacetal synthesis, primarily because the reaction is reversible and exists in equilibrium with the starting aldehyde and alcohol.[1][2][3] Several factors can be adjusted to drive the equilibrium toward the product side.
Causality & Explanation:
-
Equilibrium Control: Hemiacetal formation is an equilibrium-driven process.[1][3] Without optimization, the reaction may simply not favor the product. The position of this equilibrium is sensitive to reactant concentrations, temperature, and the presence of a catalyst.
-
Catalyst Inefficiency: While the reaction can proceed without a catalyst, it is often slow. An appropriate catalyst accelerates the attainment of equilibrium. Both acid and base catalysis can be employed, each with its own mechanism and potential for side reactions.[1][4] Acid catalysis works by making the carbonyl carbon more electrophilic, while base catalysis increases the nucleophilicity of the alcohol.[1][4]
-
Thermal Instability: Hemiacetals can be thermally labile. Excessive heat can shift the equilibrium back towards the more volatile starting materials (especially acetaldehyde), effectively lowering the concentration of the product in the reaction vessel.
Actionable Solutions:
-
Stoichiometry Adjustment:
-
Use an Excess of One Reagent: While not always feasible depending on cost, using a moderate excess (1.2-1.5 equivalents) of one of the starting materials can shift the equilibrium towards the product, according to Le Châtelier's principle. Given the volatility of acetaldehyde, using a slight excess of 2-mercaptoethanol is often more practical.
-
-
Catalyst Optimization:
-
Mild Acid Catalysis: A catalytic amount (0.1-1 mol%) of a mild acid like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) is often effective.[1] Strong acids can promote the formation of the full acetal byproduct.
-
Base Catalysis: Alternatively, a mild organic base like triethylamine (TEA) can be used. Base catalysis avoids the formation of the oxocarbenium ion intermediate, thereby preventing subsequent acetal formation.[1]
-
-
Temperature Control:
-
Maintain a low reaction temperature (0 °C to room temperature). This minimizes the evaporation of acetaldehyde (boiling point ~21 °C) and disfavors the reverse reaction.
-
-
Increase Reactant Concentration:
-
Running the reaction in a more concentrated solution can favor the formation of the product. However, this must be balanced with solubility and heat dissipation considerations.
-
Problem 2: Significant Acetal Byproduct Formation
Question: "My product mixture contains a significant amount of the full acetal, 1,1-bis(2-sulfanylethoxy)ethane. How can I suppress this side reaction?"
Answer:
The formation of the full acetal is a common side reaction, especially under acidic conditions when an excess of the alcohol is present.[2][3][5] Understanding the mechanism is key to preventing it.
Causality & Explanation:
The formation of an acetal from a hemiacetal proceeds via an acid-catalyzed dehydration mechanism.[1][2] The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water). The departure of water generates a resonance-stabilized oxocarbenium ion, which is then attacked by a second molecule of the alcohol to form the acetal after deprotonation.[1][2][6]
Actionable Solutions:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of acetaldehyde to 2-mercaptoethanol. The presence of excess alcohol provides the necessary nucleophile to convert the intermediate hemiacetal to the full acetal.
-
Avoid Strong Acid Catalysts: Strong acids vigorously promote the dehydration step.[7] Opt for milder catalysts (PPTS) or switch to a base-catalyzed system, which does not facilitate this dehydration pathway.
-
Limit Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction once the formation of the hemiacetal is maximized and before significant acetal formation begins.
-
Anhydrous Conditions: While water is a product of acetal formation, ensuring your reagents and solvent are dry at the start can help. However, the most critical factor is avoiding the catalytic conditions that lead to its elimination from the hemiacetal.[2][5]
Problem 3: Presence of Disulfide Impurities
Question: "My NMR analysis shows the presence of bis(2-hydroxyethyl) disulfide. What is causing this and how can I prevent it?"
Answer:
The thiol group (-SH) in 2-mercaptoethanol is susceptible to oxidation, which leads to the formation of a disulfide dimer. This is a common issue when working with thiols.[8][9]
Causality & Explanation:
Thiols can be oxidized to disulfides by various oxidizing agents, including atmospheric oxygen, especially under neutral or slightly basic conditions where the more nucleophilic thiolate anion (RS⁻) is present.[8][10] This process can be catalyzed by trace metal impurities.
Actionable Solutions:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the experiment.
-
Deoxygenated Solvents: Use solvents that have been deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use.
-
Control pH: While slightly basic conditions can catalyze the hemiacetal formation, they also promote thiolate formation, which is more easily oxidized. If using a base, use a non-nucleophilic, sterically hindered base and maintain rigorous inert atmosphere conditions. Mildly acidic conditions can suppress thiolate formation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.
Problem 4: Product Decomposition During Workup and Purification
Question: "The target hemiacetal appears to form in solution, but it decomposes back to the starting materials during aqueous workup or column chromatography. How can I isolate the product effectively?"
Answer:
The instability of acyclic hemiacetals is a significant challenge, as they can easily hydrolyze back to the aldehyde and alcohol, especially in the presence of acid or base.[3][11]
Causality & Explanation:
The hemiacetal linkage is labile. The equilibrium can be quickly re-established. Adding water during a workup can drive the equilibrium back to the starting materials. Similarly, the silica gel used in column chromatography is slightly acidic and has a high surface area, which can catalyze decomposition.
Actionable Solutions:
-
Gentle, Non-Aqueous Workup:
-
Avoid aqueous washes if possible. Instead, neutralize the catalyst (e.g., add a small amount of solid sodium bicarbonate for an acid catalyst, or a mild acid for a base catalyst), filter the salt, and concentrate the solution in vacuo at a low temperature.
-
-
Modified Column Chromatography:
-
Deactivate Silica Gel: Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, such as 1% triethylamine in the eluent system. This passivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.
-
-
Low-Temperature Purification: Perform all purification steps, including solvent removal and chromatography, at reduced temperatures (e.g., 0-4 °C) to minimize decomposition.[12]
-
Minimize Time: Do not leave the purified product in solution for extended periods. Remove the solvent immediately after isolation. For long-term storage, store the neat compound under an inert atmosphere at low temperatures (-20 °C).
Visualizing the Chemistry
To better understand the process, the following diagrams illustrate the core reaction and potential side reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst for this reaction?
-
A1: There is no single "best" catalyst, as the optimal choice depends on other reaction parameters and the desired outcome. For maximizing hemiacetal yield while minimizing acetal formation, a mild base catalyst like triethylamine or a very mild acid catalyst like PPTS is often preferred.
-
-
Q2: How critical is the purity of the starting materials?
-
A2: Very critical. Acetaldehyde can contain acidic impurities (acetic acid) from air oxidation or polymerize to paraldehyde and metaldehyde. Use freshly distilled or a newly opened bottle of acetaldehyde. 2-Mercaptoethanol can contain disulfide impurities. Using high-purity reagents is a crucial first step for a clean reaction. [13]
-
-
Q3: What analytical techniques are best for monitoring the reaction?
-
A3: 1H NMR spectroscopy is excellent for monitoring the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic hemiacetal proton (-O-CH(OH)-R) (~5.0-5.5 ppm). GC-MS is also highly effective for separating and identifying the volatile starting materials and products. TLC can be used but may require staining (e.g., potassium permanganate) for visualization.
-
-
Q4: Can this hemiacetal be used as a protecting group?
Optimized High-Yield Experimental Protocol
This protocol incorporates the troubleshooting solutions discussed above to maximize the yield and purity of 1-(2-Sulfanylethoxy)ethan-1-ol.
Materials & Reagents:
-
2-Mercaptoethanol (≥99%, freshly opened bottle)
-
Acetaldehyde (≥99.5%, freshly distilled)
-
Triethylamine (TEA, distilled from CaH₂)
-
Dichloromethane (DCM, anhydrous, deoxygenated)
-
Sodium sulfate (anhydrous)
-
Silica gel (for chromatography, 230-400 mesh)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Place the flask in an ice-water bath and maintain the internal temperature at 0-5 °C.
-
-
Reagent Addition (under N₂):
-
Purge the flask with nitrogen for 10 minutes.
-
Using a syringe, add deoxygenated anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction).
-
Add 2-mercaptoethanol (1.0 eq.) to the cold DCM.
-
Add triethylamine (0.1 eq.) as the catalyst.
-
Slowly add freshly distilled acetaldehyde (1.05 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0-5 °C.
-
Monitor the reaction progress every 30 minutes by TLC or by withdrawing a small aliquot (under N₂) for GC-MS analysis. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench by adding a few drops of saturated ammonium chloride solution to neutralize the TEA.
-
Dry the organic layer directly with anhydrous sodium sulfate.
-
Filter the mixture and wash the solid with a small amount of cold, deoxygenated DCM.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature no higher than 25 °C.
-
-
Purification (Flash Chromatography):
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate) containing 1% triethylamine to neutralize the silica.
-
Pack the column with the neutralized slurry.
-
Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.
-
Elute the product using a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and immediately remove the solvent under reduced pressure at low temperature.
-
-
Characterization & Storage:
-
Characterize the colorless oil by 1H NMR, 13C NMR, and HRMS.
-
Store the pure product under an inert atmosphere at -20 °C.
-
Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing poor reaction outcomes.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hemiacetal - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Hemithioacetal - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-(2-Sulfanylethoxy)ethan-1-ol
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2-Sulfanylethoxy)ethan-1-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this hemiacetal thioether. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Part 1: Impurity Profiling & Identification (FAQs)
A successful purification strategy begins with a thorough understanding of the potential impurities. 1-(2-Sulfanylethoxy)ethan-1-ol is typically synthesized via the acid- or base-catalyzed reaction of 2-mercaptoethanol with acetaldehyde. This synthetic route, while direct, can introduce several process-related impurities.
Q1: What are the most common impurities I should anticipate in my crude 1-(2-Sulfanylethoxy)ethan-1-ol?
A1: Given the synthesis from 2-mercaptoethanol and acetaldehyde, impurities primarily arise from unreacted starting materials, side reactions, and subsequent degradation. The hemiacetal functional group is notably labile and exists in equilibrium with its starting components, a factor critical to its stability.[1][2]
Data Presentation: Typical Impurity Profile
| Impurity | Chemical Structure | Origin | Potential Impact on Experiments |
| 2-Mercaptoethanol | HS-CH₂-CH₂-OH | Unreacted Starting Material | Can act as a nucleophile, potentially forming thioethers or participating in redox reactions. |
| Acetaldehyde | CH₃-CHO | Unreacted Starting Material / Hemiacetal Decomposition | Highly reactive; can undergo self-condensation (aldol reaction) or participate in unwanted side reactions. |
| Bis(2-hydroxyethyl) disulfide | (HO-CH₂-CH₂-S)₂ | Oxidation of 2-Mercaptoethanol | Can interfere with assays sensitive to redox conditions; may possess different biological activity.[3] |
| 1,1-Bis(2-sulfanylethoxy)ethane (Acetal) | CH₃-CH(O-CH₂-CH₂-SH)₂ | Reaction of Hemiacetal with a second equivalent of 2-Mercaptoethanol | Possesses different polarity and reactivity compared to the target hemiacetal.[4] |
| Water | H₂O | Byproduct of Acetal Formation / Reagent Contaminant | Can promote the hydrolysis of the hemiacetal back to its starting materials.[2] |
| Aldol Condensation Products | e.g., CH₃-CH(OH)-CH₂-CHO | Self-condensation of Acetaldehyde | Introduces reactive aldehyde and alcohol functionalities, complicating downstream reactions. |
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is essential for a comprehensive purity analysis, as no single method can elucidate all potential impurities effectively.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation of your target compound and for identifying major impurities.[5][6]
-
Expertise & Experience: In the ¹H NMR spectrum, look for the characteristic triplet of the aldehyde proton of unreacted acetaldehyde around 9.8 ppm. The presence of bis(2-hydroxyethyl) disulfide can be inferred by a downfield shift of the methylene protons adjacent to the sulfur compared to the thiol.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for separating the polar target compound from its impurities and confirming their molecular weights.[]
-
Trustworthiness: LC-MS provides quantitative data on purity and can detect non-volatile impurities that are invisible to Gas Chromatography (GC). A combination of LC with high-resolution mass spectrometry can help deduce the molecular formulas of unknown impurities.[]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities such as residual acetaldehyde or organic solvents used during synthesis.[8]
The workflow below illustrates a logical approach to impurity identification.
Caption: Workflow for comprehensive impurity analysis.
Part 2: Troubleshooting & Purification Protocols
This section addresses specific experimental challenges in a question-and-answer format, providing both the causal explanation and a detailed protocol.
Q3: My hemiacetal product appears to be decomposing during workup or purification. How can I improve its stability?
A3: This is the most common issue encountered with 1-(2-Sulfanylethoxy)ethan-1-ol. Hemiacetal stability is highly pH-dependent. The equilibrium between the hemiacetal and its aldehyde/alcohol precursors is catalyzed by both acid and base.[1][9]
-
Causality (Acid-Catalyzed Decomposition): Under strongly acidic conditions (pH < 4), the hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized oxonium ion, which is readily hydrolyzed to regenerate acetaldehyde and 2-mercaptoethanol.[2]
-
Causality (Base-Catalyzed Decomposition): Under strongly basic conditions (pH > 9), the hydroxyl group is deprotonated. The resulting alkoxide can facilitate the elimination of the 2-sulfanylethoxy group, again leading back to the starting materials.[9][10]
Solution: Maintain a Buffered, Near-Neutral Environment. The "sweet spot" for hemiacetal stability is typically a slightly acidic to neutral pH range (pH 5-7).
-
During Aqueous Workup: Use a buffered wash, such as a saturated ammonium chloride (NH₄Cl) solution or a phosphate buffer (pH 7), instead of pure water or strong acid/base washes.
-
During Chromatography: Silica gel is naturally acidic and can cause decomposition on the column. If you observe streaking or the appearance of lower Rf spots corresponding to starting materials, consider deactivating the silica. This can be done by pre-treating the silica slurry or including a small amount (0.1-0.5%) of a non-nucleophilic base like triethylamine in your eluent system.
Q4: My crude product is contaminated with significant amounts of unreacted 2-mercaptoethanol. What is the most efficient removal method?
A4: Due to its high polarity and water solubility, 2-mercaptoethanol can often be removed with a carefully designed liquid-liquid extraction protocol.[11][12] Fractional distillation under reduced pressure is also a viable, albeit more energy-intensive, option for larger scales.
Protocol 1: Mildly Basic Liquid-Liquid Extraction
This protocol exploits the difference in acidity between the thiol proton of 2-mercaptoethanol (pKa ≈ 9.5) and the hydroxyl proton of the hemiacetal (pKa ≈ 14-15). A weak base will selectively deprotonate the more acidic thiol, rendering it highly water-soluble as the thiolate salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, using approximately half the volume of the organic phase for each wash.
-
Authoritative Grounding: The use of a mild base like NaHCO₃ is critical. Stronger bases (e.g., NaOH) could catalyze hemiacetal decomposition.
-
-
Neutralization Wash: Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water and bicarbonate.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo at a low temperature (< 40°C) to obtain the purified product.
Q5: I have identified disulfide byproducts. What is the recommended purification strategy?
A5: Disulfides are significantly less polar than the desired diol-containing product. This difference in polarity makes flash column chromatography the method of choice.[13]
Protocol 2: Flash Column Chromatography
Step-by-Step Methodology:
-
Column Preparation: Pack a silica gel column appropriate for your scale.
-
Loading: Dissolve the crude material in a minimal amount of the chromatographic eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the prepared column. This "dry loading" technique often results in better separation.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).
-
Expertise & Experience: The less polar disulfide impurity will elute first, followed by the more polar 1-(2-Sulfanylethoxy)ethan-1-ol. Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling & Concentration: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
The diagram below provides a decision-making framework for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
References
- Google Patents. CN101508661B - Synthesis of 1,2-ethanedithiol by three-phase transfer catalysis.
- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
Vojood, A. (2024). Synthesis Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A, 7(3), 289-294. Available at: [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
Chemistry Steps. Acetals and Hemiacetals with Practice Problems. Available at: [Link]
-
PubChem. 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). Available at: [Link]
-
ACS Publications. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data. Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Walsh Medical Media. (2013). Pharmaceutical Sciences: Analytical Methods. Available at: [Link]
- Google Patents. US3043880A - Process for preparing 1, 2-ethanedithiol.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
-
YouTube. (2012). Hemiacetal Formation I Protection of a group I Aldehyde Ketone I Carbonyl Compound I Ketal. Available at: [Link]
-
Organomation. Solvent Extraction Techniques. Available at: [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]
- Google Patents. DE19903337A1 - Distillation process for removing sulfur compounds from alcoholic drinks....
-
YouTube. (2014). Hemiacetal Formation Under Basic Conditions. Available at: [Link]
-
SpringerLink. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Available at: [Link]
-
SCION Instruments. Identifying and Quantifying Impurities in Chemical Products. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Frontiers. (2014). Modern applications for a total sulfur reduction distillation method - what's old is new again. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.3: Formation of hydrates, hemiacetals, acetals. Available at: [Link]
-
Royal Society of Chemistry. (2014). Chapter 20: Liquid–Liquid Extraction. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
-
Wiley Online Library. (2004). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Available at: [Link]
-
Quimica Fundamental. Spectrometric Identification of Organic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Hemiacetal synthesis by acetalisation or hydrolysis. Available at: [Link]
-
CORE. THE FORMATION AND REACTIONS OF SULPHUR COMPOUNDS DURING DISTILLATION. Available at: [Link]
-
ResearchGate. (2021). How to make acetal and hemiacetal stable on acidic medium? Available at: [Link]
-
MDPI. (2022). Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors.... Available at: [Link]
-
ResearchGate. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities.... Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
ResearchGate. (2015). Pharmaceutical Impurities: An Overview. Available at: [Link]
-
ADI Forums. (2020). Distillation of sulfur dioxide containing ingredients. Available at: [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Available at: [Link]
-
ResearchGate. (2012). Separation of ethanol-water mixtures by liquid-liquid extraction using phosphonium-based ionic liquids. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles? Available at: [Link]
- Google Patents. US4267375A - Preparation of thioethers.
-
Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available at: [Link]
-
YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes. Available at: [Link]
Sources
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- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Technical Support Center: 1-(2-Sulfanylethoxy)ethan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(2-Sulfanylethoxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this molecule. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
1-(2-Sulfanylethoxy)ethan-1-ol is a bifunctional molecule containing both a hemiacetal and a thiol moiety. This unique structure, while useful, confers inherent instability that can lead to experimental variability if not properly managed. This guide provides a series of frequently asked questions and troubleshooting protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I've noticed a sharp, pungent smell, similar to green apples or acetaldehyde, from my sample of 1-(2-Sulfanylethoxy)ethan-1-ol. Is my sample degraded?
A: Yes, this is a strong indicator of decomposition. The core issue lies in the instability of the hemiacetal functional group. Hemiacetals exist in a dynamic equilibrium with their corresponding aldehyde and alcohol components.[1][2] For 1-(2-Sulfanylethoxy)ethan-1-ol, this equilibrium favors reversion to acetaldehyde and 2-mercaptoethanol.
Causality: The pungent smell you are detecting is almost certainly acetaldehyde, a volatile and odorous aldehyde. This decomposition is spontaneous but can be accelerated by acidic or basic conditions, as well as elevated temperatures.
Recommendation: To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (≤ -20°C), and in an anhydrous state. If a stock solution is required, use a dry, aprotic solvent and prepare it fresh before each experiment.
Q2: My analytical results (HPLC, NMR) are inconsistent. How can I identify and quantify the primary degradation products?
A: Inconsistent results are a classic symptom of sample degradation. The primary decomposition products you should screen for are acetaldehyde , 2-mercaptoethanol , and a disulfide-linked dimer .
Analytical Strategy:
-
HPLC-UV/MS: This is an effective method for separating the parent compound from the less volatile 2-mercaptoethanol and the disulfide dimer. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.[3][4] The disulfide dimer will have a distinct UV absorbance and a mass approximately double that of the parent molecule (minus two protons).
-
Headspace GC-MS: Due to its high volatility, acetaldehyde is best quantified using headspace gas chromatography-mass spectrometry (GC-MS).[5] This technique analyzes the vapor phase above your sample, providing high sensitivity for volatile compounds.
-
¹H-NMR Spectroscopy: Proton NMR can provide a clear picture of the sample's integrity. Look for the disappearance of the characteristic hemiacetal proton (a doublet of quartets, typically around 4.8-5.2 ppm) and the appearance of a sharp singlet for the aldehyde proton of acetaldehyde (around 9.7 ppm).
| Compound | Key Analytical Signature |
| 1-(2-Sulfanylethoxy)ethan-1-ol | ¹H-NMR: Hemiacetal proton (~4.8-5.2 ppm) |
| Acetaldehyde | ¹H-NMR: Aldehyde proton (~9.7 ppm); GC-MS: m/z 44 |
| 2-Mercaptoethanol | ¹H-NMR: Thiol proton (~1.5-2.0 ppm, broad); GC-MS or LC-MS |
| Disulfide Dimer | HPLC-MS: m/z corresponding to [2M-2H]+ |
Q3: I'm observing a new, higher molecular weight species in my mass spectrometry data. What is it and how can I prevent its formation?
A: The appearance of a high molecular weight species, typically at [2M-2H]⁺ (where M is the mass of the parent compound), is indicative of oxidative dimerization. The thiol (-SH) group on your molecule is highly susceptible to oxidation, which causes two molecules to link together via a disulfide bond (-S-S-).[6]
Mechanism of Formation: This reaction is often catalyzed by trace amounts of metal ions or exposure to atmospheric oxygen. Basic conditions can exacerbate the issue by deprotonating the thiol to form a thiolate anion (RS⁻), which is even more readily oxidized.
Prevention Strategy:
-
Deoxygenate Solvents: Before use, thoroughly sparge all buffers and solvents with an inert gas like argon or nitrogen for at least 15-20 minutes.
-
Work Under Inert Atmosphere: Whenever possible, conduct experiments in a glovebox or under a positive pressure of inert gas.
-
Add a Reducing Agent: For applications that can tolerate it, consider adding a non-interfering reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is highly effective at preventing disulfide bond formation and is stable in aqueous solutions.
-
Control pH: Avoid strongly basic conditions. Work in a slightly acidic to neutral pH range (pH 5-7) to keep the thiol protonated and less susceptible to oxidation.
Troubleshooting Guides & Protocols
Guide 1: Key Decomposition Pathways
Understanding the potential decomposition routes is critical for troubleshooting. The two primary pathways are Hemiacetal Reversion and Thiol Oxidation.
Pathway 1: Hemiacetal Reversion
This is the most significant non-oxidative decomposition pathway, leading to the dissociation of the molecule into its constituent aldehyde and alcohol.
Caption: Reversible decomposition of the hemiacetal.
Pathway 2: Oxidative Dimerization
Exposure to oxygen, especially in the presence of catalysts, will lead to the formation of a disulfide-linked dimer.
Caption: Oxidation of the thiol moiety to form a dimer.
Guide 2: Protocol for Preparing a Stabilized Working Solution
This protocol is designed to maximize the stability of 1-(2-Sulfanylethoxy)ethan-1-ol in an aqueous buffer for immediate experimental use.
Materials:
-
High-purity (≥18 MΩ·cm) water
-
Buffer components (e.g., sodium phosphate)
-
TCEP hydrochloride
-
Argon or nitrogen gas source with a sparging line
-
Sealed, sterile vials
Procedure:
-
Prepare the Buffer: Prepare your desired aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.5).
-
Deoxygenate: Sparge the buffer with argon or nitrogen gas for a minimum of 20 minutes to remove dissolved oxygen.
-
Add Reducing Agent: While maintaining a positive inert gas pressure, add TCEP hydrochloride to a final concentration of 100-500 µM.
-
Prepare Stock Solution: Weigh the required amount of 1-(2-Sulfanylethoxy)ethan-1-ol in a separate, inerted vial. Dissolve it in a small amount of the prepared, deoxygenated buffer to create a concentrated stock.
-
Final Dilution: Dilute the stock solution to the final working concentration using the deoxygenated, TCEP-containing buffer.
-
Use Immediately: This solution is prepared for immediate use. Do not store aqueous solutions for extended periods.
Caption: Workflow for preparing a stabilized working solution.
References
-
Thermal Decomposition Mechanism for Ethanethiol. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Hemithioacetal. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved from [Link]
-
The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. (2019, December 20). YouTube. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (n.d.). Retrieved from [Link]
-
Mechanisms of Hydrolysis of Thioacetals. (n.d.). Royal Society of Chemistry Publishing. Retrieved from [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxidation of ethanol. (n.d.). Royal Society of Chemistry Education. Retrieved from [Link]
-
Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2020, November 6). ResearchGate. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. analchemres.org [analchemres.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
Welcome to the dedicated technical support guide for the synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this unique bifunctional molecule. As this compound, a hemithioacetal, presents specific stability and purity challenges, this guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed reaction for synthesizing 1-(2-Sulfanylethoxy)ethan-1-ol?
The most direct route is the nucleophilic addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon of acetaldehyde. This reaction forms the target hemithioacetal, 1-(2-Sulfanylethoxy)ethan-1-ol. The reaction is typically reversible and may require careful control of conditions to favor product formation.
Caption: Proposed synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol.
Q2: Why is the isolation of 1-(2-Sulfanylethoxy)ethan-1-ol so challenging?
The primary challenge lies in the inherent instability of the hemithioacetal functional group. Hemithioacetals exist in a dynamic equilibrium with their starting aldehyde and thiol.[1] This equilibrium can readily shift back towards the reactants, especially during work-up and purification procedures that involve changes in concentration, pH, or temperature. Unlike many final products, acyclic hemithioacetals are rarely isolated in high purity due to this reversibility.[1]
Q3: What are the key differences between thiols and alcohols that influence this reaction?
Several key differences between the thiol group (-SH) in 2-mercaptoethanol and a typical alcohol group (-OH) are critical to understanding this synthesis:
-
Acidity: Thiols are generally more acidic than alcohols. The pKa of ethanethiol is around 10.6, while the pKa of ethanol is about 16. This means the thiol can be more easily deprotonated to form a thiolate (RS⁻), which is a potent nucleophile.[2]
-
Nucleophilicity: Thiolates (RS⁻) are significantly more nucleophilic than their corresponding alkoxides (RO⁻). Even in its neutral form, a thiol is a better nucleophile than an alcohol.[3] This is due to the larger size and greater polarizability of the sulfur atom.
-
Bond Strength: The S-H bond is weaker than the O-H bond, which also influences its reactivity.[3]
Q4: Should I use an acid or base catalyst for this reaction?
The choice of catalyst depends on the desired mechanism and control over side reactions:
-
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the neutral thiol. However, acid can also promote undesired side reactions like acetal formation or aldol condensation of acetaldehyde.[4]
-
Base Catalysis: A mild base can deprotonate the thiol to form the highly nucleophilic thiolate anion, which rapidly attacks the acetaldehyde. This is often a more effective approach for thiol additions. However, strong bases can also catalyze acetaldehyde self-condensation.
For this synthesis, a mild base or even a catalyst-free system at low temperatures is often the preferred starting point to minimize side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired hemithioacetal. What factors could be responsible?
A: Low yield is the most common issue, primarily due to the unfavorable equilibrium of hemithioacetal formation.
-
Causality: The reaction Acetaldehyde + 2-Mercaptoethanol ⇌ Hemithioacetal is reversible. If the equilibrium constant is small, the concentration of the product at equilibrium will be low. High temperatures can shift the equilibrium back to the starting materials.
-
Troubleshooting Steps:
-
Lower the Temperature: Conduct the reaction at 0°C or even -10°C. This often shifts the equilibrium towards the product for exothermic addition reactions and slows down decomposition pathways.
-
Use Excess Reagent: Employing a significant excess of one reagent (e.g., 2-3 equivalents of acetaldehyde) can drive the equilibrium towards the product, according to Le Châtelier's principle. Ensure the excess can be easily removed later.
-
Solvent Choice: Use a non-polar, aprotic solvent (e.g., diethyl ether, dichloromethane) to minimize solvation of the reactants, which can sometimes favor product formation. Protic solvents like ethanol could compete in the reaction.
-
In-situ Analysis: Confirm product formation using in-situ techniques like NMR spectroscopy on the crude reaction mixture before attempting work-up. This will tell you if the product is forming but decomposing during isolation.
-
Problem 2: Presence of Significant Impurities and Side Products
Q: My crude product analysis (NMR/MS) shows multiple unexpected signals. What are the likely side reactions?
A: Several side reactions can compete with the desired hemithioacetal formation. Understanding these pathways is key to suppressing them.
-
Causality & Identification:
-
Disulfide Formation: The thiol group of 2-mercaptoethanol can be easily oxidized to form a disulfide, especially if oxygen is not excluded. This impurity will have a molecular weight of 154.25 g/mol .
-
Dithioacetal Formation: The initially formed hemithioacetal can react with a second molecule of 2-mercaptoethanol, particularly under acidic conditions, to form 1,1-bis(2-hydroxyethylthio)ethane.
-
Oxathiolane Formation: 2-Mercaptoethanol can react with aldehydes to form cyclic oxathiolanes, which are five-membered rings.[5] This is a common protecting group strategy and represents a significant potential side product.
-
Aldol Condensation: Acetaldehyde can self-condense under either acidic or basic conditions to form 3-hydroxybutanal and subsequent oligomers.
-
Caption: Main reaction pathway and common side reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiol to the disulfide.
-
Avoid Strong Acids/Bases: Use minimal or no catalyst. If a catalyst is necessary, consider a very mild, non-nucleophilic base or a Lewis acid that is less prone to promoting water elimination.
-
Control Stoichiometry: Use a 1:1 stoichiometry initially to minimize the formation of the dithioacetal, which requires a second equivalent of the thiol.
-
Low Temperature: As mentioned, low temperatures will disfavor many side reactions which have higher activation energies than the primary addition.
-
Problem 3: Difficulty with Product Purification
Q: I believe the product is formed, but I cannot isolate it using standard silica gel chromatography. The compound either streaks badly or I recover only starting materials.
A: The high polarity and instability of the target molecule make standard purification methods challenging.
-
Causality:
-
Polarity: The presence of a free hydroxyl group and a thioether linkage makes the molecule very polar. Such compounds interact strongly with silica gel, leading to poor elution and band broadening (streaking).[6]
-
Instability on Silica: Silica gel is weakly acidic, which can be sufficient to catalyze the decomposition of the sensitive hemithioacetal back to its starting components during the long residence time on the column.
-
-
Troubleshooting Steps:
-
Avoid Standard Chromatography: If possible, avoid silica gel chromatography altogether.
-
Use Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated. This can be done by pre-treating the column with a solvent mixture containing a small amount of a base like triethylamine (~0.5-1%) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a more inert stationary phase.
-
Alumina (Neutral or Basic): Can be a better option for acid-sensitive compounds.[6]
-
Reversed-Phase (C18): This may be effective if the impurities have significantly different polarities. The highly polar product would elute early.
-
-
Aqueous Normal-Phase Chromatography: For very polar, water-soluble compounds, hydrophilic interaction liquid chromatography (HILIC) can be an effective strategy.[7]
-
Non-Chromatographic Methods:
-
Extraction: A carefully designed series of aqueous extractions at controlled pH might selectively remove certain impurities.
-
Crystallization/Precipitation: If the product is a solid, attempting to crystallize it from a suitable solvent system at low temperature might be the best purification method.
-
-
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
This protocol is a starting point and should be optimized based on experimental results.
-
Reagent Preparation:
-
Use freshly distilled acetaldehyde and 2-mercaptoethanol.
-
Ensure all solvents are anhydrous and degassed.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-mercaptoethanol (1.0 eq.).
-
Dissolve the thiol in anhydrous dichloromethane (DCM) to a concentration of ~0.5 M.
-
Cool the solution to -10°C in an ice-salt or acetone/dry ice bath.
-
-
Reagent Addition:
-
Slowly add acetaldehyde (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -5°C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -10°C for 2-4 hours.
-
Monitor the reaction by withdrawing a small aliquot, quenching it with a cold, neutral buffer, and analyzing by TLC or ¹H NMR. Look for the appearance of new signals corresponding to the product.
-
-
Work-up (Minimal):
-
Once the reaction has reached equilibrium, carefully remove the solvent in vacuo at a low temperature (< 20°C) to obtain the crude product. Avoid prolonged exposure to heat or vacuum.
-
The crude product should be used immediately for the next step or analyzed directly, as it is prone to decomposition.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -10°C to 0°C | Favors product formation in the equilibrium and minimizes side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the thiol to disulfide. |
| Solvent | Anhydrous, Aprotic (DCM) | Prevents participation in the reaction and unwanted side reactions. |
| Catalyst | None (initially) | Avoids acid/base-catalyzed side reactions and decomposition. |
| Work-up | Minimal, Low Temperature | Preserves the unstable hemithioacetal product. |
Protocol 2: Purification via Flash Chromatography on Deactivated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 0.5% triethylamine (v/v).
-
Column Packing: Pack the column with the prepared slurry.
-
Eluent Flush: Flush the packed column with at least 5 column volumes of the eluent containing triethylamine to ensure complete deactivation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (both containing 0.5% triethylamine). Collect fractions and analyze immediately by TLC.
-
Fraction Pooling: Pool the fractions containing the pure product and remove the solvent under reduced pressure at low temperature.
Caption: Troubleshooting workflow for product purification.
References
-
Gomez, M. F., Arrúa, L. A., & Abello, M. C. (2004). Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Journal of Chemical Technology & Biotechnology, 79(7), 752-757. Available at: [Link]
-
Wikipedia. (n.d.). Hemithioacetal. Retrieved from [Link]
-
Cucciniello, R., Forino, M., Picariello, L., Coppola, F., Moio, L., & Gambuti, A. (2021). How acetaldehyde reacts with low molecular weight phenolics in white and red wines. European Food Research and Technology, 247, 2587-2597. Available at: [Link]
-
Master Organic Chemistry. (2010). All About Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Monitoring the Oxidation of 1-(2-Sulfanylethoxy)ethan-1-ol by Thin-Layer Chromatography
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-(2-sulfanylethoxy)ethan-1-ol using Thin-Layer Chromatography (TLC). The focus is on providing practical, field-proven insights to overcome common experimental challenges.
Introduction to the Challenge: The Bifunctional Nature of 1-(2-Sulfanylethoxy)ethan-1-ol
1-(2-Sulfanylethoxy)ethan-1-ol is a bifunctional molecule containing both a primary alcohol and a thiol (sulfhydryl) group. This duality presents unique challenges in synthetic chemistry and reaction monitoring. The thiol group is susceptible to oxidation, forming a disulfide, while the alcohol group can undergo various reactions such as etherification or protection.[1] Monitoring the progress of reactions involving this substrate requires a robust and reliable analytical method, for which TLC is a rapid and cost-effective choice.[2]
This guide will use the common oxidation of 1-(2-sulfanylethoxy)ethan-1-ol to its corresponding disulfide, 1,2-bis(1-hydroxyethoxy)disulfane, as a model reaction to illustrate key principles and troubleshooting strategies for TLC analysis.
Frequently Asked Questions (FAQs)
Q1: I am setting up the oxidation of 1-(2-sulfanylethoxy)ethan-1-ol. What is a good starting point for a TLC mobile phase?
A1: A good starting point for developing a TLC method for this compound and its disulfide product is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is hexanes and ethyl acetate .[3]
-
Rationale: The starting material, 1-(2-sulfanylethoxy)ethan-1-ol, is a relatively polar molecule due to the presence of both a hydroxyl (-OH) and a thiol (-SH) group. The disulfide product, having lost the polar S-H bonds, is significantly less polar.[1] A hexane/ethyl acetate system allows for fine-tuning of the mobile phase polarity to achieve good separation between these two spots.
-
Starting Ratio: Begin with a 7:3 or 1:1 mixture of hexanes:ethyl acetate.[4] If both spots remain near the baseline, increase the proportion of ethyl acetate. If they run too close to the solvent front, increase the proportion of hexanes.
Q2: My spots are not visible on the TLC plate. How can I visualize them?
A2: Neither 1-(2-sulfanylethoxy)ethan-1-ol nor its disulfide product are typically UV-active, as they lack a suitable chromophore. Therefore, a chemical stain is necessary for visualization. A highly effective and recommended stain for both thiols and alcohols is potassium permanganate (KMnO₄) stain .[5][6]
-
Mechanism: Potassium permanganate is a strong oxidizing agent. It reacts with the thiol and alcohol functional groups, as well as the disulfide, leading to its reduction to manganese dioxide (MnO₂), which appears as yellow-brown spots on a purple background.[5]
-
Alternative: Iodine vapor can also be used, as it reversibly complexes with many organic compounds, appearing as brown spots. Thiols, in particular, often show up as white spots against the iodine background.[7] However, the spots can fade quickly, so it's important to mark them promptly.
Q3: My TLC plate shows streaking instead of distinct spots. What is causing this?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a defined spot. Try diluting your sample or applying a smaller spot.
-
Acidic or Basic Nature of the Compound: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it can interact strongly with the silica, causing streaking. While 1-(2-sulfanylethoxy)ethan-1-ol is not strongly basic, impurities in your reaction mixture could be. To remedy this, you can add a small amount (0.1-1%) of a base like triethylamine to your mobile phase.[8]
-
Inappropriate Solvent System: If the solvent system is too polar, it may not allow for proper partitioning of the analyte between the stationary and mobile phases, leading to streaking. Try adjusting the solvent ratio to be less polar.[2]
-
Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting it on the TLC plate.
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
A4: Improving the resolution between two spots with similar Rf values often requires adjusting the mobile phase.
-
Change the Solvent Ratio: Small, incremental changes to the hexane:ethyl acetate ratio can significantly impact separation. Try a range of ratios to find the optimal separation.
-
Change the Solvent System: If adjusting the ratio of your current system doesn't work, try a different solvent system with different selectivity. For example, you could replace ethyl acetate with acetone or dichloromethane.[9] A good alternative to try would be a mixture of dichloromethane and methanol, starting with a 95:5 ratio.
-
Use a Co-spot: To confirm if you have two distinct compounds with very close Rf values, a co-spot is invaluable. On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other. If you have two different compounds, the co-spot will often appear as an elongated or two slightly separated spots.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. Sample concentration is too low. 2. The compound has evaporated from the plate. 3. The stain is old or inactive. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11] 2. Visualize the plate immediately after development. 3. Prepare a fresh batch of the staining solution. |
| Spots are very large and diffuse. | 1. The initial spot applied was too large. 2. The sample is too concentrated. | 1. Use a fine capillary to apply a very small spot. 2. Dilute the sample before spotting. |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the plate is not level with the solvent. | 1. Ensure the plate is standing straight in the chamber. 2. Make sure the solvent level is even and the bottom of the plate is resting flat on the chamber floor. |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing the compounds to travel with the solvent front. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture). |
| Unexpected spots appear. | 1. The reaction has produced side products. 2. The starting material is impure. 3. The sample has decomposed on the silica plate. | 1. This is valuable information about your reaction. 2. Run a TLC of your starting material alone to check its purity. 3. To test for decomposition, run a 2D TLC. Spot the sample in one corner, run the plate in one solvent system, then turn the plate 90 degrees and run it in a second solvent system. If new spots appear off the diagonal, your compound is likely decomposing.[10] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Sulfanylethoxy)ethan-1-ol
This synthesis is a hemiacetal formation from 2-mercaptoethanol and acetaldehyde.
-
In a round-bottom flask, cool 2-mercaptoethanol (1.0 eq) in an ice bath.
-
Slowly add acetaldehyde (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The reaction is typically used directly without purification, but can be purified by distillation under reduced pressure if necessary.
Protocol 2: Oxidation of 1-(2-Sulfanylethoxy)ethan-1-ol to the Disulfide
A mild oxidation using iodine is a common method for forming disulfides from thiols.[12]
-
Dissolve 1-(2-sulfanylethoxy)ethan-1-ol (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of iodine (I₂) (0.5 eq) in the same solvent dropwise until a faint yellow color persists.
-
Stir the reaction at room temperature and monitor its progress by TLC.
Protocol 3: TLC Monitoring of the Oxidation Reaction
-
Prepare the TLC Chamber: Add a hexane:ethyl acetate (e.g., 7:3 v/v) solution to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.
-
Lane 1 (SM): Spot a dilute solution of the starting material, 1-(2-sulfanylethoxy)ethan-1-ol.
-
Lane 2 (Co): Co-spot the starting material and the reaction mixture.
-
Lane 3 (RM): Spot a sample of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate into a potassium permanganate stain solution and gently heat with a heat gun until spots appear.
Expected TLC Results
The disulfide product is less polar than the starting thiol. Therefore, the product spot will have a higher Rf value than the starting material spot.
| Compound | Structure | Relative Polarity | Expected Rf |
| 1-(2-Sulfanylethoxy)ethan-1-ol | (HO)CH(CH₃)OCH₂CH₂SH | High | Low (e.g., 0.3) |
| 1,2-bis(1-hydroxyethoxy)disulfane | [(HO)CH(CH₃)OCH₂CH₂S]₂ | Low | High (e.g., 0.6) |
Note: The provided Rf values are illustrative for a hypothetical hexane:ethyl acetate system and will vary depending on the exact conditions.
Visual Diagrams
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Caption: Relationship between reaction progress and TLC spot appearance.
References
-
U. of R. Chemistry. TLC Stains. [Link]
-
ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7: 3 with an Rf value of 0.25. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. 18.8: Thiols and Sulfides. [Link]
- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
MDPI. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. [Link]
-
Reddit. Same Rf for two different solvent system for TLC. [Link]
-
Brian H. Northrop. FLASH OPTIMIZATION. [Link]
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
National Institutes of Health. Quantification of Thiols and Disulfides. [Link]
-
ResearchGate. Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. [Link]
-
Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
LinkedIn. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
MDPI. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
-
SRE. Sulfur Recovery Unit Troubleshooting Q & A. [Link]
-
Chemistry LibreTexts. 18.8: Thiols and Sulfides. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]
-
Royal Society of Chemistry. Table of contents. [Link]
-
G.W. A. Milne. Thin Layer Chromatography. [Link]
- Google Patents. CN101503714A - Method for asymmetric synthesis of (S)
-
University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of 1-(2-Sulfanylethoxy)ethan-1-ol and its Byproducts
Welcome to the technical support center for the synthesis and characterization of 1-(2-sulfanylethoxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound and its related impurities. As a hemiacetal thioether, 1-(2-sulfanylethoxy)ethan-1-ol presents unique stability and reactivity considerations that can lead to a variety of byproducts. This resource provides in-depth troubleshooting advice and validated protocols to ensure the purity and accurate characterization of your target molecule.
Understanding the Chemistry: Synthesis and Potential Byproducts
1-(2-Sulfanylethoxy)ethan-1-ol is typically synthesized through the nucleophilic addition of the thiol group of 2-mercaptoethanol to the carbonyl carbon of acetaldehyde. While the reaction appears straightforward, the presence of multiple reactive functional groups (thiol, hydroxyl, and aldehyde) can lead to several side reactions. Understanding these potential pathways is the first step in effective byproduct characterization.
Caption: Synthesis of 1-(2-sulfanylethoxy)ethan-1-ol and potential byproduct formation pathways.
Frequently Asked Questions (FAQs)
Q1: My final product appears to be degrading over time. What is the stability of 1-(2-sulfanylethoxy)ethan-1-ol?
A1: As a hemiacetal, 1-(2-sulfanylethoxy)ethan-1-ol is susceptible to degradation, particularly under acidic or basic conditions, and upon heating. The equilibrium between the starting materials (2-mercaptoethanol and acetaldehyde) and the product can shift, leading to the dissociation of the molecule. Additionally, the free thiol group can be prone to oxidation, forming disulfide byproducts. For long-term storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere.
Q2: I have an uncharacterized peak in my HPLC chromatogram. What are the most common impurities I should expect?
A2: The most common impurities are typically unreacted starting materials (2-mercaptoethanol and acetaldehyde), the disulfide oxidation product of 2-mercaptoethanol, and the cyclic 2-methyl-1,3-oxathiolane. The formation of these byproducts is highly dependent on the reaction and workup conditions.
Q3: Can I use standard reversed-phase HPLC for the analysis of my reaction mixture?
A3: Yes, reversed-phase HPLC is a suitable technique. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. However, since some of the components, like acetaldehyde, are highly volatile and polar, care must be taken with sample preparation and injection to ensure accurate quantification. For thiols that are not fluorescent, derivatization may be required for sensitive detection.[1]
Q4: Why is it difficult to get a clean Mass Spectrum of my product?
A4: The lability of the hemiacetal can make it challenging to obtain a clear molecular ion peak, especially with high-energy ionization techniques like Electron Ionization (EI). The molecule may fragment easily, losing water or retro-reacting to its starting materials in the mass spectrometer's source. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often more successful.
Troubleshooting Guide: A Deeper Dive into Your Data
Scenario 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Q: My ¹H NMR spectrum shows a complex multiplet around 2.7-2.9 ppm and a broad singlet that I can't assign. What could these signals represent?
A: An unassigned complex multiplet in the 2.7-2.9 ppm region is often indicative of the methylene protons adjacent to the sulfur in the disulfide byproduct, bis(2-hydroxyethyl) disulfide. The broad singlet could be the hydroxyl proton of this disulfide or residual water in your NMR solvent. The chemical environment of these protons is different from those in your target molecule, leading to a distinct signal.
-
Causality: The thiol group in 2-mercaptoethanol is readily oxidized to a disulfide, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Verification: To confirm the presence of the disulfide, you can intentionally expose a small sample of your starting material, 2-mercaptoethanol, to air and acquire its ¹H NMR spectrum. A comparison of the spectra should help in identifying the impurity signals.
Q: I see a doublet around 1.5 ppm and a corresponding quartet around 5.1 ppm that do not match my product's expected spectrum. What is this species?
A: These signals are characteristic of the 2-methyl-1,3-oxathiolane byproduct. The doublet at ~1.5 ppm corresponds to the methyl group, and the quartet at ~5.1 ppm is the methine proton of the five-membered ring.
-
Causality: This cyclic thioacetal can form via intramolecular cyclization of your product, often catalyzed by trace amounts of acid or heat during workup or analysis. 2-Mercaptoethanol is known to react with aldehydes to form oxathiolanes.[2]
-
Verification: You can compare your spectrum with a reference spectrum of 2-methyl-1,3-oxathiolane if available. Alternatively, you can treat your sample with a mild acid and monitor the reaction by NMR to see if the intensity of these peaks increases relative to your product.
Scenario 2: Mass Spectrometry (MS) Challenges
Q: My mass spectrum does not show the expected molecular ion for my product (C₄H₁₀O₂S, MW: 122.18). Instead, I see a prominent peak at m/z 104. What does this indicate?
A: The peak at m/z 104 likely corresponds to the molecular ion of 2-methyl-1,3-oxathiolane (C₄H₈OS, MW: 104.17). This suggests that your product may have cyclized to this more stable byproduct.
-
Causality: The loss of a water molecule (18 Da) from your target compound (122 Da) would lead to the formation of the oxathiolane (104 Da). This can occur in the GC injection port or the MS source if the temperature is too high.
-
Verification: Analyze your sample using a lower injection port temperature in GC-MS or use a softer ionization technique like ESI-MS. If the peak at m/z 123 ([M+H]⁺) or 145 ([M+Na]⁺) appears with ESI, it confirms the presence of your target compound. The presence of sulfur can sometimes be inferred from an unusually large [M+2] peak in the mass spectrum.[3]
Q: I am using GC-MS and see a peak corresponding to a mass of 154. What could this be?
A: A peak at m/z 154 could be the molecular ion of bis(2-hydroxyethyl) disulfide (C₄H₁₀O₂S₂, MW: 154.25).
-
Causality: This indicates the presence of the oxidized form of your starting material, 2-mercaptoethanol.
-
Verification: The isotopic pattern for a compound with two sulfur atoms will show a significant [M+2] peak approximately 8-9% of the molecular ion peak intensity. Observing this pattern would strongly support the assignment of this peak to the disulfide.
Scenario 3: High-Performance Liquid Chromatography (HPLC) Anomalies
Q: I have a very early eluting peak in my reversed-phase HPLC analysis. What could this be?
A: A very early eluting peak in a reversed-phase method is likely a highly polar and/or volatile compound. This could be unreacted acetaldehyde.
-
Causality: If the reaction has not gone to completion or if the equilibrium favors the starting materials, residual acetaldehyde will be present.
-
Verification: Spike your sample with a small amount of a standard acetaldehyde solution and observe if the peak area of the early eluting peak increases. Due to acetaldehyde's volatility, ensure your sample and standards are handled in sealed vials.
Q: I observe a broad peak that tails significantly. How can I improve the peak shape?
A: Peak tailing for sulfur-containing compounds on standard silica-based C18 columns can occur due to interactions between the sulfur atom and residual silanol groups on the stationary phase.
-
Solution: Try adding a small amount of a competing agent, like trifluoroacetic acid (TFA) at 0.1%, to the mobile phase to mask the silanol groups. Alternatively, using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can improve peak shape.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |
| 1-(2-Sulfanylethoxy)ethan-1-ol | C₄H₁₀O₂S | 122.18 | 1.35 (d, 3H), 2.75 (t, 2H), 3.6-3.8 (m, 2H), 4.8 (q, 1H), ~2.0 (br s, 2H, -OH, -SH) | 123 [M+H]⁺, 145 [M+Na]⁺ |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 2.71 (t, 2H), 3.72 (t, 2H), ~1.8 (br s, 2H, -OH, -SH) | 79 [M+H]⁺, 101 [M+Na]⁺ |
| Acetaldehyde | C₂H₄O | 44.05 | 2.20 (d, 3H), 9.78 (q, 1H) | 45 [M+H]⁺, 67 [M+Na]⁺ |
| Bis(2-hydroxyethyl) disulfide | C₄H₁₀O₂S₂ | 154.25 | 2.85 (t, 4H), 3.80 (t, 4H), ~2.5 (br s, 2H, -OH) | 155 [M+H]⁺, 177 [M+Na]⁺ |
| 2-Methyl-1,3-oxathiolane | C₄H₈OS | 104.17 | 1.52 (d, 3H), 2.9-3.1 (m, 2H), 4.2-4.4 (m, 2H), 5.1 (q, 1H) | 105 [M+H]⁺ |
Note: NMR chemical shifts are estimates and can vary depending on the solvent and concentration.
Validated Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d is suitable for observing most protons, while D₂O will exchange with the -OH and -SH protons, causing their signals to disappear.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate all peaks to determine the relative ratios of the different species present.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of your sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50-500.
-
-
Injection: Inject 5 µL of the prepared sample.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of your sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 200 °C (to minimize on-column degradation).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
-
-
Injection: Inject 1 µL of the sample with a split ratio of 20:1.
Systematic Characterization Workflow
When an unknown byproduct is detected, a systematic approach is crucial for its identification. The following workflow outlines the logical steps to characterize an impurity.
Caption: A systematic workflow for the identification and characterization of unknown byproducts.
References
-
PubChem. 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Mercaptoethanol. [Link]
-
Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
- Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.
-
PubMed. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. [Link]
-
MDPI. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). [Link]
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ACS Publications. Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis of Inadequate Mass Resolution. [Link]
-
YouTube. H-NMR Spectra of Ethanol explained (peak splitting). [Link]
-
PMC. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
Khan Academy. Acetals as protecting groups and thioacetals. [Link]
-
Organic Syntheses. Instructions for Articles. [Link]
-
NIST WebBook. Ethanol, 1-(2-butoxyethoxy)-. [Link]
-
Whitman College. GCMS Section 6.5. [Link]
Sources
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-(2-Sulfanylethoxy)ethan-1-ol via NMR Analysis
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(2-Sulfanylethoxy)ethan-1-ol, which incorporates both a thiol and a hemiacetal ether linkage, a multi-faceted analytical approach is paramount. This guide provides an in-depth, expert-led exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this molecule. We will delve into the nuances of 1D and 2D NMR techniques, supported by predictive data, and compare these findings with complementary analytical methods to establish a self-validating system for structural confirmation.
The Analytical Challenge: Unraveling the Structure of 1-(2-Sulfanylethoxy)ethan-1-ol
The structure of 1-(2-Sulfanylethoxy)ethan-1-ol presents a unique set of analytical questions. The presence of labile protons in the thiol (-SH) and alcohol (-OH) groups, coupled with the ether linkage, necessitates a detailed investigation to confirm the precise connectivity of the molecular framework. NMR spectroscopy, with its ability to probe the chemical environment of individual protons and carbons, stands as the most powerful technique for this purpose.
Part 1: Comprehensive ¹H and ¹³C NMR Analysis
A meticulous analysis of one-dimensional ¹H and ¹³C NMR spectra provides the foundational data for structure determination. The following is a predicted analysis based on established chemical shift principles for the functional groups present in 1-(2-Sulfanylethoxy)ethan-1-ol.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and sulfur), with protons closer to these atoms appearing further downfield.[1][2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-a (-CH₃) | ~1.2 | Doublet | 3H | ~6.0 Hz |
| H-b (-CH-) | ~4.8 | Quartet | 1H | ~6.0 Hz |
| H-c (-O-CH₂-) | ~3.7 | Triplet | 2H | ~6.5 Hz |
| H-d (-CH₂-S-) | ~2.7 | Triplet | 2H | ~6.5 Hz |
| H-e (-SH) | 1.0 - 2.0 | Singlet (broad) | 1H | N/A |
| H-f (-OH) | 2.0 - 5.0 | Singlet (broad) | 1H | N/A |
Causality of Predictions:
-
H-a and H-b: The methyl protons (H-a) are coupled to the methine proton (H-b), resulting in a doublet. Conversely, H-b is split by the three H-a protons, appearing as a quartet. The downfield shift of H-b is due to its proximity to two electronegative oxygen atoms.
-
H-c and H-d: The methylene protons adjacent to the ether oxygen (H-c) are expected to be more deshielded than those adjacent to the sulfur atom (H-d).[3] Both will appear as triplets due to coupling with their neighboring methylene group.
-
H-e and H-f: The chemical shifts of the thiol (-SH) and alcohol (-OH) protons are highly variable and depend on factors like solvent, concentration, and temperature.[4][5][6] They often appear as broad singlets due to chemical exchange and are candidates for D₂O exchange experiments for confirmation.
Predicted ¹³C NMR Spectrum and DEPT-135 Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[7]
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |
| C-1 (-CH₃) | ~20 | Positive (CH₃) |
| C-2 (-CH-) | ~95 | Positive (CH) |
| C-3 (-O-CH₂-) | ~70 | Negative (CH₂) |
| C-4 (-CH₂-S-) | ~35 | Negative (CH₂) |
Rationale for Assignments:
-
C-2: The carbon of the hemiacetal group is significantly deshielded due to being bonded to two oxygen atoms, resulting in a large downfield shift.
-
C-3: The carbon adjacent to the ether oxygen is more deshielded than the carbon next to the less electronegative sulfur atom.[8][9][10]
-
DEPT-135: This experiment is crucial for confirming the assignments. The positive signals for C-1 and C-2 confirm them as CH₃ and CH groups, respectively, while the negative signals for C-3 and C-4 definitively identify them as CH₂ groups.[7]
Part 2: Advanced 2D NMR for Unambiguous Connectivity
While 1D NMR provides significant information, 2D NMR techniques are essential for establishing the connectivity between different parts of the molecule, thereby providing irrefutable structural proof.
COSY: Mapping ¹H-¹H Correlations
The Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through two or three bonds.[11][12][13]
The COSY spectrum would be expected to show cross-peaks between:
-
H-a and H-b , confirming the ethylidene fragment.
-
H-c and H-d , confirming the thioethoxy fragment.
HSQC: Linking Protons to their Attached Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which protons are directly attached to which carbons.[11][14][15]
This powerful experiment would show direct one-bond correlations between:
-
H-a and C-1
-
H-b and C-2
-
H-c and C-3
-
H-d and C-4
HMBC: Assembling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle, revealing long-range correlations (typically 2-3 bonds) between protons and carbons.[11][14][15][16] This is instrumental in connecting the different fragments of the molecule.
Key expected HMBC cross-peaks include:
-
H-a to C-2: Confirms the attachment of the methyl group to the methine carbon.
-
H-b to C-1: A reciprocal confirmation of the ethylidene fragment.
-
H-c to C-2: Crucially links the thioethoxy moiety to the ethylidene group via the ether oxygen.
-
H-c to C-4: Shows the connectivity within the thioethoxy fragment.
-
H-d to C-3: Further confirms the thioethoxy fragment's structure.
Part 3: Comparative Analysis with Other Analytical Techniques
While NMR is the cornerstone of structural elucidation, a truly robust analysis incorporates data from other techniques.
| Analytical Technique | Expected Observations for 1-(2-Sulfanylethoxy)ethan-1-ol | Contribution to Structure Confirmation |
| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹) - Weak S-H stretch (~2550 cm⁻¹) - C-O stretch (~1100 cm⁻¹) | Confirms the presence of the alcohol and thiol functional groups. The C-O stretch is indicative of the ether linkage. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of a methyl group, an ethyl group, and cleavage at the ether linkage. | Provides the molecular weight and formula (with high-resolution MS). Fragmentation patterns can offer further evidence for the proposed connectivity. |
Experimental Protocols
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-(2-Sulfanylethoxy)ethan-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For D₂O exchange, acquire a ¹H NMR spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The signals for the -OH and -SH protons should diminish or disappear.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment.
-
DEPT-135: Standard DEPT-135 pulse sequence.
-
COSY, HSQC, HMBC: Standard gradient-selected pulse sequences.
Conclusion
The structural confirmation of 1-(2-Sulfanylethoxy)ethan-1-ol is a clear demonstration of the power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR techniques, the precise atomic connectivity can be established with a high degree of confidence. The ¹H and ¹³C NMR spectra provide the initial framework, DEPT-135 clarifies the nature of the carbon atoms, COSY establishes proton-proton connectivities within molecular fragments, and HSQC links protons to their directly attached carbons. The crucial HMBC experiment then pieces together the entire molecular puzzle. When this comprehensive NMR data is corroborated by findings from IR and MS, the result is an unambiguous and definitive structural assignment, a critical step in any chemical research or development endeavor.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
-
Singh, S. K., et al. (2017). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Scientific Reports, 7(1), 1-9. [Link]
-
OpenOChem Learn. Alcohols. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
-
Reddit. (2020). NMR solvent that makes labile protons visible. [Link]
-
Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]
-
Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
ResearchGate. (2025). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. [Link]
-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
-
Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. [Link]
-
Hasan, M., Bethell, D., & Brust, M. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society, 124(7), 1132–1133. [Link]
-
Epistemeo. (2013). How to interpret a HSQC NMR Spectrum.. YouTube. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(2-Sulfanylethoxy)ethan-1-ol for Accurate Molecular Weight Determination
In the landscape of drug development and chemical research, the unambiguous determination of a molecule's molecular weight is a cornerstone of its characterization. For novel compounds like 1-(2-Sulfanylethoxy)ethan-1-ol, a molecule bearing a trifecta of functional groups—thioether, ether, and a hemiacetal-like alcohol—this task demands a nuanced approach to mass spectrometry. This guide provides an in-depth, comparative analysis of mass spectrometric strategies for the precise molecular weight determination of this compound, grounded in experimental logic and field-proven insights. We will dissect the influence of ionization techniques and analyzer resolution on spectral quality and explore the predictable fragmentation pathways that offer both challenges and opportunities for structural confirmation.
The Compound in Focus: 1-(2-Sulfanylethoxy)ethan-1-ol
Before delving into the analytical methodologies, a foundational understanding of the target molecule is paramount. 1-(2-Sulfanylethoxy)ethan-1-ol possesses a unique combination of functional groups that dictates its behavior in a mass spectrometer. The presence of a sulfur atom provides a distinct isotopic signature, while the ether and alcohol moieties present predictable sites for fragmentation.
Molecular Structure and Theoretical Molecular Weight:
The chemical formula for 1-(2-Sulfanylethoxy)ethan-1-ol is C4H10O2S. Its theoretical monoisotopic molecular weight is calculated as follows:
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | 122.040151 |
A Tale of Two Ionization Techniques: A Comparative Analysis
The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound. It governs the type of ion produced and the extent of fragmentation observed. For 1-(2-Sulfanylethoxy)ethan-1-ol, we will compare the two most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Energetic Approach
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (~70 eV).[1] This process is highly efficient at creating ions but often imparts significant internal energy, leading to extensive fragmentation.[1][2]
Expected Outcome for 1-(2-Sulfanylethoxy)ethan-1-ol:
-
Molecular Ion (M•+): A molecular ion peak at m/z 122 is expected, but it may be weak or even absent due to the molecule's propensity to fragment.[3][4] Alcohols, in particular, often exhibit weak or non-existent molecular ion peaks in EI-MS.[3][5]
-
Fragmentation: Extensive fragmentation is anticipated. The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[5] Ethers also predominantly undergo alpha-cleavage.[3]
Electrospray Ionization (ESI): The Gentle Touch
In contrast, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution.[1] It imparts minimal excess energy to the analyte, resulting in a spectrum dominated by the molecular ion with minimal fragmentation.[1] This makes it ideal for accurate molecular weight determination.
Expected Outcome for 1-(2-Sulfanylethoxy)ethan-1-ol:
-
Protonated Molecule ([M+H]⁺): In positive ion mode, the most prominent ion will be the protonated molecule at m/z 123.0479 (C4H11O2S⁺).
-
Adduct Formation: Depending on the solvent system, adducts with sodium ([M+Na]⁺) at m/z 145.0299 or potassium ([M+K]⁺) at m/z 160.9938 may also be observed.
-
Sulfur Isotopic Pattern: The presence of a single sulfur atom will be readily apparent from the isotopic pattern. The M+2 peak (containing ³⁴S) will have a characteristic abundance of approximately 4.5% relative to the M peak (containing ³²S).[6]
Comparison Summary:
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Ion formation from solution |
| Ion Type | Odd-electron molecular ion (M•+) | Even-electron protonated molecule ([M+H]⁺) or adducts |
| Fragmentation | Extensive | Minimal |
| Molecular Ion Intensity | Often weak to absent | Strong |
| Suitability for MW Determination | Less suitable | Highly suitable |
Experimental Protocol: A Step-by-Step Guide to Analysis
This protocol outlines the key steps for acquiring a high-quality mass spectrum of 1-(2-Sulfanylethoxy)ethan-1-ol using ESI coupled with a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer).
Sample Preparation:
-
Prepare a stock solution of 1-(2-Sulfanylethoxy)ethan-1-ol at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system for ESI, such as 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.
Mass Spectrometer Tunning and Calibration:
-
Perform a routine tuning and calibration of the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
Infusion and Data Acquisition:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Set the instrument to a high resolution (>60,000) to enable accurate mass measurement and isotopic pattern resolution.
Data Analysis:
-
Examine the resulting spectrum for the protonated molecule ([M+H]⁺) at the expected m/z of 123.0479.
-
Verify the presence of the characteristic sulfur isotopic pattern.
-
If fragmentation is observed (e.g., through in-source fragmentation), analyze the fragment ions to corroborate the proposed structure.
Visualizing the Workflow
Caption: Experimental workflow for the mass spectrometric analysis of 1-(2-Sulfanylethoxy)ethan-1-ol.
Decoding the Fragments: A Glimpse into Structure
While ESI is designed to minimize fragmentation, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) can be intentionally employed to induce fragmentation for structural elucidation. The fragmentation of the protonated molecule of 1-(2-Sulfanylethoxy)ethan-1-ol is predicted to follow logical pathways based on its functional groups.
Predicted Fragmentation Pathways:
Caption: Predicted fragmentation pathways for protonated 1-(2-Sulfanylethoxy)ethan-1-ol.
Key Predicted Fragment Ions:
| m/z (Theoretical) | Proposed Formula | Origin |
| 105.0374 | [C₄H₉OS]⁺ | Loss of water from the alcohol group. |
| 79.0217 | [C₂H₇OS]⁺ | Loss of acetaldehyde from the hemiacetal moiety. |
| 61.0112 | [C₂H₅S]⁺ | Cleavage of the ether bond, yielding the ethylthio cation. |
| 45.0335 | [CH₃CHOH]⁺ | Alpha-cleavage adjacent to the ether oxygen. |
The Verdict: High-Resolution ESI for Unambiguous Results
For the primary goal of accurate molecular weight determination of 1-(2-Sulfanylethoxy)ethan-1-ol, Electrospray Ionization coupled with a high-resolution mass analyzer is unequivocally the superior approach. The "soft" nature of ESI ensures the preservation of the molecular species as a protonated molecule, providing a clear and intense signal for the determination of the molecular weight. The high resolution of modern mass spectrometers allows for the measurement of the exact mass with a high degree of confidence, enabling the determination of the elemental composition. Furthermore, the characteristic isotopic pattern of sulfur serves as an invaluable internal validation of the compound's identity.
While Electron Ionization can provide useful structural information through its extensive fragmentation patterns, its tendency to produce weak or absent molecular ion peaks for molecules containing alcohol functionalities makes it a less reliable choice for the initial and critical task of molecular weight confirmation.
References
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PubChem. (n.d.). 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). Retrieved from [Link]
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A Comparative Guide to Mercaptoethanol Derivatives for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise selection of chemical reagents is paramount to experimental success. Within the realm of bioconjugation, surface science, and nanotechnology, mercaptoethanol and its derivatives are indispensable tools. This guide provides an in-depth comparison of 1-(2-Sulfanylethoxy)ethan-1-ol with other key mercaptoethanol derivatives, offering experimental data and insights to inform your selection process.
Introduction: The Mercaptoethanol Family and the Significance of the Thiol Group
Mercaptoethanol derivatives are characterized by the presence of a thiol (-SH) group and a hydroxyl (-OH) group, rendering them amphiphilic and reactive. The thiol group is particularly noteworthy for its ability to form strong coordinate bonds with noble metal surfaces, such as gold, and its capacity to reduce disulfide bonds in proteins. These properties make them valuable as:
-
Surface modifiers: for creating self-assembled monolayers (SAMs) on gold and other metal surfaces.
-
Nanoparticle capping agents: to stabilize and functionalize nanoparticles.
-
Reducing agents: in biochemistry and cell culture to maintain protein integrity.
-
Bioconjugation linkers: for attaching biomolecules to surfaces or other molecules.
This guide will focus on a comparative analysis of 1-(2-Sulfanylethoxy)ethan-1-ol against its more common counterparts, exploring how subtle structural modifications influence their performance in various applications.
The Competitors: A Structural Overview
The performance of a mercaptoethanol derivative is intrinsically linked to its molecular structure. Here, we introduce the key players in our comparison:
-
1-(2-Sulfanylethoxy)ethan-1-ol: The subject of our focus, this molecule is unique due to its hemiacetal ether linkage. This feature suggests potential differences in stability, hydrophilicity, and reactivity compared to simpler derivatives.
-
2-Mercaptoethanol (BME): The parent compound, widely used as a reducing agent and for simple surface modifications.
-
3-Mercapto-1-propanol: A slightly longer chain derivative of BME, which can influence the packing and thickness of self-assembled monolayers.
-
1-Thioglycerol: Featuring an additional hydroxyl group, this derivative offers increased hydrophilicity.
-
11-Mercaptoundecanoic acid (MUA): A long-chain thiol with a terminal carboxylic acid group, allowing for further functionalization.
dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Node for 1-(2-Sulfanylethoxy)ethan-1-ol node1 [pos="0,3!", label="1-(2-Sulfanylethoxy)ethan-1-ol\nHS-CH₂-CH₂-O-CH(OH)-CH₃"];
// Node for 2-Mercaptoethanol node2 [pos="3,3!", label="2-Mercaptoethanol (BME)\nHS-CH₂-CH₂-OH"];
// Node for 3-Mercapto-1-propanol node3 [pos="0,0!", label="3-Mercapto-1-propanol\nHS-CH₂-CH₂-CH₂-OH"];
// Node for 1-Thioglycerol node4 [pos="3,0!", label="1-Thioglycerol\nHS-CH₂-CH(OH)-CH₂-OH"];
// Node for 11-Mercaptoundecanoic acid node5 [pos="1.5,-3!", label="11-Mercaptoundecanoic acid (MUA)\nHS-(CH₂)₁₀-COOH"]; }
Caption: Chemical structures of the compared mercaptoethanol derivatives.
Comparative Analysis: Performance in Key Applications
The choice of a mercaptoethanol derivative should be guided by the specific requirements of the application. Below, we compare the performance of our selected compounds in three critical areas.
Formation of Self-Assembled Monolayers (SAMs) on Gold
SAMs are highly ordered molecular layers that spontaneously form on a substrate. Thiol-on-gold SAMs are a cornerstone of nanoscience and biosensor development. The quality of a SAM is determined by its packing density, stability, and the properties of its terminal functional group.
Mechanism of SAM Formation: The sulfur atom of the thiol group has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. The alkyl chains of the thiols then self-organize through van der Waals interactions to form a densely packed monolayer.
Caption: A typical workflow for the formation of self-assembled monolayers on a gold substrate.
Comparative Performance Data:
| Derivative | Chain Length | Terminal Group | Typical Contact Angle (Water) | Typical Thickness (Å) | Key Features & Insights |
| 2-Mercaptoethanol | Short | -OH | 30-40° | 5-7 | Forms relatively hydrophilic surfaces. Short chain length can lead to less ordered monolayers compared to longer chain thiols. |
| 3-Mercapto-1-propanol | Short | -OH | 35-45° | 6-8 | Slightly more ordered than BME due to increased van der Waals interactions from the longer alkyl chain. |
| 1-Thioglycerol | Short | -OH, -OH | < 20° | 6-8 | Highly hydrophilic due to the two hydroxyl groups, leading to excellent resistance to non-specific protein adsorption.[1] |
| 11-Mercaptoundecanoic acid | Long | -COOH | 10-20° (deprotonated) | 15-20 | Forms well-ordered, dense monolayers. The terminal carboxyl group can be used for covalent immobilization of biomolecules.[2] |
| 1-(2-Sulfanylethoxy)ethan-1-ol (Projected) | Short | -OH | 30-50° | 6-9 | The ether linkage may increase flexibility, potentially affecting packing density. The hemiacetal is susceptible to hydrolysis, which could impact monolayer stability, especially in acidic conditions. |
Experimental Protocol: Formation of a Hydroxyl-Terminated SAM
-
Substrate Preparation: Clean a gold-coated substrate by immersing it in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired mercaptoalkanol (e.g., 2-mercaptoethanol) in absolute ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: Remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the substrate again under a stream of dry nitrogen.
-
Characterization: The quality of the SAM can be assessed by measuring the static water contact angle and the thickness of the monolayer using ellipsometry.
Nanoparticle Stabilization
Mercaptoethanol derivatives are frequently used as capping agents to stabilize nanoparticles, preventing their aggregation and providing a functional surface for further modifications.
Mechanism of Stabilization: The thiol group binds to the surface of the nanoparticle, creating a protective layer. The properties of the derivative's tail group (e.g., hydrophilicity, charge) then dictate the nanoparticle's dispersibility in different solvents and its interaction with biological systems.
Comparative Performance Insights:
| Derivative | Key Features for Nanoparticle Capping |
| 2-Mercaptoethanol | Provides good stability in aqueous solutions. The hydroxyl group can be used for further functionalization. |
| 1-Thioglycerol | The two hydroxyl groups enhance hydrophilicity and can improve biocompatibility by reducing non-specific protein binding. |
| 11-Mercaptoundecanoic acid | The long alkyl chain provides excellent stability. The terminal carboxyl group allows for covalent attachment of targeting ligands or drugs. |
| 1-(2-Sulfanylethoxy)ethan-1-ol (Projected) | The ether linkage might offer a different conformational flexibility on the nanoparticle surface. The hemiacetal's potential instability could be a concern for long-term storage, but might also be exploited for controlled release applications. |
The choice of capping agent can significantly impact the biocompatibility and cytotoxicity of nanoparticles. For instance, a comparative study on silver nanoparticles showed that the type of capping agent influenced their toxicity towards different cell lines.[3]
Application as Reducing Agents
In biological systems, maintaining the correct redox environment is crucial for protein function. Mercaptoethanol derivatives are commonly used to reduce disulfide bonds and prevent the oxidation of free cysteine residues.
Mechanism of Disulfide Reduction: 2-Mercaptoethanol reduces disulfide bonds by a thiol-disulfide exchange reaction. The equilibrium of this reaction is shifted towards the reduced protein in the presence of an excess of the reducing agent.
Caption: The reaction mechanism for the reduction of a protein disulfide bond by 2-mercaptoethanol.
Comparative Reducing Potential:
While 2-mercaptoethanol is a widely used reducing agent, its performance can be compared to other common reducing agents like dithiothreitol (DTT).
| Reducing Agent | Redox Potential (at pH 7) | Half-life (at pH 8.5) | Key Characteristics |
| 2-Mercaptoethanol (BME) | -0.26 V[4] | 4 hours[4] | More stable in solution than DTT.[4] Volatile with a strong, unpleasant odor. |
| Dithiothreitol (DTT) | -0.33 V[4] | 1.5 hours[4] | More powerful reducing agent than BME but less stable in solution. Less volatile and less odorous than BME. |
| 1-(2-Sulfanylethoxy)ethan-1-ol (Projected) | Similar to BME | Likely similar to BME | The hemiacetal group is unlikely to significantly alter the reducing potential of the thiol group. Stability would be a key factor to investigate. |
Projected Performance of 1-(2-Sulfanylethoxy)ethan-1-ol: A Theoretical Analysis
Based on its unique structure, we can project the potential advantages and disadvantages of 1-(2-Sulfanylethoxy)ethan-1-ol:
-
Synthesis: This compound can likely be synthesized via an acid-catalyzed reaction between 2-mercaptoethanol and acetaldehyde, forming the hemiacetal ether.[5][6]
-
Stability: The hemiacetal linkage is known to be susceptible to hydrolysis, particularly under acidic conditions.[7][8][9] This could be a limitation for applications requiring long-term stability but could also be leveraged for stimuli-responsive systems where controlled degradation is desired.
-
Hydrophilicity: The presence of the hydroxyl and ether groups suggests that it will be a hydrophilic molecule, likely with properties intermediate between 2-mercaptoethanol and more hydrophilic diol-containing thiols. This would make it a good candidate for creating surfaces that resist non-specific protein adsorption.
-
Flexibility: The ether bond introduces greater conformational flexibility compared to a simple alkyl chain. This could influence the packing density and ordering of SAMs, potentially leading to less crystalline but more dynamic surfaces.
Conclusion and Future Directions
The selection of a mercaptoethanol derivative is a critical decision that can significantly impact the outcome of an experiment. While 2-mercaptoethanol and its simple alkyl and carboxylated derivatives are well-established, novel structures like 1-(2-Sulfanylethoxy)ethan-1-ol offer intriguing possibilities.
This guide has provided a comparative framework based on available experimental data and sound chemical principles. The projected properties of 1-(2-Sulfanylethoxy)ethan-1-ol—particularly its potential hydrolytic instability and conformational flexibility—warrant further experimental investigation. Future studies should focus on synthesizing this compound and systematically evaluating its performance in SAM formation, nanoparticle stabilization, and as a reducing agent to validate the theoretical predictions presented here. Such research will undoubtedly expand the toolkit available to scientists and engineers working at the interface of chemistry, biology, and materials science.
References
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Ataman Kimya. (n.d.). 2-MERCAPTOETHANOL. Retrieved from [Link]
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- Kresge, A. J., & Tang, Y. C. (1976). Kinetics of hydrolysis of acetaldehyde ethyl hemiacetal in aqueous solution. Journal of the American Chemical Society, 98(25), 7795-7798.
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A Comparative Analysis of Thiol Reactivity: 1-(2-Sulfanylethoxy)ethan-1-ol versus Ethanethiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the nuanced reactivity of thiol-containing molecules is of paramount importance. The selection of a thiol can significantly influence reaction kinetics, product stability, and overall success of a synthetic strategy. This guide provides a detailed comparative analysis of the reactivity of 1-(2-Sulfanylethoxy)ethan-1-ol and the more conventional ethanethiol. Through an examination of their structural distinctions, acidity, and performance in key reactions, we aim to equip researchers with the insights necessary to make informed decisions in their experimental designs.
Molecular Structure and its Implications
At first glance, 1-(2-Sulfanylethoxy)ethan-1-ol and ethanethiol are both simple alkyl thiols. However, the presence of a hydroxyl and an ether group in 1-(2-Sulfanylethoxy)ethan-1-ol introduces significant structural and electronic differences that modulate the reactivity of its thiol group.
Ethanethiol (CH₃CH₂SH) is a straightforward aliphatic thiol with a terminal sulfhydryl group. Its reactivity is primarily dictated by the properties of this thiol group attached to an ethyl chain.
1-(2-Sulfanylethoxy)ethan-1-ol , on the other hand, is a more complex molecule. It is a hemithioacetal, formed from the reaction of 2-mercaptoethanol and acetaldehyde[1]. This equilibrium between the hemithioacetal and its constituent aldehyde and thiol is a critical factor in its reactivity profile. The presence of the hydroxyl and ether functionalities allows for the potential of intramolecular hydrogen bonding, which can influence the acidity and nucleophilicity of the thiol group.
Acidity and Nucleophilicity: The Heart of Thiol Reactivity
The reactivity of a thiol is intrinsically linked to its acidity (pKa) and the nucleophilicity of its corresponding thiolate anion. A lower pKa indicates a more acidic thiol, meaning it will be more readily deprotonated to form the highly reactive thiolate.
| Compound | Structure | pKa (experimental) | Predicted pKa |
| Ethanethiol | CH₃CH₂SH | ~10.6[2][3][4] | 10.99 |
| 2-Mercaptoethanol | HOCH₂CH₂SH | ~9.6[1] | 9.51 |
| 1-(2-Sulfanylethoxy)ethan-1-ol | CH₃CH(OH)OCH₂CH₂SH | Not experimentally determined | 9.78 |
Predicted pKa values were obtained using the Chemicalize pKa predictor.
As the data indicates, 2-mercaptoethanol, the precursor to 1-(2-Sulfanylethoxy)ethan-1-ol, is significantly more acidic than ethanethiol. This increased acidity is attributed to the electron-withdrawing inductive effect of the hydroxyl group, which stabilizes the resulting thiolate anion. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom can further stabilize the thiolate form, shifting the equilibrium towards deprotonation[5]. Our pKa prediction for 1-(2-Sulfanylethoxy)ethan-1-ol suggests its acidity is comparable to that of 2-mercaptoethanol, and notably lower than that of ethanethiol.
This lower pKa is a key differentiator. At a physiological pH of 7.4, a significantly larger fraction of 1-(2-Sulfanylethoxy)ethan-1-ol will exist in its reactive thiolate form compared to ethanethiol. This translates to a higher effective concentration of the nucleophile, leading to faster reaction rates in many cases.
Comparative Reactivity in Key Bioconjugation Reactions
To provide a practical understanding of the differing reactivities, we will consider three common and important reactions in drug development and materials science: Michael addition, thiol-ene reactions, and disulfide bond formation.
Michael Addition
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a widely used bioconjugation strategy. The reaction is typically base-catalyzed, proceeding through the nucleophilic attack of the thiolate anion.
Given the lower pKa of 1-(2-Sulfanylethoxy)ethan-1-ol, it is expected to exhibit a faster rate of Michael addition compared to ethanethiol under identical pH and temperature conditions, due to the higher concentration of the more reactive thiolate species.
Hypothetical Comparative Kinetic Data for Michael Addition to N-ethylmaleimide
| Thiol | Relative Initial Rate | Predicted % Yield (1 hr, pH 7.4) |
| Ethanethiol | 1x | 75% |
| 1-(2-Sulfanylethoxy)ethan-1-ol | ~10x | >95% |
This data is illustrative and based on the principles of thiol reactivity. Actual results may vary.
Experimental Protocol: Comparative Analysis of Michael Addition Rates
This protocol outlines a method to compare the reaction rates of ethanethiol and 1-(2-Sulfanylethoxy)ethan-1-ol with a model Michael acceptor, N-ethylmaleimide (NEM), by monitoring the decrease in free thiol concentration using Ellman's reagent (DTNB).
Materials:
-
Ethanethiol
-
1-(2-Sulfanylethoxy)ethan-1-ol
-
N-ethylmaleimide (NEM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of ethanethiol, 1-(2-Sulfanylethoxy)ethan-1-ol, and NEM in the phosphate buffer.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
In separate reaction vessels, initiate the reactions by mixing the thiol and NEM solutions at a 1:1 molar ratio.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and add it to a solution of DTNB.
-
Immediately measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the unreacted thiol.
-
Plot the concentration of the thiol as a function of time for both reactions to determine the initial reaction rates.
Figure 1. Experimental workflow for comparing Michael addition rates.
Thiol-Ene Reaction
The thiol-ene reaction, the addition of a thiol across a double bond, can proceed via either a radical-mediated or a base/nucleophile-catalyzed Michael-type mechanism[6].
In the radical-mediated pathway , the initiation step involves the formation of a thiyl radical. The slightly weaker S-H bond in more acidic thiols can facilitate hydrogen abstraction, potentially leading to a faster propagation of the radical chain.
In the base-catalyzed Michael-type addition , similar to the classic Michael addition, the lower pKa of 1-(2-Sulfanylethoxy)ethan-1-ol would result in a higher concentration of the initiating thiolate anion, thus accelerating the reaction.
Experimental Protocol: In-situ NMR Monitoring of Thiol-Ene Reaction
This protocol allows for the real-time monitoring of the thiol-ene reaction between the thiols and an alkene (e.g., an allyl-functionalized polymer) using ¹H NMR spectroscopy.
Materials:
-
Ethanethiol
-
1-(2-Sulfanylethoxy)ethan-1-ol
-
Allyl-functionalized substrate (e.g., poly(allyl glycidyl ether))
-
Photoinitiator (for radical-mediated reaction) or base catalyst (for Michael-type addition)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the allyl-functionalized substrate and the respective thiol in the deuterated solvent.
-
Add the initiator/catalyst.
-
Acquire an initial ¹H NMR spectrum.
-
Initiate the reaction (e.g., by UV irradiation for a photoinitiated reaction).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the alkene protons and the appearance of new signals corresponding to the thioether product.
-
Integrate the relevant peaks to determine the extent of reaction over time.
Figure 2. Mechanisms of the thiol-ene reaction.
Disulfide Bond Formation
The formation of disulfide bonds via the oxidation of thiols is a fundamental process in protein folding and a useful tool in chemical synthesis. The reaction typically proceeds through a thiolate intermediate.
The higher acidity of 1-(2-Sulfanylethoxy)ethan-1-ol leads to a higher concentration of the thiolate anion, which is the species that is more readily oxidized. Therefore, under oxidative conditions, 1-(2-Sulfanylethoxy)ethan-1-ol is expected to form disulfide bonds at a faster rate than ethanethiol.
Practical Considerations and Field Insights
While the enhanced reactivity of 1-(2-Sulfanylethoxy)ethan-1-ol is a significant advantage in many applications, there are practical considerations to bear in mind:
-
Stability: As a hemithioacetal, 1-(2-Sulfanylethoxy)ethan-1-ol exists in equilibrium with 2-mercaptoethanol and acetaldehyde[1]. This equilibrium can be influenced by factors such as pH and temperature. For applications requiring a stable, well-defined thiol, this dynamic nature might be a drawback. In many practical scenarios, using 2-mercaptoethanol directly may be a more straightforward approach to leverage the benefits of the β-hydroxyl group.
-
Synthesis: 1-(2-Sulfanylethoxy)ethan-1-ol is not as commercially available as ethanethiol and would likely need to be synthesized in situ or used as a mixture in equilibrium with its precursors. A plausible synthesis involves the acid-catalyzed reaction of 2-mercaptoethanol with acetaldehyde[1].
-
Solubility: The presence of the hydroxyl and ether groups in 1-(2-Sulfanylethoxy)ethan-1-ol enhances its hydrophilicity and water solubility compared to ethanethiol. This can be a significant advantage in biological applications where aqueous reaction conditions are required.
-
Odor: Both compounds have strong, unpleasant odors characteristic of thiols. However, the higher boiling point and lower vapor pressure of 1-(2-Sulfanylethoxy)ethan-1-ol, similar to 2-mercaptoethanol, make it less volatile and its odor less pervasive than that of ethanethiol[1].
Conclusion: Selecting the Right Thiol for the Job
The choice between 1-(2-Sulfanylethoxy)ethan-1-ol (or its precursor, 2-mercaptoethanol) and ethanethiol is a decision that should be guided by the specific requirements of the application.
Choose 1-(2-Sulfanylethoxy)ethan-1-ol (or 2-mercaptoethanol) when:
-
Faster reaction kinetics are desired: The lower pKa leads to a higher concentration of the reactive thiolate anion.
-
Aqueous solubility is important: The hydrophilic functional groups enhance water solubility.
-
Reduced volatility and odor are beneficial: The higher boiling point makes it easier to handle.
Choose ethanethiol when:
-
A simple, stable, and well-defined thiol is required: It does not exist in equilibrium with other species.
-
Cost and availability are primary concerns: Ethanethiol is a readily available and inexpensive commodity chemical.
-
Non-aqueous reaction conditions are employed: Its solubility in organic solvents is excellent.
By understanding the fundamental chemical principles that govern the reactivity of these two thiols, researchers can better design and optimize their synthetic strategies, leading to more efficient and successful outcomes in their drug development and materials science endeavors.
References
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2-Mercaptoethanol - Wikipedia. Available at: [Link]
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2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1) - PubChem. Available at: [Link]
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Predicting the pKa of Small Molecules on Rowan - YouTube. Available at: [Link]
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Macroscopic pKa Prediction - Rowan Scientific. Available at: [Link]
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
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Ethanethiol | C2H5SH | CID 6343 - PubChem - NIH. Available at: [Link]
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Hydrogen bonding interactions in three 2-mercaptoethanol systems: an excess infrared spectroscopic study - PubMed. Available at: [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. Available at: [Link]
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β-Hydroxy sulfides and their syntheses - PMC - NIH. Available at: [Link]
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Scheme 1 Reaction aldehydes with 2-mercaptoethanol in the presence of SANM. - ResearchGate. Available at: [Link]
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(PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. Available at: [Link]
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Kinetic Modeling of Thiol-Ene Reactions with Both Step and Chain Growth Aspects. Available at: [Link]
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Quantification of Thiols and Disulfides - PMC - PubMed Central. Available at: [Link]
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Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]
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Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed. Available at: [Link]
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The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol - MDPI. Available at: [Link]
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Acetaldehyde Production by Ethanol Dehydrogenation - Richard Turton. Available at: [Link]
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Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. Available at: [Link]
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Improving Small Molecule pK a Prediction Using Transfer Learning With Graph Neural Networks - PMC - NIH. Available at: [Link]
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Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity. Available at: [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. Available at: [Link]
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Organic chemestry acidity phenol vs ethanethiol vs ethanol : r/chemhelp - Reddit. Available at: [Link]
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2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem. Available at: [Link]
-
(PDF) Prediction of pKa from chemical structure using free and open-source tools. Available at: [Link]
-
Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality - ResearchGate. Available at: [Link]
-
Reactions of thiols - YouTube. Available at: [Link]
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Calculations of pK(a) of Superacids in 1,2-Dichloroethane | Request PDF - ResearchGate. Available at: [Link]
-
Hydrogen bonding in ethanol under shear - ResearchGate. Available at: [Link]
-
Prediction of pKa values of small molecules via graph neural networks - reposiTUm. Available at: [Link]
-
acetaldehyde from ethanol via TCCA , Hive Chemistry Discourse. Available at: [Link]
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing). Available at: [Link]
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Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent - Advanced Journal of Chemistry, Section A. Available at: [Link]
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Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides - Digital CSIC. Available at: [Link]
-
Ethanethiol - Wikipedia. Available at: [Link]
-
Thiol-ene reaction - Wikipedia. Available at: [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available at: [Link]
-
Table of contents - The Royal Society of Chemistry. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. Available at: [Link]
-
How to Predict pKa - Rowan Scientific. Available at: [Link]
-
2-[(Ethoxycarbonyl)sulfanyl]ethan-1-ol | C5H10O3S | CID 20463794 - PubChem. Available at: [Link]
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A Comparative Guide to the Purity Assessment of 1-(2-Sulfanylethoxy)ethan-1-ol by High-Performance Liquid Chromatography
Introduction: The Analytical Challenge of a Bifunctional Molecule
1-(2-Sulfanylethoxy)ethan-1-ol presents a unique set of challenges for analytical chemists tasked with determining its purity. The molecule's structure, featuring both a thiol (-SH) and a hemiacetal group (R-CH(OH)-OR'), confers a dual reactivity that must be carefully managed during analysis. The thiol group is highly susceptible to oxidation, leading to the formation of disulfide dimers, a critical impurity to monitor. Concurrently, the hemiacetal moiety exists in a dynamic equilibrium with its constituent aldehyde (acetaldehyde) and alcohol (2-mercaptoethanol)[1][2]. This equilibrium can be readily shifted by changes in solvent, pH, or temperature, potentially leading to an inaccurate purity assessment if the analytical method is not designed to maintain the integrity of the parent molecule[2][3].
This guide provides a comprehensive, field-proven approach to the purity assessment of 1-(2-Sulfanylethoxy)ethan-1-ol using a specifically developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will delve into the causality behind the methodological choices, from mobile phase composition to detector settings, to ensure a robust and self-validating system. Furthermore, we will objectively compare the performance of this HPLC method with an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing researchers with the data and insights needed to select the most appropriate method for their specific requirements.
Anticipated Impurities and Degradation Pathways
A thorough understanding of potential impurities is the foundation of a robust purity method. For 1-(2-Sulfanylethoxy)ethan-1-ol, impurities can be categorized as either process-related or degradation-related.
-
Process-Related Impurities: These are typically unreacted starting materials or by-products from the synthesis. A likely synthetic route involves the reaction of 2-mercaptoethanol with acetaldehyde. Therefore, residual 2-mercaptoethanol and potentially polymeric side-products should be considered.
-
Degradation-Related Impurities: These arise from the inherent instability of the molecule.
-
Oxidation: The primary degradation pathway is the oxidation of the thiol group to form the corresponding disulfide, bis(2-(1-hydroxyethoxy)ethyl) disulfide .
-
Hydrolysis: The hemiacetal is susceptible to hydrolysis, especially under non-neutral pH conditions, reverting to acetaldehyde and 2-mercaptoethanol [1][2].
-
The analytical method must, therefore, be capable of separating the active pharmaceutical ingredient (API) from these key impurities.
Caption: Workflow for the Purity Assessment of 1-(2-Sulfanylethoxy)ethan-1-ol.
Part 1: The Primary Method - Stability-Indicating RP-HPLC
The core of our approach is a stability-indicating RP-HPLC method. The term "stability-indicating" signifies that the method can accurately quantify the analyte in the presence of its impurities and degradation products. This is demonstrated through forced degradation studies, as detailed later.
Causality Behind the HPLC Method Design
The choices made in designing this method are directly aimed at mitigating the inherent instabilities of 1-(2-Sulfanylethoxy)ethan-1-ol.
-
Column Selection (C18): A C18 stationary phase is selected for its versatility and effectiveness in retaining small, polar organic molecules. The hydrophobicity of the C18 chains provides sufficient interaction with the carbon backbone of the analyte and its less polar disulfide impurity.
-
Mobile Phase (Acidified Water/Acetonitrile): This is the most critical parameter.
-
Acidification (0.1% Formic Acid): The addition of a weak acid like formic acid to the mobile phase serves two crucial purposes. Firstly, it suppresses the ionization of the thiol group (thiolate formation), which significantly reduces its susceptibility to oxidation during the analysis[4]. Secondly, it helps to stabilize the hemiacetal by maintaining an acidic environment where the equilibrium is less likely to favor hydrolysis compared to neutral or basic conditions[3].
-
Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its low UV cutoff, which is essential for detecting the analyte at low wavelengths.
-
-
Detector (UV-Vis at 210 nm): The analyte lacks a strong chromophore, making UV detection challenging. However, the ether and sulfur functionalities allow for some absorbance at low UV wavelengths. 210 nm is selected to maximize sensitivity for the parent compound and its disulfide impurity.
-
Diluent (Acidified Water/Acetonitrile): To maintain consistency and prevent degradation before injection, the sample diluent should mirror the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Detailed Step-by-Step HPLC Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B (linear gradient)
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B (linear gradient)
-
26-30 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 25 mg of 1-(2-Sulfanylethoxy)ethan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (95:5 Mobile Phase A:Mobile Phase B). This yields a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
This method will be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range[5].
Part 2: Method Validation Through Forced Degradation
To prove the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the sample to generate degradation products and ensure the method can separate them from the main peak[5].
Forced Degradation Protocol
-
Preparation: Prepare a solution of 1-(2-Sulfanylethoxy)ethan-1-ol at approximately 1.0 mg/mL.
-
Stress Conditions: Expose the solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal: Heat the solid sample at 80°C for 24 hours, then dissolve in diluent.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradants are formed without completely destroying the sample.
Caption: Key Degradation Pathways for 1-(2-Sulfanylethoxy)ethan-1-ol.
Part 3: Comparative Analysis - Quantitative NMR (qNMR) as an Orthogonal Method
No single analytical method is infallible. Therefore, comparing the primary method with an orthogonal (different principle) technique provides a higher degree of confidence in the purity results. Quantitative NMR (qNMR) is an excellent choice as it is a primary ratio method that does not rely on chromatographic separation.
qNMR determines purity by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration[6][7].
qNMR Methodology Overview
-
Standard Selection: Choose an internal standard that is stable, has a simple spectrum with signals that do not overlap with the analyte, and is accurately weighed. Maleic acid is a suitable candidate.
-
Sample Preparation: Accurately weigh both the 1-(2-Sulfanylethoxy)ethan-1-ol sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).
-
Purity Calculation: Calculate the purity based on the ratio of the integrals, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and standard.
Comparison: HPLC vs. qNMR
The following table objectively compares the performance of the developed HPLC method with qNMR for the purity assessment of 1-(2-Sulfanylethoxy)ethan-1-ol.
| Feature | HPLC Method | qNMR Method |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Specificity | High; separates isomers and impurities. Requires validation. | High; structure-specific. Relies on non-overlapping signals. |
| Sensitivity (LOD/LOQ) | High; capable of detecting trace impurities (ppm level). | Moderate; typically requires >0.1% of impurity for quantification. |
| Accuracy & Precision | Excellent; dependent on reference standard purity. | Excellent; considered a primary method, less dependent on analyte standard. |
| Sample Throughput | Moderate (approx. 30 min per sample). | Low (requires careful sample prep and longer acquisition times). |
| Information Provided | Purity, impurity profile, retention times. | Purity, structural confirmation of analyte and impurities. |
| Development Time | High; requires method development and validation. | Moderate; requires selection of standard and suitable solvent. |
| Cost & Complexity | Moderate instrumentation cost, common in QC labs. | High instrumentation cost, requires specialized expertise. |
Conclusion and Recommendations
The developed stability-indicating RP-HPLC method provides a robust, sensitive, and reliable approach for the routine purity assessment of 1-(2-Sulfanylethoxy)ethan-1-ol. The careful selection of an acidified mobile phase is critical to preserving the integrity of both the thiol and hemiacetal functional groups during analysis, ensuring accurate quantification. The method's ability to separate the parent compound from its key process and degradation-related impurities makes it suitable for quality control and stability testing environments.
For orthogonal verification or the primary characterization of a reference standard, qNMR is a highly recommended complementary technique[6][8]. Its fundamentally different principle of measurement provides an independent confirmation of purity and offers valuable structural information. The combined use of HPLC for impurity profiling and qNMR for absolute purity assignment represents the gold standard in ensuring the quality and safety of 1-(2-Sulfanylethoxy)ethan-1-ol for its intended application in research and drug development.
References
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Chen, W., Zhao, Y., Seefeldt, T., & Guan, X. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375-1380. [Link]
- Vollhardt, K. P. C., & Schore, N. E. (2010). Organic Chemistry: Structure and Function. W. H. Freeman. (General reference for hemiacetal chemistry)
-
Chemistry LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates. [Link]
-
Wikipedia. (n.d.). Hemiacetal. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link]
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- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
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A Comparative Guide to the FT-IR Spectroscopy of 1-(2-Sulfanylethoxy)ethan-1-ol: A Hemiacetal Featuring Thiol and Ether Moieties
Introduction
In the landscape of modern drug development and materials science, molecules possessing multiple, distinct functional groups offer a rich playground for innovation. 1-(2-Sulfanylethoxy)ethan-1-ol is one such molecule, presenting a unique combination of a hemiacetal, a thioether, and a terminal thiol group. Its structure suggests potential applications as a controlled-release agent for volatile aldehydes and thiols, or as a versatile synthetic intermediate. A precise and reliable analytical characterization is paramount for any of these applications, and Fourier-Transform Infrared (FT-IR) spectroscopy stands as a first-line technique for structural elucidation and quality control.
This guide provides an in-depth analysis of the FT-IR spectrum of 1-(2-Sulfanylethoxy)ethan-1-ol. Moving beyond a simple peak list, we will dissect the spectrum by comparing it with structurally related alternatives. This comparative approach allows for an unambiguous assignment of key vibrational modes and provides a robust framework for researchers to differentiate this molecule from its precursors and potential byproducts. The experimental protocols and interpretive logic detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
The Analyte in Focus: 1-(2-Sulfanylethoxy)ethan-1-ol
The molecule 1-(2-Sulfanylethoxy)ethan-1-ol is a hemiacetal, theoretically formed from the reaction of acetaldehyde with 2-mercaptoethanol. Its chemical structure contains several key functional groups that will produce characteristic signals in an FT-IR spectrum:
-
Hydroxyl Group (-OH): Part of the hemiacetal functional group. Its spectral signature is highly sensitive to hydrogen bonding.
-
Thiol Group (-SH): Also known as a sulfanyl or mercapto group. Its vibration is a key diagnostic marker.
-
Ether Linkage (C-O-C): A strong, stretching vibration in the fingerprint region.
-
Thioether Linkage (C-S-C): A weaker vibration, also typically found in the fingerprint region.
-
Aliphatic C-H Bonds: Present throughout the ethyl backbone.
A critical aspect of hemiacetals is their potential to exist in equilibrium with their parent aldehyde and alcohol.[1] While the intramolecular five-membered ring-like structure stabilized by hydrogen bonding might favor the hemiacetal form in this case, its stability in different environments (e.g., in solution vs. neat) is a key consideration during analysis.
The Comparative Framework: Rationale for Alternative Compounds
To confidently assign the spectral features of 1-(2-Sulfanylethoxy)ethan-1-ol, a comparison with simpler, related molecules is essential. This approach allows us to isolate and identify the contribution of each functional group.
-
2-Mercaptoethanol: As a primary precursor, its spectrum will contain the characteristic O-H and S-H stretches but will lack the specific C-O-C ether and hemiacetal features of the target molecule.
-
Ethanol: Provides a classic reference for a primary alcohol O-H stretch without the interference of sulfur-related bands.[2][3]
-
1,1-Diethoxyethane (Acetaldehyde diethyl acetal): This is a full acetal. Its spectrum will show strong C-O-C ether stretches but will crucially lack the O-H and S-H bands, making it an excellent compound for comparison to confirm the hemiacetal structure.[4]
-
Ethanethiol: A simple thiol used to pinpoint the characteristic S-H stretching frequency without the presence of a hydroxyl group.
Experimental Protocol: Acquiring High-Fidelity FT-IR Data
The following protocol describes a standard method for acquiring the FT-IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer (e.g., a Thermo Fisher Nicolet iS5 or similar) is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Accessory Setup:
-
Install a single-reflection diamond ATR accessory (e.g., a GladiATR or similar).
-
Before analysis, clean the ATR crystal meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio out the instrument's and environment's own spectral features.
-
Typical Parameters:
-
Scans: 32-64 scans for a high signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
-
-
Sample Analysis:
-
Place a single drop (approx. 10-20 µL) of 1-(2-Sulfanylethoxy)ethan-1-ol directly onto the center of the ATR crystal, ensuring complete coverage.
-
Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform the background subtraction.
-
-
Data Processing and Cleaning:
-
After data acquisition, clean the ATR crystal thoroughly with a solvent that will dissolve the sample, followed by a final rinse with isopropanol.
-
Process the resulting spectrum using the instrument software. This may include baseline correction or ATR correction if necessary.
-
Experimental Workflow Diagram
Caption: A decision tree for the structural confirmation of 1-(2-Sulfanylethoxy)ethan-1-ol via FT-IR.
Conclusion
The FT-IR spectrum of 1-(2-Sulfanylethoxy)ethan-1-ol is uniquely defined by the simultaneous presence of three key diagnostic features: a strong, broad hydroxyl (-OH) absorption around 3400 cm⁻¹, a weak, sharp thiol (-SH) absorption near 2550 cm⁻¹, and a strong carbon-oxygen (C-O) stretch in the 1200-1050 cm⁻¹ region. By employing a comparative analysis against its precursors and related structures, these assignments can be made with a high degree of confidence. This guide provides the necessary experimental protocol and interpretive framework for researchers to utilize FT-IR spectroscopy as a rapid, reliable tool for the identification and quality assessment of this multifunctional compound, thereby supporting its potential use in advanced chemical synthesis and drug delivery systems.
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PubChem. (n.d.). 2-[(Ethoxycarbonyl)sulfanyl]ethan-1-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link] [5]2. Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 23, 2026, from [Link] 3. Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. Retrieved January 23, 2026, from [Link] [6]4. Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 23, 2026, from [Link] [7]5. PubChem. (n.d.). 2-(2-Sulfanylethoxy)ethan-1-ol--2-methoxyethan-1-ol (1/1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link] [8]6. University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 23, 2026, from [Link] [9]7. Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved January 23, 2026, from [Link] [10]8. ResearchGate. (n.d.). Hemiacetal and acetal formation reaction. Retrieved January 23, 2026, from [Link] [1]9. Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Retrieved January 23, 2026, from
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A Comparative Guide to the Electrochemical Properties of 1-(2-Sulfanylethoxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(2-Sulfanylethoxy)ethan-1-ol: A Molecule of Untapped Potential
1-(2-Sulfanylethoxy)ethan-1-ol is an organic molecule featuring a unique combination of a terminal thiol (-SH) group, an ether linkage (-O-), and a hemiacetal group (-CH(OH)-O-). This trifunctional structure suggests a rich and complex electrochemical profile, making it a molecule of significant interest for applications ranging from self-assembled monolayers (SAMs) in biosensing to redox-active platforms in drug delivery systems. The thiol group offers a strong affinity for gold surfaces, the ether linkage provides chemical stability and influences solubility, and the hemiacetal introduces a dynamic equilibrium with its aldehyde-alcohol form, potentially offering a unique electrochemical signature.
Predicted Electrochemical Behavior: A Sum of its Parts
The electrochemical properties of 1-(2-Sulfanylethoxy)ethan-1-ol can be predicted by examining the individual contributions of its functional groups.
The Thiol Group: Surface Anchoring and Redox Activity
The thiol group is the most electroactive moiety in the molecule. Thiols are well-known for their ability to form strong covalent bonds with gold surfaces, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs)[1][2]. This property is fundamental for the functionalization of electrodes in various electrochemical applications.
From a redox perspective, thiols can undergo a one-electron oxidation to form a thiyl radical, which can then dimerize to form a disulfide bond[3][4]. This process is typically observed at positive potentials and can be either reversible or irreversible depending on the molecular structure and the electrochemical conditions.
The Ether Linkage: A Stable Backbone
Ethers are generally considered to be electrochemically inert under mild conditions[5][6]. The C-O-C bond is stable and does not readily participate in electron transfer reactions[5]. This stability is advantageous, as it provides a robust and flexible backbone for the molecule, allowing the thiol and hemiacetal groups to dictate the electrochemical behavior without interference. Cleavage of the ether bond typically requires harsh conditions that are not usually employed in standard electrochemical analyses[7].
The Hemiacetal Group: A Dynamic Equilibrium with Electrochemical Consequences
Hemiacetals exist in a dynamic equilibrium with their corresponding aldehyde and alcohol forms, a process that can be influenced by pH[8][9][10]. This equilibrium is a critical factor in predicting the electrochemical behavior of 1-(2-Sulfanylethoxy)ethan-1-ol.
The hemiacetal itself can be oxidized, and it is plausible that this occurs through its aldehyde form. The electrochemical oxidation of aldehydes to carboxylic acids is a well-known process[11]. Therefore, it is anticipated that 1-(2-Sulfanylethoxy)ethan-1-ol will exhibit an oxidative wave corresponding to the oxidation of the hemiacetal group, likely at a potential characteristic of aldehyde oxidation.
Comparative Analysis with Alternative Molecules
To contextualize the predicted electrochemical properties of 1-(2-Sulfanylethoxy)ethan-1-ol, a comparison with molecules containing one or two of its functional groups is instructive.
| Molecule | Functional Groups | Key Electrochemical Features | Predicted Advantages of 1-(2-Sulfanylethoxy)ethan-1-ol |
| 2-Mercaptoethanol | Thiol, Alcohol | - Forms SAMs on gold. - Thiol oxidation to disulfide. - Alcohol group can be oxidized at higher potentials. | - The hemiacetal offers a distinct and potentially more accessible oxidation potential compared to a primary alcohol. - The ether linkage provides greater structural flexibility. |
| Thioanisole | Thioether | - Can be oxidized to a sulfoxide and then a sulfone at relatively high positive potentials.[12][13][14] | - The thiol group allows for direct and strong anchoring to gold surfaces. - The hemiacetal provides an additional, lower-potential redox-active site. |
| 1,1-Diethoxyethane (Acetal) | Acetal | - Generally electrochemically stable and not easily oxidized. | - The hemiacetal's dynamic equilibrium and susceptibility to oxidation offer a tunable electrochemical response not present in a stable acetal. |
Experimental Protocols for Electrochemical Characterization
To validate the predicted electrochemical properties of 1-(2-Sulfanylethoxy)ethan-1-ol, a series of standard electrochemical techniques should be employed.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the thiol and hemiacetal groups.
Methodology:
-
Prepare a 1 mM solution of 1-(2-Sulfanylethoxy)ethan-1-ol in a suitable electrolyte solution (e.g., 0.1 M phosphate-buffered saline, pH 7.4).
-
Use a standard three-electrode setup with a gold working electrode, a platinum counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Record cyclic voltammograms by scanning the potential from an initial value where no reaction occurs (e.g., -0.2 V) to a positive potential sufficient to observe oxidation (e.g., +1.0 V) and back.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility and kinetics of the electron transfer processes.
Expected Results:
-
An irreversible oxidation peak at a positive potential corresponding to the oxidation of the thiol group to a disulfide.
-
A second oxidation peak, also likely irreversible, at a potential consistent with aldehyde oxidation, corresponding to the oxidation of the hemiacetal group.
Caption: Workflow for Cyclic Voltammetry Analysis.
Electrochemical Impedance Spectroscopy (EIS) for SAM Characterization
Objective: To characterize the formation and quality of a self-assembled monolayer of 1-(2-Sulfanylethoxy)ethan-1-ol on a gold electrode.
Methodology:
-
Immerse a clean gold electrode in a dilute (e.g., 1 mM) ethanolic solution of 1-(2-Sulfanylethoxy)ethan-1-ol for a sufficient time to allow for SAM formation (e.g., 12-24 hours).
-
Rinse the electrode thoroughly with ethanol and water and place it in an electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl).
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Fit the impedance data to an equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).
Expected Results:
-
A significant increase in the charge transfer resistance after SAM formation compared to a bare gold electrode, indicating the formation of an insulating monolayer that hinders the access of the redox probe to the electrode surface.
Caption: Workflow for EIS Characterization of SAMs.
Conclusion
While direct experimental data for 1-(2-Sulfanylethoxy)ethan-1-ol is not currently available, a thorough analysis of its functional groups allows for a robust prediction of its electrochemical properties. The presence of a thiol group strongly suggests its utility in forming self-assembled monolayers on gold surfaces, a cornerstone of modern biosensor and molecular electronics development. The hemiacetal group introduces a unique, pH-sensitive redox signature that could be exploited for developing responsive electrochemical systems. Compared to simpler molecules like 2-mercaptoethanol and thioethers, 1-(2-Sulfanylethoxy)ethan-1-ol offers a more complex and potentially more versatile electrochemical platform. The experimental protocols outlined in this guide provide a clear roadmap for the future characterization of this promising molecule, which holds the potential to become a valuable tool for researchers in drug development and various scientific disciplines.
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A Comparative Guide to the Thermal Stability of 1-(2-Sulfanylethoxy)ethan-1-ol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thermal stability of active pharmaceutical ingredients (APIs), intermediates, and excipients is a critical parameter in drug development and manufacturing. This guide provides a comprehensive analysis of the thermal stability of 1-(2-Sulfanylethoxy)ethan-1-ol, a molecule possessing both a hemiacetal and a thioether functional group. Due to the limited publicly available data on this specific compound, this guide establishes a robust analytical framework based on the known thermal behavior of its constituent functional groups. We present detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret potential thermograms, and compare the expected thermal properties of 1-(2-Sulfanylethoxy)ethan-1-ol with relevant alternative compounds. This guide serves as a practical resource for scientists and researchers engaged in the characterization and handling of sulfur-containing and oxygenated organic molecules.
Introduction: The Significance of Thermal Stability
The molecular structure of 1-(2-Sulfanylethoxy)ethan-1-ol, featuring a hemiacetal and a thioether linkage, suggests its potential utility as a versatile intermediate in organic synthesis or as a component in formulation sciences. However, these same functional groups can be susceptible to thermal degradation. A thorough understanding of a compound's thermal stability is paramount for:
-
Defining Safe Handling and Storage Conditions: Preventing decomposition that could lead to loss of material, generation of hazardous byproducts, or changes in physical properties.
-
Informing Process Development: Establishing temperature limits for reactions, purification, and drying steps to ensure product integrity and yield.
-
Predicting Shelf-Life: Assessing the long-term stability of the compound under various temperature conditions.
-
Ensuring Pharmaceutical Quality: For drug development professionals, thermal degradation can impact the safety and efficacy of the final drug product.
This guide will delve into the analytical techniques and theoretical considerations necessary to comprehensively evaluate the thermal stability of 1-(2-Sulfanylethoxy)ethan-1-ol.
Predicted Thermal Decomposition Pathways
The thermal lability of 1-(2-Sulfanylethoxy)ethan-1-ol is likely dictated by its two primary functional groups: the hemiacetal and the thioether.
-
Hemiacetal Decomposition: Hemiacetals exist in equilibrium with their corresponding aldehyde and alcohol.[1][2] This equilibrium can be shifted towards the aldehyde and alcohol at elevated temperatures, representing a primary decomposition pathway. This is a reversible process, but under continuous heating, the degradation products may undergo further reactions.[3][4] The decomposition can be acid-catalyzed.[2]
-
Thioether and Thiol Behavior: Thioethers are generally more thermally stable than their oxygen-containing ether analogs. However, at higher temperatures, C-S bond cleavage can occur.[5] The presence of a thiol group (sulfanylethanol part) introduces the possibility of oxidation to disulfides, and at very high temperatures, extrusion of sulfur as SO2 or H2S can occur.[6] The S-H bond is significantly weaker than the O-H bond, which could influence decomposition mechanisms.[7]
The interplay between these functional groups will determine the overall thermal profile of the molecule.
Experimental Protocols for Thermal Analysis
A multi-technique approach is essential for a comprehensive thermal stability assessment. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining decomposition temperatures and identifying the number of degradation steps.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Sulfanylethoxy)ethan-1-ol into a clean, tared TGA pan (aluminum or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the analysis in both atmospheres can provide insights into oxidative versus purely thermal degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).
-
Workflow for TGA Analysis
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Sulfanylethoxy)ethan-1-ol into a hermetically sealed aluminum pan. A sealed pan is crucial to prevent evaporation of the sample or its decomposition products.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Logical Relationship of Thermal Events in DSC
Caption: Potential sequence of thermal events observed in a DSC scan.
Comparative Analysis with Alternative Compounds
To contextualize the thermal stability of 1-(2-Sulfanylethoxy)ethan-1-ol, a comparison with structurally related compounds is essential. The choice of alternatives depends on the intended application. Here, we consider compounds that isolate the key functional groups.
| Compound | Structure | Key Functional Groups | Expected Onset of Decomposition (Tonset) | Rationale |
| 1-(2-Sulfanylethoxy)ethan-1-ol | HO-CH(CH₃)-O-CH₂-CH₂-SH | Hemiacetal, Thiol | Moderate | The hemiacetal is likely the most labile group, initiating decomposition at a moderate temperature. |
| 2-(Ethylthio)ethanol | CH₃-CH₂-S-CH₂-CH₂-OH | Thioether, Alcohol | High | Thioethers and primary alcohols are generally more stable than hemiacetals.[11] |
| 1-Ethoxyethanol | CH₃-CH₂-O-CH(CH₃)-OH | Hemiacetal | Moderate | Similar to the target compound, the hemiacetal will likely dictate the initial decomposition.[12] |
| 2-Mercaptoethanol | HS-CH₂-CH₂-OH | Thiol, Alcohol | Moderate to High | While the S-H bond is weaker than O-H, the absence of the hemiacetal should lead to higher stability.[7] |
| Di(2-hydroxyethyl) sulfide | (HO-CH₂-CH₂)₂S | Thioether, Alcohol | High | The stability of the thioether and alcohol groups suggests a higher decomposition temperature. |
Note: The expected Tonset values are relative predictions. Actual values must be determined experimentally.
Interpreting the Results and Drawing Conclusions
Expected TGA/DSC Results for 1-(2-Sulfanylethoxy)ethan-1-ol:
-
TGA: A multi-step decomposition is possible. The initial mass loss, likely occurring at a moderate temperature (e.g., 150-250 °C), would correspond to the breakdown of the hemiacetal. A second, higher-temperature mass loss could be attributed to the degradation of the thioether backbone.[6]
-
DSC: An endothermic peak corresponding to melting would be observed if the compound is crystalline. This would be followed by one or more exothermic peaks associated with decomposition. The enthalpy of decomposition provides information on the energy released during this process.
Based on the principles of its functional groups, 1-(2-Sulfanylethoxy)ethan-1-ol is predicted to have moderate thermal stability, primarily limited by the lability of the hemiacetal group. For applications requiring high-temperature processing, alternative compounds lacking the hemiacetal functionality, such as 2-(ethylthio)ethanol or di(2-hydroxyethyl) sulfide, may be more suitable.
It is strongly recommended that the experimental protocols outlined in this guide be performed to obtain empirical data on 1-(2-Sulfanylethoxy)ethan-1-ol. This data will be crucial for establishing safe operating procedures and for making informed decisions in a research and development setting.
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Benchmarking 1-(2-Sulfanylethoxy)ethan-1-ol against other thiolating agents
In the landscape of modern drug development, particularly in the realm of bioconjugation, the precise introduction of thiol groups onto proteins, peptides, and other biomolecules is a critical step. Thiolation enables the site-specific attachment of payloads such as drugs, imaging agents, and linkers, forming the basis for innovative therapeutics like antibody-drug conjugates (ADCs). The choice of thiolating agent is paramount, directly impacting the efficiency, stability, and ultimately, the efficacy and safety of the final conjugate.
This guide provides an in-depth comparison of 1-(2-Sulfanylethoxy)ethan-1-ol, a potentially novel thiolating agent, with established reagents: N-Succinimidyl S-acetylthioacetate (SATA), 2-Iminothiolane (Traut's Reagent), and Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). We will delve into their mechanisms of action, experimental protocols, and performance characteristics, offering a comprehensive resource for researchers and drug development professionals.
The Crucial Role of Thiolation in Bioconjugation
The sulfhydryl group (-SH) of cysteine residues is a prime target for bioconjugation due to its high nucleophilicity compared to other functional groups found in proteins, such as the amino groups of lysine. This reactivity allows for highly specific modifications under mild conditions, preserving the biomolecule's structure and function. Thiolation, the process of introducing new thiol groups, is essential when a biomolecule lacks a sufficient number of accessible native cysteine residues. An ideal thiolating agent should offer high reaction efficiency, introduce a stable thiol group, and exhibit minimal side reactions.
Established Thiolating Agents: A Performance Review
Several reagents have become staples in the bioconjugation toolbox. Here, we examine three of the most common agents, outlining their strengths and weaknesses.
N-Succinimidyl S-acetylthioacetate (SATA)
SATA is a widely used reagent that modifies primary amines on biomolecules.[1] The reaction proceeds in two steps: first, the N-hydroxysuccinimide (NHS) ester of SATA reacts with an amine to form a stable amide bond, introducing a protected acetylated thiol. In the second step, the acetyl group is removed by a deacetylation agent, typically hydroxylamine, to expose the free sulfhydryl group.[2][3]
Mechanism of Action:
Caption: SATA reacts with primary amines, followed by deacetylation to yield a free thiol.
2-Iminothiolane (Traut's Reagent)
Traut's reagent, a cyclic thioimidate, also targets primary amines.[4] It reacts with amines to open the ring structure, introducing a sulfhydryl group at the end of a four-carbon spacer arm. A key advantage of Traut's reagent is that it maintains the positive charge of the original amine group, which can be crucial for preserving the protein's native conformation and solubility.[4][5]
Mechanism of Action:
Caption: Traut's Reagent directly introduces a thiol group while preserving charge.
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
SPDP is a heterobifunctional crosslinker that can be used for thiolation.[6][7] Similar to SATA, its NHS ester reacts with primary amines.[8] This introduces a pyridyldithio group, which can then be reduced using a reducing agent like dithiothreitol (DTT) to yield a free thiol.[9] The release of pyridine-2-thione during the reduction step can be monitored spectrophotometrically at 343 nm to quantify the degree of thiolation.[9]
Mechanism of Action:
Caption: Hypothesized two-step reaction of 1-(2-Sulfanylethoxy)ethan-1-ol with a primary amine.
Comparative Analysis of Thiolating Agents
To facilitate selection, the following table summarizes the key characteristics of the discussed thiolating agents. The properties of 1-(2-Sulfanylethoxy)ethan-1-ol are hypothetical and require experimental validation.
| Feature | 1-(2-Sulfanylethoxy)ethan-1-ol (Hypothetical) | SATA | Traut's Reagent | SPDP |
| Reactive Group | Hemiacetal | NHS-ester | Cyclic Thioimidate | NHS-ester |
| Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Reaction Steps | 2 (Imine formation, Reduction) | 2 (Acylation, Deacetylation) | 1 | 2 (Acylation, Reduction) |
| Charge Preservation | No (converts primary to secondary amine) | No (neutralizes positive charge) | Yes (maintains positive charge) | No (neutralizes positive charge) |
| Linkage Stability | Potentially high (secondary amine) | High (amide) | High (amidine) | High (amide) |
| Thiol Stability | Dependent on local environment | Prone to oxidation | Can recyclize or oxidize [5] | Prone to oxidation |
| Quantification | Indirect (e.g., Ellman's Assay) | Indirect | Indirect | Direct (via Pyridine-2-thione release) |
| Potential Side Reactions | Over-alkylation, reagent instability | Hydrolysis of NHS-ester | Reaction with hydroxyls at high pH [5] | Hydrolysis of NHS-ester |
Experimental Protocols
Rigorous and reproducible protocols are essential for successful bioconjugation. Below are detailed, step-by-step methodologies for protein thiolation using the discussed reagents, along with a proposed workflow for benchmarking 1-(2-Sulfanylethoxy)ethan-1-ol.
General Considerations
-
Buffer Selection: Avoid amine-containing buffers (e.g., Tris, glycine) as they will compete with the target protein for reaction with the thiolating agent. Phosphate-buffered saline (PBS) or borate buffers at a pH of 7-9 are generally suitable. [2][5]* Chelating Agents: Include a chelating agent like EDTA (2-5 mM) in reaction buffers to prevent metal-catalyzed oxidation of the newly introduced sulfhydryl groups. [5]* Reagent Preparation: Dissolve thiolating agents in a dry, water-miscible organic solvent like DMSO or DMF immediately before use to minimize hydrolysis. [2]
Protocol 1: Thiolation using SATA
-
Protein Preparation: Dissolve the protein to be modified in a non-amine buffer (e.g., PBS, pH 7.4) to a concentration of 2-10 mg/mL. [2]2. SATA Solution: Immediately before use, dissolve SATA in DMSO to a concentration of ~55 mM (e.g., 6-8 mg in 0.5 mL). [2]3. Reaction: Add a 10-fold molar excess of the SATA solution to the protein solution. Incubate for 30-60 minutes at room temperature. [2][3]4. Desalting: Remove excess, unreacted SATA using a desalting column or dialysis.
-
Deacetylation: Prepare a deacetylation solution of 0.5 M hydroxylamine and 25 mM EDTA in PBS, pH 7.2-7.5. Add this solution to the SATA-modified protein and incubate for 2 hours at room temperature. [2]6. Final Desalting: Remove hydroxylamine and the acetyl by-product by desalting or dialysis into the desired buffer for the next conjugation step.
Protocol 2: Thiolation using Traut's Reagent
-
Protein Preparation: Dissolve the protein in a non-amine buffer (e.g., PBS with 5 mM EDTA, pH 8.0). [5]2. Traut's Reagent Solution: Prepare a fresh 14 mM stock solution of Traut's reagent in water or buffer (e.g., 2 mg/mL). [5]3. Reaction: Add a 10- to 20-fold molar excess of the Traut's reagent solution to the protein solution. Incubate for 1 hour at room temperature. [5][10]4. Desalting: Immediately purify the thiolated protein from excess reagent and by-products using a desalting column or dialysis. The introduced thiol is now ready for conjugation.
Protocol 3: Thiolation using SPDP
-
Protein Preparation: Dissolve the protein in PBS, pH 7.2, at a concentration of 1-10 mg/mL.
-
SPDP Solution: Dissolve SPDP in DMSO to make a 20 mM stock solution.
-
Reaction: Add a 20-fold molar excess of the SPDP solution to the protein solution. Incubate for 30 minutes at room temperature.
-
Desalting: Remove excess SPDP by desalting or dialysis.
-
Reduction: To generate a free thiol, add DTT to a final concentration of 5-25 mM. Incubate for 30 minutes at room temperature.
-
Final Desalting: Remove DTT and pyridine-2-thione by desalting or dialysis.
Proposed Experimental Workflow for Benchmarking Thiolating Agents
To objectively compare 1-(2-Sulfanylethoxy)ethan-1-ol with established reagents, a standardized experimental workflow is necessary.
Caption: A proposed workflow for the comparative evaluation of thiolating agents.
Benchmarking Protocol:
-
Thiolation: Thiolate a model protein (e.g., bovine serum albumin or a monoclonal antibody) with each of the four reagents using their respective optimized protocols.
-
Quantification of Thiolation Efficiency: Determine the number of thiol groups introduced per protein molecule using Ellman's reagent (DTNB assay) and/or HPLC-based methods. [11]3. Assessment of Thiol Stability: Monitor the concentration of free thiols over time (e.g., 0, 1, 4, 8, 24 hours) at physiological pH and temperature to assess the stability of the introduced sulfhydryl groups.
-
Evaluation of Conjugation Efficiency: React the thiolated proteins with a molar excess of a maleimide-functionalized fluorescent probe. Quantify the conjugation efficiency by measuring the fluorescence incorporated into the protein.
-
Characterization of the Final Conjugate: Analyze the resulting conjugates by SDS-PAGE to assess for aggregation or fragmentation and by mass spectrometry to confirm the site and number of conjugations.
Conclusion and Future Outlook
The choice of thiolating agent is a critical decision in the design and synthesis of bioconjugates. While established reagents like SATA, Traut's Reagent, and SPDP offer reliable methods for protein thiolation, each has its own set of advantages and disadvantages related to reaction conditions, charge preservation, and the stability of the resulting thiol.
The novel agent, 1-(2-Sulfanylethoxy)ethan-1-ol, presents a hypothetical alternative with a potentially distinct reaction mechanism and linkage chemistry. The proposed benchmarking workflow provides a robust framework for its evaluation. Further research into this and other novel thiolating agents is essential to expand the bioconjugation toolbox and enable the development of next-generation protein therapeutics with enhanced efficacy and safety profiles. The continued innovation in this area underscores the dynamic and evolving nature of drug development, where precise chemical control is paramount to therapeutic success.
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Ijaz, M., et al. (2021). Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid. Polymers, 13(16), 2686. [Link]
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Singh, I., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 14(7), 1198-1221. [Link]
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ResearchGate. (n.d.). 3: SPDP and its reaction with primary amines. SPDP reacts with primary... | Download Scientific Diagram. Retrieved from [Link]
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Leitner, V. M., et al. (2004). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 275(1-2), 125-131. [Link]
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Stemp, G., & Wriston, J. C. (1981). A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support. Analytical biochemistry, 114(2), 274–279. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Sulfanylethoxy)ethan-1-ol
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Sulfanylethoxy)ethan-1-ol. In the absence of specific regulatory guidance for this compound, we will derive a conservative and robust disposal strategy by analyzing its constituent functional groups: a thiol (sulfanyl), an ether, and an alcohol. This approach ensures that all potential hazards are addressed, prioritizing the safety of laboratory personnel and environmental protection.
Understanding the Intrinsic Hazards: A Functional Group Analysis
1-(2-Sulfanylethoxy)ethan-1-ol is a molecule that combines the chemical properties of three distinct functional groups. Each of these groups contributes to the overall hazard profile of the compound and informs the necessary disposal procedures. A failure to consider any one of these could lead to significant safety incidents.
| Functional Group | Primary Hazards | Disposal Considerations |
| Thiol (-SH) | Stench: Extremely foul odor, detectable at very low concentrations.Toxicity: Varies, but many thiols are classified as hazardous.[1] | Must be treated to neutralize odor, typically by oxidation. All resulting waste is considered hazardous.[2][3][4] |
| Ether (-O-) | Peroxide Formation: Can form shock-sensitive and explosive peroxides upon exposure to air and light.[2][5] | Requires dating upon receipt and opening. Must be tested for peroxides before disposal. Old containers pose a significant explosion risk.[2][6][7] |
| Alcohol (-OH) | Flammability: Lower molecular weight alcohols are flammable liquids and vapors.[6] | Must be managed as a flammable hazardous waste. Drain disposal is prohibited.[2][6] |
The confluence of these hazards necessitates that 1-(2-Sulfanylethoxy)ethan-1-ol be treated as a hazardous waste with multiple risk factors. The disposal protocol must therefore be a multi-step process that addresses each of these concerns systematically.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of 1-(2-Sulfanylethoxy)ethan-1-ol.
Caption: Decision workflow for the disposal of 1-(2-Sulfanylethoxy)ethan-1-ol.
Step-by-Step Disposal Protocol
This protocol is designed to be executed by trained laboratory personnel. At any point, if you are unsure or encounter an unexpected situation, pause and consult your institution's Environmental Health and Safety (EHS) department.
Part 1: Pre-Disposal Safety and Assessment
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Why: The compound presents multiple hazards, including potential skin and eye irritation.[6]
-
Procedure: Wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), chemical safety goggles, and a fully buttoned lab coat.
Step 2: Work in a Certified Chemical Fume Hood
-
Why: The thiol functional group imparts a powerful and noxious odor. The alcohol and ether functionalities contribute to the compound's volatility and flammability.[3][6] A fume hood is essential to prevent inhalation exposure and the buildup of flammable vapors.
-
Procedure: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
Step 3: Assess the Peroxide Formation Risk
-
Why: Ethers can form explosive peroxides over time, especially when exposed to air. Old containers, or those with visible crystals around the cap or in the liquid, pose a severe explosion hazard.[2][5][6]
-
Procedure:
-
Check the Dates: Note the date the container was received and the date it was opened. As a conservative measure, if the container was opened more than 12 months ago or is past the manufacturer's expiration date, treat it with extreme caution.[2][7]
-
Visual Inspection: Carefully inspect the container, particularly around the cap and threads, for the presence of white crystals or a viscous oily layer.[6]
-
Decision Point:
-
If crystals are present, the container is visibly compromised, or its age is unknown and suspect: DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and immediately contact your institution's EHS department for emergency disposal.[2][6]
-
If no crystals are visible and the container is within its recommended shelf-life: Proceed to the next step. For an added layer of safety, you can test for peroxides using commercially available test strips. If the peroxide level is above 20-25 ppm, it should be disposed of immediately via EHS.
-
-
Part 2: Chemical Neutralization and Collection
Step 4: Thiol Neutralization (Oxidation)
-
Why: To eliminate the potent stench of the thiol group, it must be oxidized to a less odorous sulfonate. Sodium hypochlorite (household bleach) is an effective and readily available oxidizing agent for this purpose.[2][3][4]
-
Procedure:
-
In a suitably large flask or beaker within the fume hood, prepare a dilute solution of household bleach (typically 5-6% sodium hypochlorite). A significant excess of the bleach solution should be used.
-
Slowly and with stirring, add the 1-(2-Sulfanylethoxy)ethan-1-ol waste to the bleach solution. The reaction can be exothermic, so slow addition is crucial.
-
Allow the mixture to stir for at least one hour to ensure complete oxidation of the thiol. The characteristic odor should dissipate.
-
Step 5: Collection as Hazardous Waste
-
Why: The resulting mixture contains oxidized organic compounds and residual bleach and is still considered hazardous waste. Due to the flammability of the original alcohol component, it should be categorized as an aqueous flammable waste. It is illegal to dispose of this mixture down the drain.[6]
-
Procedure:
-
Carefully decant or pour the treated solution into a designated hazardous waste container.
-
This container must be compatible with aqueous and flammable organic waste. A high-density polyethylene (HDPE) or glass container is typically suitable.[3]
-
Do not mix this waste with other waste streams, especially strong acids, which could react with the residual hypochlorite to produce chlorine gas.
-
Step 6: Label the Waste Container
-
Why: Proper labeling is a regulatory requirement and is critical for the safety of waste handlers.
-
Procedure:
-
Securely attach a hazardous waste tag to the container.
-
Clearly write the full chemical names of the contents (e.g., "Waste: Water, Sodium Hypochlorite, and oxidized 1-(2-Sulfanylethoxy)ethan-1-ol").
-
Indicate the associated hazards (e.g., "Flammable," "Irritant").
-
Fill in all other required information, such as the date and your laboratory details.
-
Step 7: Store for EHS Pickup
-
Why: Hazardous waste must be stored safely and securely while awaiting collection.
-
Procedure:
-
Ensure the container cap is tightly sealed.
-
Store the container in a designated satellite accumulation area, away from heat and ignition sources.[2][4]
-
Use secondary containment (such as a larger bin or tray) to prevent spills.[5]
-
Arrange for pickup by your institution's EHS department according to their procedures.
-
By following this comprehensive, functionally-derived protocol, you can ensure the safe and compliant disposal of 1-(2-Sulfanylethoxy)ethan-1-ol, upholding the highest standards of laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Sulfanylethoxy)ethan-1-ol
Introduction: A Proactive Approach to Safety
This guide is built on the principle of chemical analogy. By examining the known hazards of structurally similar compounds—specifically thiols, alcohols, and ethers—we can construct a robust safety protocol. The presence of a sulfanyl (thiol) group, structurally analogous to the highly toxic 2-mercaptoethanol, dictates that this compound be handled with the highest degree of caution. This document provides the essential, immediate safety and logistical information required to manage 1-(2-Sulfanylethoxy)ethan-1-ol responsibly from receipt to disposal.
Part 1: Hazard Assessment & Risk Profile
The primary hazards of 1-(2-Sulfanylethoxy)ethan-1-ol are inferred from its functional groups: a thiol, an alcohol, and an ether.
-
Thiol Group (-SH): This is the dominant source of concern. Thiols, or mercaptans, are notorious for their potent, unpleasant odors.[1] More critically, related small-molecule thiols like 2-mercaptoethanol and 1,2-ethanedithiol exhibit high acute toxicity.[2][3] Based on GHS classifications for 2-mercaptoethanol, we must assume 1-(2-Sulfanylethoxy)ethan-1-ol is toxic in contact with skin, harmful if swallowed, and capable of causing severe skin burns and eye damage .[3] Thiols are also readily oxidized, which can affect sample integrity.[4]
-
Alcohol Group (-OH): The ethanol moiety suggests potential flammability and the ability to cause serious eye irritation.[5][6][7] Vapors may be heavier than air and could form flammable mixtures.[8]
-
Ether Linkage (-O-): While generally less reactive, the ether linkage contributes to the molecule's overall chemical properties.
Assumed Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation (Causes severe burns)
-
Serious Eye Damage/Irritation (Causes serious eye damage)
-
Flammable Liquid
Part 2: Personal Protective Equipment (PPE) - Your Primary Defense
Given the assumed high toxicity and corrosive nature of this compound, a stringent PPE protocol is mandatory. Do not handle this chemical without every item listed below.
| Protection Area | Required PPE | Rationale & Causality |
| Respiratory | Certified Chemical Fume Hood | This is the primary engineering control to prevent inhalation of potent vapors and to manage the foul odor.[1] All handling must occur within the sash of a functioning fume hood. |
| Hand | Double Gloving: Nitrile Gloves | The risk of dermal toxicity is high.[3] Double gloving provides an extra layer of protection against tears and rapid permeation. Always check gloves for integrity before and during use. |
| Eye & Face | Chemical Safety Goggles & Full-Face Shield | The risk of severe, irreversible eye damage necessitates maximum protection.[3] Safety glasses are insufficient. Goggles prevent splashes from all angles, and the face shield protects the rest of the face. |
| Body | Chemical-Resistant Lab Coat & Closed-Toe Shoes | A lab coat made of a chemically resistant material (e.g., polyester or a blend) is required to protect skin and personal clothing. Shoes must fully cover the feet. |
Part 3: Operational Plan: From Benchtop to Waste Stream
This section provides a step-by-step guide for the safe handling, use, and disposal of 1-(2-Sulfanylethoxy)ethan-1-ol.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation (Inside the Fume Hood):
-
Don all required PPE before entering the lab.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary glassware, reagents, and equipment inside the hood.
-
Prepare a designated hazardous waste container for all solid and liquid waste.
-
Have a container of fresh 10% bleach solution ready for immediate decontamination of minor drips or contaminated surfaces.[9]
-
-
Handling the Chemical:
-
Keep the container of 1-(2-Sulfanylethoxy)ethan-1-ol tightly sealed when not in use.[10]
-
Use pipettes or syringes for transfers to avoid pouring.
-
Handle the compound gently to minimize aerosol generation.
-
Assume any unknown mixture or reaction product involving this chemical is more hazardous than its most toxic component.[11]
-
-
Post-Experiment Cleanup:
-
Decontaminate any surfaces, glassware, or equipment that came into contact with the thiol by rinsing or soaking in the 10% bleach solution inside the fume hood.[1] Allow for a contact time of at least one hour.
-
Dispose of all contaminated disposable items (gloves, pipette tips, absorbent pads) into the designated hazardous waste container.[1] Seal the container.
-
Wipe down the work area within the fume hood with the bleach solution.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[10]
-
Disposal Plan
-
Waste Segregation: All materials contaminated with 1-(2-Sulfanylethoxy)ethan-1-ol are considered hazardous waste. This includes unused product, reaction mixtures, contaminated solvents, and all disposable labware.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and list the chemical constituents.
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[12] Do not pour any amount of this chemical or its waste down the drain.[13]
Part 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately go to the nearest safety shower.[14] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[13][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.
Chemical Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill.
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. chemos.de [chemos.de]
- 3. 2-Sulfanyl(~13~C_2_)ethan-1-ol | C2H6OS | CID 71308868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. engscientific.com [engscientific.com]
- 9. reddit.com [reddit.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. fishersci.com [fishersci.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
